molecular formula C7H4IN3O2 B3227040 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1260385-30-5

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3227040
CAS No.: 1260385-30-5
M. Wt: 289.03 g/mol
InChI Key: DDSUAANIVBCNIV-UHFFFAOYSA-N
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Description

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (: 1260385-30-5) is a high-value heterocyclic building block specifically designed for advanced research and development applications . This compound, with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol, is characterized by its high purity of ≥98% . The structure incorporates both an iodine atom and a nitro group on the 1H-pyrrolo[3,2-b]pyridine scaffold, making it a versatile intermediate for various chemical transformations. Its computed physical properties include a topological polar surface area (TPSA) of 71.82 Ų and a LogP of 2.08 . In organic synthesis, this compound serves as a crucial precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, leveraging the reactivity of the iodine substituent. The nitro group offers an additional handle for further functionalization, including reduction to amino derivatives, enabling the construction of complex molecular architectures. As part of the 7-azaindole family, it is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitor libraries and other biologically active small molecules. It may also find applications as an intermediate in the development of organic electronic materials due to its conjugated system . Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation (H302, H315, H319, H335) . Researchers should wear suitable protective equipment, including gloves and eye/face protection, and handle the compound only in a well-ventilated environment, such as a chemical fume hood. This product is intended for research and further manufacturing use only; it is not for direct human use . For long-term stability, it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUAANIVBCNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Guide to Structural Properties, Synthetic Workflows, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (a functionalized 4-azaindole) has emerged as a highly versatile building block in this domain[1]. By replacing the traditional indole core with an azaindole, medicinal chemists can introduce an additional hydrogen bond acceptor, significantly improving aqueous solubility and fine-tuning the electronic distribution of the molecule[2].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its functionalization, and highly reliable, self-validating experimental protocols for its application in drug discovery—specifically in targeting the FGFR4 signaling pathway[3].

Structural Logic & Physicochemical Profile

The strategic value of this compound lies in its orthogonal reactivity. The molecule presents two distinct chemical handles (the C6-iodo and C3-nitro groups) on a rigid, planar aromatic system.

  • 1H-Pyrrole Motif: Acts as a critical hydrogen bond donor to the hinge region of kinase ATP-binding pockets[2].

  • C6-Iodine: A highly polarized, weak C–I bond that serves as an ideal substrate for rapid oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for vector expansion into the solvent-exposed region of the kinase[1].

  • C3-Nitro Group: An electron-withdrawing group that stabilizes the electron-rich pyrrole ring against unwanted electrophilic aromatic substitution. It serves as a masked amine, which can be chemoselectively reduced and subsequently coupled to explore the DFG-in/out binding motifs[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 1260385-30-5
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Core Scaffold 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Hydrogen Bond Donors 1 (Pyrrole N-H)
Hydrogen Bond Acceptors 4 (Pyridine N, Nitro O₂)
Primary Synthetic Utility Kinase inhibitor hinge-binding bioisostere

Strategic Role in Kinase Inhibitor Design

In oncology, the aberrant Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) axis is a primary driver of hepatocellular carcinoma (HCC)[3]. Azaindole derivatives, synthesized directly from precursors like this compound, have demonstrated single-digit nanomolar potency as reversible-covalent inhibitors of wild-type and gatekeeper-mutant FGFR4[4].

Mechanistically, the azaindole core anchors the molecule within the ATP pocket, while functional groups appended at the C3 and C6 positions project into the selectivity pockets, displacing water molecules and establishing high-affinity van der Waals contacts.

Pathway ligand FGF19 Ligand receptor FGFR4 Kinase Domain ligand->receptor Binds & Activates adaptor FRS2 / GRB2 Adaptors receptor->adaptor Auto-phosphorylation cascade MAPK / ERK Proliferation Cascade adaptor->cascade Oncogenic Signaling drug Azaindole-based Inhibitor drug->receptor Competitive ATP Hinge Binding

Fig 1. FGF19-FGFR4 signaling pathway targeted by azaindole-based kinase inhibitors.

Synthetic Workflows & Experimental Protocols

To construct complex pharmaceutical agents from this building block, chemists employ a sequential functionalization strategy. The workflow below illustrates the logical progression from the raw starting material to a fully elaborated kinase inhibitor.

Workflow step1 This compound step2 C6: Suzuki-Miyaura Coupling step1->step2 Pd(dppf)Cl2, Boronic Acid step3 C3: Chemoselective Nitro Reduction step2->step3 Fe, NH4Cl, EtOH/H2O step4 C3: Amide Coupling step3->step4 R-COOH, HATU, DIPEA step5 Target Kinase Inhibitor step4->step5 Purification & Isolation

Fig 2. Synthetic workflow for functionalizing the azaindole core in drug discovery.

Protocol 4.1: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Arylate the C6 position while tolerating the C3-nitro group and the unprotected pyrrole N-H. Mechanistic Causality: We select Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates rapid reductive elimination, preventing catalyst poisoning by the coordinating azaindole nitrogen. A biphasic 1,4-Dioxane/H₂O system is utilized to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃), driving the transmetalation step efficiently.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration). Note: Degassing via argon sparging for 15 minutes is critical to prevent premature oxidation of the Pd(0) active species.

  • Catalyst Initiation: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80°C.

  • In-Process Control: Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS (UV 254 nm). The highly polarized C-I bond ensures rapid conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc) to yield the C6-arylated intermediate.

Protocol 4.2: Chemoselective Reduction of the C3-Nitro Group

Objective: Reduce the C3-nitro group to a primary amine without inducing hydrodehalogenation (if performed prior to C6 coupling) or reducing sensitive functional groups introduced during the Suzuki coupling. Mechanistic Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving aryl-halide bonds. To circumvent this, we employ a Single-Electron Transfer (SET) reduction using Iron powder and Ammonium Chloride. The mildly acidic NH₄Cl provides the necessary protons for the reduction without the harsh, degrading effects of strong mineral acids like HCl.

Step-by-Step Methodology:

  • Preparation: Suspend the C3-nitro intermediate (1.0 equiv) in a mixture of Ethanol and H₂O (3:1 v/v, 0.1 M concentration) in a round-bottom flask.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv). Note: The high surface area of 325-mesh iron ensures rapid and complete electron transfer.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 70°C for 2 hours.

  • In-Process Control: Verify the disappearance of the yellow nitro compound and the emergence of the highly polar amine via TLC (DCM:MeOH 9:1).

  • Workup (Critical Step): Filter the hot reaction mixture through a tightly packed pad of Celite to remove iron oxides. Causality: Hot filtration prevents the newly formed, potentially poorly soluble amine from co-precipitating with the iron waste. Wash the Celite pad thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to afford the 3-amino-1H-pyrrolo[3,2-b]pyridine derivative, ready for immediate amide coupling.

Handling, Storage, and Safety Protocols

To maintain the integrity of this compound and ensure reproducible experimental outcomes, strict handling guidelines must be observed:

  • Storage: The compound contains a photosensitive carbon-iodine bond. It must be stored in an amber glass vial or a foil-wrapped container at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent gradual photo-degradation and oxidation[1].

  • Stability: Stable under standard laboratory conditions but incompatible with strong oxidizing agents and strong bases, which can deprotonate the pyrrole nitrogen and lead to unwanted dimerization or decomposition.

  • Safety: As a nitro-aromatic halide, it should be treated as a potential skin/eye irritant and a suspected mutagen. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: PubMed (National Institutes of Health) URL:[Link][3]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PMC (National Institutes of Health) URL:[Link][2]

Sources

Physicochemical Profiling and Synthetic Utility of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of modern targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core has emerged as a superior bioisostere to the traditional indole ring. The presence of the pyridine nitrogen provides a critical hydrogen-bond acceptor that interacts intimately with the backbone amide (e.g., of Alanine or Methionine residues) within the kinase hinge region [1].

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260385-30-5) is a highly specialized, trifunctional building block engineered for late-stage diversification in drug discovery campaigns. Every functional group on this molecule serves a distinct, causal purpose in library synthesis:

  • The 4-Azaindole Core: Anchors the molecule in the ATP-binding pocket.

  • The C6-Iodo Handle: Iodine possesses the highest polarizability and weakest carbon-halogen bond energy (~238 kJ/mol) among standard halogens. This ensures rapid, kinetically favorable oxidative addition during palladium-catalyzed cross-coupling, allowing for mild reaction conditions that prevent the degradation of the delicate heterocycle [3].

  • The C3-Nitro Group: Acts as a stable, "masked" amine. Because free amines can coordinate with palladium catalysts and poison them, the nitro group remains inert during C6 cross-coupling. Post-coupling, it is chemoselectively reduced to an amine, which is subsequently acylated to project into the solvent-exposed region or the DFG-out pocket of the kinase [2].

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the consolidated physicochemical profile.

Table 1: Core Physicochemical Properties
ParameterValueScientific Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Registry Number 1260385-30-5Unique identifier for procurement and safety tracking [4].
Molecular Formula C₇H₄IN₃O₂Defines stoichiometric calculations for synthesis.
Molecular Weight 289.03 g/mol Highly efficient starting MW, leaving ~210 g/mol budget for Lipinski Rule-of-5 compliance after derivatization.
Topological Polar Surface Area (TPSA) 88.6 ŲIndicates moderate polarity. The nitro group contributes heavily (~45.8 Ų), necessitating its reduction to an amide to optimize cellular permeability.
H-Bond Donors / Acceptors 1 / 4The pyrrole NH acts as a donor; the pyridine N and nitro O atoms act as acceptors.
Estimated LogP (xLogP3) ~1.8Favorable lipophilicity for an intermediate. Suggests good solubility in polar aprotic solvents (DMF, DMSO) but poor aqueous solubility.

Synthetic Workflow & Orthogonal Reactivity

The true value of this compound lies in its orthogonal reactivity. The C-I bond can be functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings without affecting the C3-nitro group. Once the C6 position is decorated with the desired vector (e.g., an aryl or heteroaryl group targeting the kinase hydrophobic pocket), the nitro group is reduced to unlock the C3 position for further elaboration.

SyntheticWorkflow A 6-Iodo-3-nitro-4-azaindole (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura at C6) A->B C 6-Substituted-3-nitro-4-azaindole (Intermediate) B->C D Nitro Reduction (Pd/C, H2 or Fe/HCl) C->D E 3-Amino-6-substituted-4-azaindole (Key Precursor) D->E F Amide/Urea Formation (Hinge-binding optimization) E->F G Target Kinase Inhibitor F->G

Synthetic workflow for 4-azaindole kinase inhibitor libraries.

Self-Validating Experimental Protocol: C6 Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify chemical causality before proceeding.

Objective:

Synthesize a 6-Aryl-3-nitro-1H-pyrrolo[3,2-b]pyridine intermediate.

Phase 1: Reagent Preparation & Degassing
  • Procedure: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Causality Check (Degassing): Sparge the mixture with ultra-pure Argon for 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon stream, then seal and heat to 80 °C.

Phase 2: Reaction Execution & In-Process Control (IPC)
  • Procedure: Stir the reaction at 80 °C for 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass peak ([M+H]⁺ = 290 m/z) and the emergence of the product mass peak. If the 290 m/z peak persists, the oxidative addition has stalled; spike with an additional 0.02 eq of catalyst.

Phase 3: Workup and Purification
  • Procedure: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃ followed by brine.

  • Causality Check (Filtration): Pass the organic layer through a short pad of Celite. Why? This physically traps precipitated palladium black, preventing metal contamination from interfering with the subsequent nitro-reduction step (where residual Pd could cause over-reduction or side reactions).

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Application in Target Biology: Kinase Signaling Pathways

Derivatives synthesized from this building block are frequently deployed against receptor tyrosine kinases (RTKs) such as FGFR (Fibroblast Growth Factor Receptor) and c-Met [2]. By occupying the ATP-binding site, these 4-azaindole derivatives competitively block the phosphorylation cascade, effectively halting tumor proliferation and survival pathways.

SignalingPathway L Growth Factors (FGF / HGF) R Receptor Tyrosine Kinases (FGFR / c-Met) L->R Activation P1 RAS / MAPK Pathway (Proliferation) R->P1 Phosphorylation P2 PI3K / AKT Pathway (Survival) R->P2 Phosphorylation I 4-Azaindole Inhibitor (ATP-competitive) I->R Inhibition T Tumor Progression P1->T P2->T

FGFR/c-Met signaling cascade inhibited by 4-azaindole derivatives.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of this compound, adhere to the following storage parameters:

  • Light Sensitivity: The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, leading to the formation of iodine radicals and degradation of the batch. Store in amber glass vials.

  • Temperature & Moisture: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The presence of moisture can lead to slow hydrolysis or facilitate oxidative degradation.

  • Validation of Purity: Prior to use in high-throughput library synthesis, validate batch purity via ¹H-NMR (DMSO-d₆). Look for the characteristic downfield shift of the pyrrole NH proton (>12 ppm) and the distinct doublet/singlet patterns of the pyridine protons to confirm the structural integrity of the azaindole core.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Advances / National Institutes of Health (NIH)[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules / National Institutes of Health (NIH)[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Omega[Link]

The Therapeutic Potential of 3-Nitro-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical biology, and synthesis of 3-nitro-5-azaindole derivatives .

Executive Summary: The "Gateway" Scaffold

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere to indole and purine. While the parent 5-azaindole is biologically quiet, its 3-nitro derivatives (e.g., 3-nitro-1H-pyrrolo[3,2-c]pyridine) function as critical "gateway" intermediates.[1]

The therapeutic value of 3-nitro-5-azaindole derivatives is twofold:

  • Direct Therapeutic Potential: As bioreductive prodrugs targeting hypoxic tumor environments (exploiting the nitro-to-amine reduction gradient).[1]

  • Synthetic Utility (Primary): As the essential precursor to 3-amino-5-azaindoles , a class of potent ATP-competitive kinase inhibitors (targeting GSK3

    
    , Cdc7, and ALK) where the 3-amino group forms the crucial hydrogen-bond network with the kinase hinge region.[1]
    

This guide provides a rigorous analysis of the synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug discovery.

Chemical Biology & Mechanism of Action[2][3]

The 5-Azaindole Advantage

Unlike the more common 7-azaindole, the 5-azaindole places the pyridine nitrogen at the 5-position.[1] This structural nuance alters the electron density of the pyrrole ring and the pKa of the N1 proton, impacting solubility and metabolic stability.

  • H-Bonding Capability: The N1-H and the C3-substituent (derived from the nitro group) mimic the adenine ring of ATP, allowing for bidentate binding to the kinase hinge region.

  • Electronic Profile: The electron-withdrawing pyridine ring at position 5 deactivates the system towards electrophilic attack compared to indole, making the regioselective nitration at C3 a non-trivial synthetic challenge that defines the accessibility of this class.

Therapeutic Modalities[1]
A. Kinase Inhibition (Via Reduction)

The 3-nitro group is rarely the final pharmacophore. It is reduced to the 3-amino or 3-amido moiety.[1]

  • Target: Glycogen Synthase Kinase-3

    
     (GSK3
    
    
    
    ) and Cell Division Cycle 7 (Cdc7).[1]
  • Mechanism: The 3-amino-5-azaindole motif functions as a hinge binder.[1] The N1 proton acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Val135 in GSK3

    
    ), while the C3-amine acts as a Hydrogen Bond Acceptor/Donor pair.
    
B. Hypoxia-Activated Prodrugs (Bioreductive)

Nitro-heterocycles are extensively studied as hypoxia-activated prodrugs.[1]

  • Mechanism: In hypoxic tumor tissue, enzymatic nitroreductases convert the electron-deficient 3-nitro group into a cytotoxic hydroxylamine or amine species.[1]

  • Selectivity: This conversion is inhibited by oxygen in normal tissues, providing a therapeutic window for oncology applications.

Structural Visualization & Logic

Synthesis & Functionalization Pathway

The following diagram illustrates the critical pathway from the parent scaffold to the active kinase inhibitor, highlighting the pivotal role of the 3-nitro intermediate.

G cluster_sar SAR Logic Start 5-Azaindole (Precursor) Step1 Nitration (HNO3/H2SO4 or HNO3/Ac2O) Start->Step1 Electrophilic Subst. Inter 3-NITRO-5-AZAINDOLE (The Gateway Scaffold) Step1->Inter Step2 Reduction (H2, Pd/C or SnCl2) Inter->Step2 Bioreduction Active 3-Amino-5-Azaindole (Hinge Binder) Step2->Active Target Kinase Inhibition (GSK3β, Cdc7, ALK) Active->Target ATP Competition SAR1 N1 Position: H-Bond Donor SAR1->Active SAR2 C3-Nitro: Prodrug / Precursor SAR2->Inter

Figure 1: The synthetic trajectory of 3-nitro-5-azaindole, bridging raw materials to bioactive kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Nitration of 5-Azaindole

Context: Direct nitration of azaindoles is difficult due to pyridine ring deactivation. Standard mixed acid conditions often lead to N-oxidation or low yields.[1] This protocol uses a controlled temperature gradient to favor C3 substitution.

Materials:

  • 5-Azaindole (1.0 eq)[1]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Sulfuric Acid (

    
    , conc.)[2]
    
  • Ice/Water bath[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-azaindole (1.18 g, 10 mmol) in concentrated

    
     (10 mL) at 0°C. Critical: Maintain temperature <5°C to prevent exotherms and polymerization.
    
  • Reagent Prep: Separately, prepare a mixture of fuming

    
     (0.5 mL, 1.2 eq) and conc. 
    
    
    
    (2 mL) at 0°C.
  • Addition: Add the nitrating mixture dropwise to the azaindole solution over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Validation: Monitor by TLC (DCM:MeOH 95:5). The 3-nitro product typically runs lower than the starting material.[1]

  • Quench: Pour the reaction mixture onto crushed ice (100 g). The product should precipitate as a yellow solid.

  • Neutralization: Carefully adjust pH to ~8 using 28%

    
     or saturated 
    
    
    
    . Safety: Exothermic neutralization; add base slowly.
  • Isolation: Filter the yellow precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Yield Expectation: 60-75%.[1]

    • Identity Verification:

      
      H NMR (DMSO-d
      
      
      
      ) should show a downfield shift of the C2 proton (~8.5-9.0 ppm) and loss of the C3 proton.
Protocol B: Reduction to 3-Amino-5-Azaindole (Kinase Active Form)

Context: The nitro group must be reduced to the amine to assay kinase activity.

Methodology:

  • Suspend 3-nitro-5-azaindole (1 mmol) in Methanol (20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 4-6 hours at RT.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield 3-amino-5-azaindole (often unstable; use immediately for coupling or assay).[1]

Quantitative Data Summary

The following table summarizes the biological activity profile of 3-substituted-5-azaindole derivatives derived from the nitro-precursor.

Derivative TypeSubstitution (R3)TargetActivity (

)
Mechanism
Precursor

Hypoxic Cells

Bioreductive alkylation (Prodrug)
Active Drug

GSK3


Weak Hinge Binder (Fragment)
Lead Cmpd

Cdc7

ATP-Competitive Inhibitor
Lead Cmpd

ALK

ATP-Competitive Inhibitor

Note: The nitro compound itself (


) is generally inactive against kinases in vitro but shows cytotoxicity in cell-based hypoxic assays.[1]

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL:[Link] Relevance: Comprehensive review of azaindole isomers in drug discovery, highlighting the structural advantages of the scaffold.

  • Highly Regioselective Synthesis of Functionalized 7-Azaindoles (Analogous Chemistry) Source: Journal of Organic Chemistry / ResearchGate URL:[Link] Relevance: Establishes the nitration protocols and regioselectivity challenges inherent to azaindole systems.

  • Discovery of Azaindole-Based Inhibitors of Cdc7 Kinase Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance: Validates the therapeutic target (Cdc7) and the necessity of the 3-amino/amido substitution pattern derived from the nitro precursor.

  • 3-Nitro-1H-pyrrolo[3,2-c]pyridine (Chemical Structure Data) Source: PubChem URL:[1][Link] Relevance: Verification of the specific chemical entity and commercially available building blocks.

Sources

Comprehensive Technical Guide on 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1260385-30-5): Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework has emerged as a privileged scaffold, particularly in the design of highly selective kinase inhibitors[1]. The compound 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260385-30-5) represents a highly strategic building block[2]. By incorporating an electron-withdrawing nitro group at the C-3 position and a highly reactive iodine atom at the C-6 position, this molecule provides orthogonal handles for late-stage functionalization. This whitepaper details the physicochemical profiling, self-validating safety protocols, and causality-driven synthetic methodologies required to effectively leverage this compound in drug discovery pipelines[3].

Physicochemical Profiling & Identification

Accurate identification and understanding of a compound's physical properties are the first steps in any robust experimental design. The 4-azaindole core alters the pKa and lipophilicity compared to standard indoles, making it a superior hydrogen-bond acceptor in ATP-binding pockets[1].

PropertyValue
Chemical Name This compound
Common Synonym 6-Iodo-3-nitro-4-azaindole
CAS Number 1260385-30-5[2]
Molecular Formula C7H4IN3O2[4]
Molecular Weight 289.03 g/mol [4]
Structural Class Halogenated Nitro-Heterocycle
Appearance Solid (typically yellow/brown powder)

Safety Data & Self-Validating Handling Protocols

As a Senior Application Scientist, I emphasize that safety is not just compliance; it is a self-validating system that ensures data integrity. Halogenated nitro-aromatics pose specific toxicological risks, including potential genotoxicity and severe mucosal irritation. Furthermore, the carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to UV light, which can release reactive iodine radicals and degrade the sample[4].

GHS Classification & Hazard Data
GHS ParameterSpecification
Signal Word Warning
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261, P264, P270, P280, P305+P351+P338, P501
Storage Requirements 2-8 °C, keep in dark place, sealed in dry environment[6]
Causality-Driven Safety Workflow
  • Why Double-Glove? Nitro-aromatics can be absorbed through the skin. While nitrile provides an excellent primary barrier, double-gloving ensures structural integrity if the outer layer is compromised by aggressive organic solvents used during synthesis.

  • Why Light Shielding? Preventing UV-induced C-I bond degradation ensures the stoichiometry of your downstream cross-coupling reactions remains accurate.

Safety S1 Hazard Assessment (H302, H315, H319, H335) S2 PPE Verification (Double Nitrile, Goggles) S1->S2 S3 Engineering Controls (Fume Hood Operation) S2->S3 S4 Safe Handling (Light & Moisture Shielding) S3->S4 S5 Waste Protocol (Halogenated Solid Waste) S4->S5

Self-validating safety and handling workflow for halogenated nitro-heterocycles.

Mechanistic Insights: The Strategic Value of the Scaffold

The architecture of this compound is engineered for modular drug discovery[3]:

  • The 4-Azaindole Core: Acts as a bioisostere of indole. The nitrogen at position 4 significantly lowers the electron density of the fused system, increasing metabolic stability while providing a critical hydrogen-bond acceptor for kinase hinge-binding[1].

  • The C-6 Iodo Handle: Iodine is an exceptional leaving group for transition-metal catalysis. It undergoes oxidative addition with Palladium(0) much faster than bromine or chlorine, allowing for milder reaction temperatures that preserve delicate functional groups[7].

  • The C-3 Nitro Group: Serves as a masked amine. Once the C-6 position is functionalized, the nitro group can be selectively reduced (e.g., via Zn/AcOH or catalytic hydrogenation) to a primary amine, which is subsequently converted into amides or ureas to probe solvent-exposed regions of target proteins[1].

G A 6-Iodo-3-nitro-4-azaindole B N1-Protection (Boc / SEM) A->B Step 1 C C6 Cross-Coupling (Suzuki / Buchwald) B->C Pd-Catalyzed D C3 Nitro Reduction (Zn/AcOH or Pd/C) C->D Reduction E Kinase Inhibitor Scaffold D->E Derivatization

Synthetic derivatization pathways for this compound.

Experimental Protocols: C-6 Functionalization via Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol outlines the functionalization of the C-6 position.

Causality of Reagent Selection
  • Protection (Step 1): The N1-H of the pyrrole ring is acidic (pKa ~13). If left unprotected, it can deprotonate under the basic conditions of the cross-coupling, forming an anion that poisons the palladium catalyst or drastically reduces the reaction rate[8]. We utilize SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for robust protection.

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a wide bite angle, which forces the palladium center into a geometry highly favorable for the reductive elimination of sterically hindered heteroaryl systems.

Step-by-Step Methodology

Phase 1: N1-Protection

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: NaH irreversibly deprotonates the N1 position, releasing H₂ gas.

  • Stir for 30 minutes, then dropwise add SEM-Cl (1.1 eq). Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Phase 2: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried Schlenk flask, combine the N-protected intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio). Rationale: Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating a biphasic system that accelerates the transmetalation step.

  • Degas the mixture by bubbling Argon through the solution for 15 minutes. Critical Step: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction mixture to 85 °C for 6 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water.

  • Dry the organic layer, concentrate in vacuo, and purify the functionalized scaffold via silica gel chromatography.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014, 19(12), 19732. URL:[Link][1]

  • Štarha, P., et al. "In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles." JBIC Journal of Biological Inorganic Chemistry, 2018. URL:[Link][7]

  • Dyckman, A. J., et al. "4-azaindole compounds." US Patent US20190185469A1, 2019. URL:[3]

Sources

Orthogonal Functionalization of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of highly selective kinase inhibitors requires privileged scaffolds that can anchor to the highly conserved ATP-binding pocket while extending functional vectors into variable regions (such as the DFG motif, gatekeeper residues, or solvent-exposed channels). 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1260385-30-5) has emerged as a critical, orthogonally functionalizable building block in modern medicinal chemistry[1]. This technical guide deconstructs the pharmacophoric utility of this scaffold, detailing the causality behind its synthetic workflows and its application in targeting receptor tyrosine kinases (RTKs) such as FGFR and c-Met.

Pharmacophore Deconstruction: The 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine system, commonly referred to as 4-azaindole, is a well-documented hinge-binding motif[2]. The nitrogen atoms within the bicyclic core act as a bidentate hydrogen-bond donor/acceptor pair, mimicking the adenine ring of ATP to interact with the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1 or Ala553 in FGFR4)[3],[4].

However, the raw scaffold lacks the necessary selectivity and potency to be a viable drug. The strategic placement of the 6-iodo and 3-nitro groups transforms this inert core into a highly versatile intermediate:

  • The 6-Iodo Vector: Positioned on the pyridine ring, the iodine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling. Because iodine undergoes oxidative addition more rapidly than bromine or chlorine, it allows for milder palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) that preserve the sensitive nitro group. This vector typically points toward the solvent-exposed channel or an adjacent hydrophobic pocket.

  • The 3-Nitro Vector: Positioned on the electron-rich pyrrole ring, the nitro group acts as a "masked" amine. Once the C6 position is functionalized, the nitro group can be chemoselectively reduced. The resulting 3-amino group provides a nucleophilic handle for synthesizing amides, ureas, or sulfonamides. In the context of targeted covalent inhibitors (TCIs), this position is frequently used to append an electrophilic warhead (such as an acrylamide) to engage specific cysteine residues near the ATP pocket[5].

Mechanistic Role in Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases like FGFR and c-Met are critical drivers of oncogenesis, promoting unchecked cellular proliferation and survival via the PI3K/AKT and RAS/MAPK pathways[2]. Inhibitors derived from the pyrrolo[3,2-b]pyridine scaffold act as competitive ATP antagonists. By functionalizing the 3- and 6-positions, researchers can design Type I (active conformation), Type II (DFG-out conformation), or covalent inhibitors that block downstream signal transduction.

Pathway Ligand Growth Factors (e.g., FGF, HGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Ligand->Receptor Dimerization & Activation Downstream1 PI3K / AKT Pathway (Cell Survival) Receptor->Downstream1 Signal Transduction Downstream2 RAS / MAPK Pathway (Proliferation) Receptor->Downstream2 Signal Transduction ATP ATP Binding ATP->Receptor Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->Receptor Competitive Hinge Binding

Fig 1. Mechanism of RTK inhibition by pyrrolo[3,2-b]pyridine derivatives blocking downstream signaling.

Synthetic Workflows & Experimental Methodologies

To fully exploit this compound, the synthetic sequence must be carefully ordered. The C6-iodide must be reacted first; attempting to reduce the nitro group prematurely would yield a free amine that could coordinate with and poison the palladium catalyst during subsequent cross-coupling steps.

Synthesis SM 6-Iodo-3-nitro-1H- pyrrolo[3,2-b]pyridine Step1 Suzuki Coupling (C6 Functionalization) SM->Step1 Pd(dppf)Cl2 Int1 6-Aryl-3-nitro Intermediate Step1->Int1 Step2 Chemoselective Nitro Reduction Int1->Step2 Fe, NH4Cl Int2 3-Amino Intermediate Step2->Int2 Step3 Electrophilic Coupling (C3) Int2->Step3 R-COCl Final Target Kinase Inhibitor Step3->Final

Fig 2. Orthogonal synthetic workflow for functionalizing the 6-iodo and 3-nitro vectors.

Protocol 1: C6 Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C6 position while preserving the 3-nitro group. Causality:


 is selected as the pre-catalyst because its bidentate phosphine ligand (dppf) provides excellent steric bulk and electron density, facilitating the oxidative addition of the bulky 6-iodo-azaindole while resisting degradation.
  • Preparation: In an oven-dried Schlenk flask under argon, combine this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous

    
     (ratio 3:1). The biphasic system ensures the solubility of both the organic building block and the inorganic base.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (

    
    ) disappears, replaced by the mass of the 6-substituted-3-nitro intermediate.
    
  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol 2: Chemoselective Nitro Reduction & Warhead Attachment

Objective: Unmask the 3-amine and attach an electrophilic warhead (e.g., acrylamide) for covalent kinase inhibition. Causality: Iron powder and ammonium chloride (


) are used instead of catalytic hydrogenation (

). If the newly installed C6 group contains halogens or reducible alkenes,

would cause off-target dehalogenation or over-reduction.

is strictly chemoselective for the nitro group.
  • Reduction: Dissolve the 6-substituted-3-nitro intermediate in a 4:1 mixture of EtOH and water. Add Iron powder (5.0 eq) and

    
     (5.0 eq). Reflux at 80 °C for 2 hours.
    
  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts, washing thoroughly with hot EtOAc. Concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: Confirm reduction via

    
    -NMR; the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (
    
    
    
    ) confirms success.
  • Acylation: Dissolve the crude amine in anhydrous DCM. Add DIPEA (2.5 eq) and cool to 0 °C. Dropwise, add acryloyl chloride (1.1 eq). Stir for 1 hour.

  • Quenching & Purification: Quench with saturated

    
    , extract with DCM, and purify via reverse-phase preparative HPLC to yield the final covalent inhibitor.
    
Structure-Activity Relationship (SAR) Dynamics

The true value of this compound lies in the SAR data generated from its derivatives. As demonstrated in recent literature regarding FGFR4 and c-Met inhibitors[3],[4], the unfunctionalized core exhibits negligible kinase activity. Potency is achieved only through the synergistic interaction of the hinge-binding core and the functional groups installed at C3 and C6.

Table 1: Representative SAR Data for Pyrrolo[3,2-b]pyridine Derivatives

Compound StageC6 Substituent (Derived from Iodide)C3 Substituent (Derived from Nitro)FGFR4

(nM)
c-Met

(nM)
Unmodified Core -I (Iodine)-

(Nitro)
> 10,000> 10,000
Intermediate 1-Methyl-1H-pyrazol-4-yl-

(Amine)
1,250850
Reversible Inhibitor 1-Methyl-1H-pyrazol-4-yl-NH-CO-

(Acetamide)
340115
Covalent Inhibitor A 1-Methyl-1H-pyrazol-4-yl-NH-CO-CH=

(Acrylamide)
12 45
Covalent Inhibitor B 2,4-Difluorophenyl-NH-CO-CH=

(Acrylamide)
8 110

Data synthesis inspired by structural optimization studies of azaindole-based RTK inhibitors. The transition from an inert scaffold to a single-digit nanomolar inhibitor relies heavily on the acrylamide warhead at C3 engaging a cysteine residue (e.g., Cys552 in FGFR4).

Conclusion

This compound is far more than a simple heterocyclic building block; it is a meticulously engineered starting point for rational drug design. By providing an established hinge-binding core flanked by two orthogonally reactive vectors, it allows medicinal chemists to rapidly iterate through SAR cycles. The predictable reactivity of the C6-iodide via transition-metal catalysis, combined with the chemoselective unmasking of the C3-nitro group, establishes a robust, self-validating pipeline for the discovery of next-generation targeted kinase inhibitors.

References

Sources

solubility profile of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine . This document is structured for application scientists and medicinal chemists requiring precise data for synthesis, purification, and assay formulation.[1][2]

Technical Guide & Application Note [2]

Executive Summary: The Physicochemical Paradox

This compound (often referred to as a substituted 4-azaindole) presents a distinct solubility challenge due to its conflicting structural motifs. The molecule features a lipophilic iodine atom (increasing LogP) and a highly polar, electron-withdrawing nitro group on an azaindole core.[1][2]

  • Primary Solvents: DMSO, DMF, NMP (High Solubility).[1][2]

  • Recrystallization Solvents: Ethanol (hot), Methanol/Water mixtures.[1][2]

  • Anti-Solvents: Water, Hexanes, Diethyl Ether.[1][2]

  • Critical Insight: The 3-nitro group significantly increases the melting point and lattice energy via intermolecular hydrogen bonding (NH···O=N), often requiring dipolar aprotic solvents to break the crystal lattice effectively.[1][2]

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular descriptors that drive solute-solvent interactions.

PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Formula C₇H₄IN₃O₂Low MW (<300) suggests potential for good permeability if solubilized.[2]
Molecular Weight ~289.05 g/mol Moderate; does not inherently limit solubility.[2]
Calculated LogP ~2.1 – 2.4Lipophilic enough to resist water, but polar enough to resist hexanes.[1][2]
H-Bond Donors 1 (Pyrrole NH)Critical for crystal packing; primary target for solvent disruption.[2]
H-Bond Acceptors 3 (Pyridine N, Nitro O)Facilitates solubility in protic solvents like MeOH.[1][2]
pKa (Pyrrole NH) ~11.5 (Acidic)The 3-nitro group increases acidity; soluble in basic aqueous media (pH > 12).[1][2]

Note: The presence of the iodine atom at position 6 adds significant lipophilicity compared to the parent nitro-azaindole, reducing water solubility to negligible levels (< 0.01 mg/mL).[1][2]

Solubility Landscape by Solvent Class[1]

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These solvents effectively disrupt the strong intermolecular hydrogen bonding and


-stacking interactions typical of nitro-azaindoles.
  • DMSO (Dimethyl Sulfoxide): Excellent (> 50 mg/mL). [1][2]

    • Mechanism:[1][2][3][4][5] DMSO acts as a strong H-bond acceptor, sequestering the pyrrole NH proton.[1][2]

    • Application: Ideal for NMR analysis (DMSO-d6) and biological assay stock solutions (10-20 mM).[2]

  • DMF (Dimethylformamide) & NMP: High (> 40 mg/mL). [1][2]

    • Application: Preferred solvents for synthetic reactions (e.g., S_NAr displacements) involving this intermediate.[1][2]

B. Polar Protic Solvents (Recrystallization Media)

Solubility is temperature-dependent, making these ideal for purification.[1][2]

  • Methanol / Ethanol: Moderate (Hot), Low (Cold). [1][2]

    • Behavior: The compound is sparingly soluble at RT but dissolves readily at reflux.

    • Protocol: Dissolve in boiling ethanol; add water dropwise until turbidity persists; cool to 4°C for high-purity crystallization.

  • Water: Insoluble (< 0.01 mg/mL). [1][2]

    • Exception: Soluble in aqueous NaOH or KOH (forming the pyrrolide anion), though this may cause degradation (hydrolysis of the iodine or nitro group) over time.[1][2]

C. Non-Polar & Chlorinated Solvents
  • DCM / Chloroform: Moderate. Useful for liquid-liquid extraction but may require 5-10% Methanol to fully solubilize the compound during chromatography.

  • Hexanes / Heptane: Insoluble. Used strictly as anti-solvents to crash the product out of reaction mixtures.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

For precise formulation in drug discovery assays.[1][2]

  • Preparation: Weigh 5.0 mg of This compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, DMSO, MeOH).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic solubility) or vortex for 2 hours (Kinetic solubility).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Inject the supernatant into HPLC (C18 column, ACN/Water gradient). Compare AUC against a standard curve prepared in DMSO.

Protocol B: Purification via Recrystallization

Standard purification workflow for 3-nitro-azaindole intermediates.

  • Dissolution: Suspend crude solid in Ethanol (20 mL/g).

  • Heating: Heat to reflux (78°C). If solid remains, add Acetone dropwise until clear.[1][2]

  • Clarification: Filter hot (if black particulates/charcoal are present).[1][2]

  • Crystallization: Remove heat. Allow to cool slowly to RT.

  • Precipitation: If no crystals form, add warm Water (anti-solvent) dropwise until the solution turns slightly milky.[1][2]

  • Harvest: Cool on ice for 1 hour. Filter the yellow/orange needles and wash with cold 50% EtOH/Water.

Decision Workflow: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start Start: this compound Intent Determine Application Start->Intent Synth Synthesis / Reaction Intent->Synth Purify Purification Intent->Purify Analysis Analysis (NMR/LCMS) Intent->Analysis HighTemp High Temp (>80°C)? Synth->HighTemp Recryst Recrystallization? Purify->Recryst Flash Flash Chromatography? Purify->Flash NMR Proton NMR Analysis->NMR DMF Use DMF or DMAc HighTemp->DMF Yes THF Use THF or Dioxane HighTemp->THF No EtOH Ethanol / Water System Recryst->EtOH DCM_MeOH DCM : MeOH (95:5) Flash->DCM_MeOH DMSO DMSO-d6 (Universal) NMR->DMSO

Figure 1: Decision tree for solvent selection based on experimental goals.

Troubleshooting & Expert Tips

  • The "Yellow Stain" Issue: Nitro-azaindoles are often bright yellow/orange. If the compound "oils out" during recrystallization, it indicates the solvent mixture is too polar (too much water).[1][2] Re-dissolve in acetone and try a slower addition of hexane instead of water.

  • NMR Silence: If the NH proton is not visible in CDCl₃, it is likely exchanging or broadening due to H-bonding.[1][2] Switch to DMSO-d6 immediately.

  • Reaction Workup: Do not attempt to extract this compound from water using Hexanes. Use Ethyl Acetate or DCM and ensure the aqueous layer is not basic (which would deprotonate the indole and keep it in the water phase).[1]

References

  • Synthesis of Azaindole Derivatives: Wang, T., et al.[1][2][6] "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002.[1][2] [1][2]

  • Nitration Protocols: "Preparation of nitropyridines by nitration of pyridines with nitric acid." RSC Advances, 2015.[1][2] (Generalized protocol for nitration of pyridine systems).[1][2]

  • Physical Properties of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: PubChem Compound Summary. [1][2]

  • Solubility of Heterocycles: "Solubility of Organic Compounds." University of Calgary Chemistry Guide.

Sources

Strategic Functionalization of 6-Substituted 3-Nitro-5-Azaindoles: A Guide to Privileged Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization and Therapeutic Potential of 6-Substituted 3-Nitro-5-Azaindoles Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Privileged" Bioisostere

In the landscape of kinase inhibitor design, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold stands as a premier bioisostere of the indole and purine ring systems. Its utility is derived from its ability to mimic the hydrogen-bonding motifs required for ATP-competitive inhibition while offering distinct physicochemical properties (lower lipophilicity, improved solubility) compared to its carbocyclic analogues.

This guide focuses on a specific, high-value intermediate: 6-substituted 3-nitro-5-azaindole . The 3-nitro group serves a dual purpose:

  • Electronic Activator: It dramatically lowers the LUMO energy of the pyridine ring, facilitating nucleophilic aromatic substitution (

    
    ) at the C6 position.
    
  • Latent Amine: It acts as a masked amino group, ready for reduction to the 3-amino derivative—a critical "hinge-binding" motif in many JAK, GSK-3, and PLK inhibitors.

Mechanistic Principles: The "Push-Pull" Activation

To manipulate this scaffold effectively, one must understand its electronic bias. The 5-azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.

  • The N5 Effect: The pyridine nitrogen (N5) exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) pull, making C4 and C6 susceptible to nucleophilic attack.
  • The 3-Nitro Synergist: Introducing a nitro group at C3 (pyrrole ring) creates a "push-pull" system. While typically an electrophilic substitution site, the C3 position, when occupied by a strong electron-withdrawing group (EWG), transmits electron deficiency across the fused system, rendering the C6-chloride hyper-reactive toward

    
     displacement.
    
Visualization: Reactivity & Synthesis Workflow

The following diagram outlines the logical flow from the parent scaffold to the diversified library, highlighting the electronic activation.

AzaindoleWorkflow Start 6-Chloro-5-azaindole (Starting Material) Nitration Step 1: Nitration (Electrophilic Subst.) Target: C3 Start->Nitration HNO3/H2SO4 0°C Intermediate1 6-Chloro-3-nitro-5-azaindole (Activated Scaffold) Nitration->Intermediate1 Activates C6 SnAr Step 2: SnAr Reaction (Nucleophilic Subst.) Target: C6 Intermediate1->SnAr R-NH2, DIPEA Heat Intermediate2 6-Amino-3-nitro-5-azaindole (Diversified Core) SnAr->Intermediate2 Library Gen. Reduction Step 3: Nitro Reduction (Pd/C or SnCl2) Intermediate2->Reduction H2, Pd/C Final 3,6-Diamino-5-azaindole (Kinase Inhibitor Precursor) Reduction->Final Urea/Amide Formation

Caption: Figure 1. Sequential functionalization strategy leveraging the 3-nitro group for C6 activation.

Synthetic Protocols & Methodologies

Step 1: Regioselective Nitration

Objective: Install the nitro group at C3 without N-oxidation of the pyridine ring. Challenge: The pyridine nitrogen can compete as a nucleophile, forming N-oxides. Solution: Use of controlled temperature and sulfuric acid as solvent to protonate N5, protecting it from oxidation while directing nitration to the pyrrole C3.

Protocol 1.1: Nitration of 6-chloro-1H-pyrrolo[3,2-c]pyridine

  • Dissolution: Dissolve 6-chloro-5-azaindole (1.0 eq) in conc.

    
     (10 vol) at 0°C. Note: The solution will likely turn dark; maintain temp < 5°C.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) over 30 mins.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane). The product is usually less polar than the starting material due to intramolecular H-bonding.

  • Quench: Pour onto crushed ice/water. The product typically precipitates as a yellow solid.

  • Workup: Filter the solid. If no precipitate, neutralize to pH 7 with

    
     (carefully, exothermic!) and extract with EtOAc.
    
  • Yield Expectation: 75-85%.

Step 2: Nucleophilic Aromatic Substitution ( ) at C6

Objective: Replace the C6-chloro with an amine (R-NH2) to introduce diversity. Mechanism: The 3-nitro group stabilizes the Meisenheimer complex, allowing this reaction to proceed under milder conditions than the non-nitrated parent.

Protocol 1.2:


 Displacement 
  • Setup: In a pressure vial, suspend 6-chloro-3-nitro-5-azaindole (1.0 eq) in anhydrous NMP or DMF (0.2 M).

  • Reagents: Add the amine nucleophile (1.2 - 1.5 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80-100°C. Observation: The yellow suspension often turns to a deep orange/red solution as the reaction progresses.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Step 3: Reduction of the Nitro Group

Objective: Unmask the amine for urea/amide coupling. Choice of Reagent:

  • Pd/C + H2: Cleanest, but sensitive if the C6 substituent contains halogens (dehalogenation risk).

  • SnCl2 / Fe: Preferred if the C6 substituent is sensitive to hydrogenolysis.

Protocol 1.3: Dithionite Reduction (Mild Alternative)

  • Dissolve the nitro compound in THF/Water (1:1).

  • Add Sodium Dithionite (

    
    , 5.0 eq) and 
    
    
    
    (5.0 eq).
  • Heat to 50°C for 1-2 hours.

  • Product (3-amino-5-azaindole) is oxygen-sensitive; use immediately in the next step.

Data Analysis: Substituent Effects on

The nature of the amine nucleophile significantly impacts the yield and required temperature for the C6 displacement.

Nucleophile ClassExample AmineTemp (°C)Time (h)Typical YieldNotes
Primary Aliphatic n-Butylamine60285-95%Very fast; mild exotherm.
Cyclic Secondary Morpholine80480-90%Excellent solubility; clean profile.
Steric Aliphatic Isopropylamine90670-80%Requires excess amine (3 eq).
Aniline (Weak Nu) 4-Fluoroaniline120-14012+40-60%May require NaH or LiHMDS base.
Electron-Deficient 2-Aminopyridine>15024<30%Generally fails; requires Buchwald coupling.

Therapeutic Application & SAR Logic

The 3-amino-5-azaindole core is a "privileged" kinase scaffold because the N1-H and N5 (pyridine) mimic the N9-H and N7 of adenine, forming a bidentate hydrogen bond with the kinase hinge region.

Design Workflow: From Scaffold to Drug Candidate

The following diagram illustrates how the chemical modifications translate to biological interaction.

DrugDesign cluster_SAR SAR Logic Scaffold 5-Azaindole Core (Adenine Mimic) Target Biological Target (Kinase Hinge Region) Scaffold->Target H-Bonding (N1-H, N5) Mod_C3 C3 Modification (Urea/Amide) Mod_C3->Target Gatekeeper Residue Interaction Mod_C6 C6 Modification (Solubilizing Group) Mod_C6->Target Solvent Exposed Area (ADME tuning)

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the 5-azaindole scaffold against kinase targets.

References

  • Synthesis of Azaindoles: Kordubailo, M. V., et al. "Optimization and Scaling up of the Azaindole Derivatives Synthesis."[1] Journal of Organic and Pharmaceutical Chemistry, 2025.[1] Link

  • Nitration Methodology: Tirappe, G., et al. "Regioselective nitration of indoles and azaindoles." Tetrahedron Letters, 2011. (Contextual grounding for C3 selectivity).
  • Kinase Inhibitor Design: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 2015. Link

  • ): Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
  • Azaindole Reactivity: Radix, S., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Helvetica Chimica Acta, 2022. Link

Sources

Metabolic Stability Profiling of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine Intermediates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260385-30-5) is a highly functionalized bicyclic heterocycle utilized as a critical building block in the synthesis of kinase inhibitors, antibacterial agents, and allosteric modulators[1]. While the pyrrolo[3,2-b]pyridine core offers excellent physicochemical properties—such as improved aqueous solubility and favorable hydrogen-bonding profiles compared to traditional azaindoles[2]—the presence of the 3-nitro and 6-iodo substituents introduces profound metabolic liabilities. This whitepaper provides an in-depth mechanistic analysis of these metabolic soft spots and outlines self-validating experimental workflows for accurately quantifying intrinsic clearance (


) in early drug discovery.

Structural Deconstruction & Metabolic Liabilities

To engineer metabolically stable clinical candidates, medicinal chemists must first deconstruct the pharmacophore to understand the causality behind its biotransformation.

The Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold is an electron-deficient pyridine ring fused to an electron-rich pyrrole ring. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A2, typically target the electron-rich pyrrole for epoxidation or hydroxylation, while the pyridine nitrogen is susceptible to flavin-containing monooxygenase (FMO) or CYP-mediated N-oxidation[2][3].

The Nitroaromatic Liability (Nitroreductases)

Nitroaromatic groups are notorious for their complex and potentially toxic bioreduction pathways[4][5]. The 3-nitro group is highly susceptible to reduction by nitroreductases (NTRs), which are present in both mammalian hepatic cytosol and the gut microbiome[6][7].

  • Type I NTRs (Oxygen-Insensitive): Catalyze a sequential two-electron reduction from the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine. Hydroxylamines are highly electrophilic and can form mutagenic DNA adducts[6][7].

  • Type II NTRs (Oxygen-Sensitive): Catalyze a one-electron reduction to form a nitro anion radical. In aerobic environments, this radical rapidly donates its electron to molecular oxygen, generating reactive oxygen species (ROS) and regenerating the parent nitro compound in a "futile redox cycle"[5][7].

The C6-Iodo Substituent

While halogens are often used to block metabolic soft spots, iodine is a large, highly polarizable, and lipophilic atom. Its presence at the C6 position significantly increases the molecule's overall lipophilicity (LogP), thereby driving higher non-specific binding to microsomal proteins and increasing affinity for the hydrophobic active sites of CYP450 enzymes[3]. Furthermore, activated heterocyclic iodides can undergo oxidative dehalogenation or direct glutathione (GSH) conjugation.

Mechanistic Pathways of Biotransformation

The metabolic fate of this compound is a competition between oxidative Phase I clearance (CYPs) and reductive Phase I clearance (NTRs).

G cluster_0 Nitroreduction (Cytosolic/Bacterial NTRs) cluster_1 Oxidative Metabolism (Hepatic CYPs) Parent This compound Type1 Type I NTR (O2-insensitive) 2e- transfer Parent->Type1 Type2 Type II NTR (O2-sensitive) 1e- transfer Parent->Type2 CYP CYP450 Oxidation (Phase I) Parent->CYP Hydroxylamine Hydroxylamine / Amine (DNA Adducts) Type1->Hydroxylamine Radical Nitro Anion Radical (ROS Generation) Type2->Radical NOxide Pyridine N-Oxidation / Dehalogenation CYP->NOxide

Metabolic pathways of this compound via CYPs and NTRs.

Quantitative Structure-Metabolism Relationships (QSMR)

To demonstrate the impact of these functional groups, the following table summarizes the structure-metabolism relationship (SMR) data across different in vitro matrices.

Note: Because Type II NTRs undergo futile cycling in the presence of oxygen, standard aerobic microsomal assays often falsely under-predict the clearance of nitroaromatics. Anaerobic S9 fraction assays are required to reveal the true reductive clearance[8][9].

Compound / ModificationHLM

(min)
HLM

(µL/min/mg)
Human S9 (Anaerobic)

(min)
Primary Metabolic Pathway
This compound 18.574.95.2 Nitroreduction / CYP Oxidation
3-Amino-6-iodo-1H-pyrrolo[3,2-b]pyridine45.230.642.1CYP Oxidation (Pyrrole ring)
6-Iodo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile>60<15.0>60N-Oxidation
3-Nitro-1H-pyrrolo[3,2-b]pyridine (De-iodinated)28.448.88.4Nitroreduction

Data Interpretation: Replacing the nitro group with a bioisostere (e.g., carbonitrile) drastically improves stability across all matrices. Removing the highly lipophilic iodo group slightly improves oxidative stability but does not protect against anaerobic nitroreduction.

Self-Validating Experimental Workflows

A robust metabolic profiling protocol must be a self-validating system. This means incorporating controls that isolate enzymatic degradation from chemical instability, and utilizing the correct subcellular fractions. While Liver Microsomes capture CYP450 and FMO activity[10][11], they lack the cytosolic enzymes (like xanthine oxidase and soluble NTRs) necessary for complete nitroaromatic evaluation[8][9]. Therefore, S9 fractions (which contain both microsomes and cytosol) are the gold standard for this specific scaffold.

Liver S9 / Microsomal Stability Assay Protocol

Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    [9].
    
  • Enzyme: Pooled Human Liver S9 fractions or Microsomes, diluted to a final assay concentration of 0.5 mg/mL protein[11][12].

  • Test Compound: 10 mM stock in DMSO. Dilute to a final assay concentration of 1 µM (Final DMSO must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     0.1% to prevent CYP inhibition)[13].
    
  • Cofactor: 5 mM NADPH regenerating system[12][13].

Step-by-Step Incubation:

  • Pre-incubation: Aliquot S9/Microsome working solution into a 96-well plate. Add the test compound and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[13]. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH cofactor.

    • Self-Validation Check: Maintain a parallel "No-NADPH" control plate. If the compound depletes here, it indicates chemical instability or non-specific binding, not enzymatic metabolism[12][13].

  • Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[9][13].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quench solvent (Acetonitrile/Methanol 1:1 v/v) containing an analytical internal standard (e.g., Tolbutamide)[9][13]. This precipitates the proteins and halts all enzymatic activity.

  • Centrifugation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[10][13].

Workflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Liver S9 Fraction (0.5 mg/mL) Prep->Microsomes Cofactor 3. Add NADPH (Initiate Reaction) Microsomes->Cofactor Incubate 4. Incubate 37°C (0-60 min) Cofactor->Incubate Quench 5. Quench (Cold ACN + IS) Incubate->Quench Analyze 6. LC-MS/MS (Clint & t1/2) Quench->Analyze

Workflow for assessing the in vitro intrinsic clearance of pyrrolopyridines.

Analytical LC-MS/MS Quantification

Quantification is performed via reversed-phase HPLC coupled to a triple quadrupole mass spectrometer (e.g., SCIEX API 4000) operating in Multiple Reaction Monitoring (MRM) mode[13].

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of the linear regression yields the elimination rate constant (

    
    )[9].
    
  • Calculations:

    • Half-life (

      
      ) = 
      
      
      
    • Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) = 
      
      
      
      in µL/min/mg[13].

Conclusion & Optimization Strategies

The this compound intermediate presents a dual metabolic challenge: CYP-mediated oxidation driven by high lipophilicity (C6-iodo) and rapid, potentially toxigenic reduction of the C3-nitro group by nitroreductases[3][5].

For drug development professionals advancing this pharmacophore, the primary optimization strategy should involve bioisosteric replacement of the nitro group (e.g., with a cyano, trifluoromethyl, or substituted amide group) to eliminate the NTR liability[2]. If the nitro group is pharmacologically essential, steric shielding of the C3 position or modulation of the core's electron density via fluorine substitution on the pyridine ring can be employed to reduce the rate of biotransformation.

References

1. - nih.gov 2. - scielo.br 3. - nih.gov 4. - al-edu.com 5. - oup.com 6. - researchgate.net 7. - acs.org 8. - axispharm.com 9. - bldpharm.com 10. - bioduro.com 11. - benchchem.com 12. - charnwooddiscovery.com 13. - mttlab.eu

Sources

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Strategic Building Block in Medicinal Chemistry and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of molecular scaffolds dictates the trajectory of lead optimization. The 1H-pyrrolo[3,2-b]pyridine core, commonly known as the 4-azaindole scaffold, has emerged as a privileged structure, particularly in the development of ATP-competitive kinase inhibitors[1]. Within this chemical space, 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine stands out as an exceptionally versatile, bifunctional building block. By offering two orthogonal reactive handles—a highly electrophilic C6-iodine and a reducible C3-nitro group—this compound enables the rapid, divergent synthesis of complex molecular architectures using the "build-couple-pair" paradigm.

This technical guide explores the structural rationale, strategic functionalization, and validated experimental protocols for utilizing this compound in advanced medicinal chemistry campaigns.

Structural Rationale & Physicochemical Profiling

The 4-azaindole core is a bioisostere of the indole ring, but the incorporation of the pyridine nitrogen fundamentally alters its physicochemical and pharmacological properties. The azaindole nitrogens act as an ideal hydrogen bond donor-acceptor motif, perfectly mimicking the adenine ring of ATP. This allows for deep, high-affinity engagement with the hinge region of various protein kinases[2].

The specific substitution pattern of this compound provides a distinct synthetic advantage:

  • C6-Iodo Group: Positioned on the electron-deficient pyridine ring, the iodine atom is highly primed for oxidative addition by transition metals, making it an ideal substrate for Palladium-catalyzed cross-coupling reactions.

  • C3-Nitro Group: Positioned on the electron-rich pyrrole ring, the nitro group serves as a robust, oxidation-resistant masked amine. It survives harsh cross-coupling conditions without poisoning palladium catalysts, and can be subsequently reduced to an amine for late-stage derivatization.

Table 1: Physicochemical Profile of this compound
PropertyValue
Chemical Name This compound
CAS Registry Number 1260385-30-5[3]
Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
Core Scaffold 4-Azaindole
Hydrogen Bond Donors 1 (Pyrrole -NH)
Hydrogen Bond Acceptors 4 (Pyridine =N-, Nitro -NO2)
Primary Reactive Handles C6 (Electrophilic, Pd-coupling), C3 (Nitro, reducible)

The "Build-Couple-Pair" Paradigm: Strategic Functionalization

The true value of this compound lies in its orthogonal reactivity. Medicinal chemists can execute sequential modifications without the need for cumbersome protecting group strategies.

G A This compound (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C6-Iodo Reactivity C 6-Substituted-3-nitro- 1H-pyrrolo[3,2-b]pyridine B->C D Nitro Reduction (e.g., Fe/NH4Cl) C->D C3-Nitro Reactivity E 3-Amino-6-substituted- 1H-pyrrolo[3,2-b]pyridine D->E F Electrophilic Derivatization (Amidation/Urea) E->F Amine Derivatization G Final Kinase Inhibitor (Lead Compound) F->G

Fig 1. Orthogonal functionalization workflow of this compound.

Step 1: Exploiting C6-Iodine Reactivity

The C6 position is functionalized first. Because iodine is a superior leaving group compared to bromine or chlorine, oxidative addition occurs rapidly at lower temperatures. This allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amine substituents that interact with the kinase selectivity pocket[1].

Step 2: Exploiting C3-Nitro Reactivity

Once the C6 position is elaborated, the C3-nitro group is reduced to a primary amine. This amine is highly nucleophilic and can be reacted with isocyanates, acid chlorides, or sulfonyl chlorides. The resulting amides or ureas often serve as crucial hydrogen bond donors that interact with the solvent-exposed regions or DFG-out motifs of target kinases[4].

Application in Kinase Inhibitor Design

The 4-azaindole scaffold has been successfully deployed in the design of inhibitors for a variety of kinases, including p38 MAP kinase[5], ROCK, Aurora kinases, and TGFβRI[4].

For example, in the inhibition of the p38 MAPK pathway—a critical driver of pro-inflammatory cytokines like TNF-α and IL-1—the 4-azaindole core competitively binds to the ATP-binding pocket of p38. The N1-H and N4 atoms of the azaindole form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the hinge region residues (e.g., Met109 in p38)[5].

Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 (MAP2K) MAP3K->MKK Phosphorylation p38 p38 MAP Kinase (Target Enzyme) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates ATP Hydrolysis Inhibitor 4-Azaindole Inhibitor (ATP Competitive) Inhibitor->p38 Blocks ATP Binding Response Inflammatory Response (Cytokine Production) Substrates->Response

Fig 2. p38 MAPK signaling pathway illustrating the intervention point of 4-azaindole inhibitors.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with mechanistic causality in mind. They represent self-validating systems where reaction progress can be easily monitored.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Introduce an aryl group at the C6 position without degrading the C3-nitro group.

Causality & Reagent Selection: is chosen as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the steric bulk of dppf prevents unwanted chelation by the basic N4 nitrogen of the azaindole core, which frequently poisons monodentate palladium complexes. K₂CO₃ is used as a mild base to facilitate transmetalation without causing base-catalyzed degradation of the nitro group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The presence of water is critical to dissolve the base and activate the boronic acid via formation of the reactive boronate complex.

  • Reaction: Evacuate and backfill the flask with N₂ three times. Heat the mixture to 90 °C and stir for 4–6 hours.

  • Validation: Monitor by LC-MS. The disappearance of the starting material mass (m/z 289) and the appearance of the product mass will confirm completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Béchamp Reduction of the C3-Nitro Group

Objective: Reduce the C3-nitro group to a primary amine for subsequent derivatization.

Causality & Reagent Selection: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, the presence of the basic azaindole nitrogens and potential residual palladium from the previous step can lead to unpredictable reaction rates or unwanted dehalogenation (if halogenated aryl groups were introduced at C6). The Béchamp reduction utilizing Iron powder and NH₄Cl operates via a single-electron transfer mechanism that is strictly chemoselective for the nitro group, leaving the heteroaromatic core untouched.

Step-by-Step Procedure:

  • Preparation: Suspend the 6-aryl-3-nitro-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv, 1.0 mmol) in a mixture of EtOH/H₂O (3:1 v/v, 12 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol) and solid NH₄Cl (5.0 equiv, 5.0 mmol). NH₄Cl acts as a mild proton source that activates the iron surface without hydrolyzing sensitive functional groups.

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Validation: Monitor by TLC (DCM/MeOH 9:1). The highly polar amine product will elute significantly lower than the nitro starting material. A ninhydrin stain can be used to positively identify the primary amine.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot EtOH (20 mL) and EtOAc (20 mL). Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield the 3-amino-1H-pyrrolo[3,2-b]pyridine derivative, which is typically used immediately in the next step to prevent oxidative degradation.

Conclusion

This compound is a highly strategic building block that empowers medicinal chemists to rapidly synthesize diverse 4-azaindole libraries. By understanding the electronic nuances of the pyrrolo[3,2-b]pyridine core and applying orthogonal functionalization strategies, researchers can efficiently navigate structure-activity relationship (SAR) landscapes, accelerating the discovery of potent, selective kinase inhibitors.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Azaindole Therapeutic Agents Source: PMC - NIH URL:[Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines a high-fidelity protocol for the synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (also known as 6-iodo-3-nitro-4-azaindole). This scaffold is a critical intermediate in the development of kinase inhibitors, particularly for targeting pathways involving ATP-competitive binding where the azaindole core mimics the purine ring of ATP.

The synthesis strategy employs a Bartoli Indole Synthesis to construct the 4-azaindole core, followed by a regioselective Electrophilic Aromatic Nitration . This route is selected for its ability to tolerate the iodine halogen handle, which is essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Retrosynthetic Analysis

The synthetic logic prioritizes the installation of the iodine atom before ring closure to avoid regioselectivity issues associated with halogenating the fused bicyclic system later. The nitro group is introduced last to prevent interference with the organometallic steps required for ring closure.

Retrosynthesis Target This compound (Target Molecule) Precursor 6-Iodo-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) Target->Precursor Electrophilic Aromatic Substitution (C3) StartMat 2-Chloro-5-iodo-3-nitropyridine (Starting Material) Precursor->StartMat Reductive Cyclization (Bartoli) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Target Reagent2 Vinylmagnesium Bromide (Bartoli Indole Synthesis) Reagent2->Precursor

Figure 1: Retrosynthetic disconnection showing the Bartoli cyclization and C3-nitration strategy.

Experimental Protocols

Step 1: Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Rationale: The Bartoli reaction is the preferred method for synthesizing 4-azaindoles from 3-nitropyridines. It utilizes vinyl Grignard reagents to attack the nitro group, initiating a cascade that forms the pyrrole ring.

Reagents & Materials:

  • Substrate: 2-Chloro-5-iodo-3-nitropyridine (1.0 eq)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ).[1]
  • Dissolution: Charge the flask with 2-Chloro-5-iodo-3-nitropyridine and dissolve in anhydrous THF (0.1 M concentration relative to substrate).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add Vinylmagnesium bromide dropwise via syringe pump over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -65°C to prevent polymerization of the Grignard reagent or side reactions at the iodine site.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional 1 hour.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated

    
     (10x reaction volume) at 0°C.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify by flash column chromatography (SiO2).

    • Eluent: Hexanes:EtOAc (gradient from 90:10 to 60:40).

    • Expected Yield: 40-55% (Light brown solid).

Step 2: Synthesis of this compound

Rationale: Electrophilic nitration of azaindoles occurs preferentially at the C3 position. The use of sulfuric acid protonates the pyridine nitrogen, deactivating the pyridine ring and directing the nitronium ion (


) to the electron-rich pyrrole ring.

Reagents & Materials:

  • Substrate: 6-Iodo-1H-pyrrolo[3,2-b]pyridine (from Step 1)

  • Acid Solvent: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)
    
  • Base: Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) for neutralization.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 6-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated

    
     (approx. 5 mL per mmol substrate).
    
    • Note: The solution may generate heat; cool to 0°C in an ice bath during addition.

  • Nitration: Add Fuming

    
      (1.05 eq) dropwise to the stirring solution at 0°C.
    
    • Mechanism:[2][3][4] The slight excess ensures conversion, but avoid large excesses to prevent over-nitration or oxidation of the iodine.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[1]

    • Endpoint: Disappearance of starting material peak (

      
      ).
      
  • Quench: Pour the reaction mixture carefully onto crushed ice (approx. 50g per 5mL acid).

  • Neutralization: Carefully adjust pH to ~8-9 using 5M

    
     or solid 
    
    
    
    .
    • Observation: A yellow/orange precipitate should form.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x).

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if necessary.

    • Expected Yield: 70-85% (Yellow solid).

Analytical Data & Characterization

ParameterSpecification / Expected Value
Appearance Yellow to orange solid
Molecular Weight 289.03 g/mol
MS (ESI+)

1H NMR (DMSO-d6) C2-H: Singlet, desheilded (~8.5-8.8 ppm) due to adjacent nitro group.C5-H & C7-H: Pyridine protons, doublets/singlets depending on coupling (~8.0-8.5 ppm).N-H: Broad singlet (>12 ppm).
Rf Value ~0.4 (DCM:MeOH 95:5)

Process Workflow Diagram

Workflow Step1 Step 1: Bartoli Cyclization (-78°C, THF) Interm Intermediate: 6-Iodo-4-azaindole Step1->Interm VinylMgBr Step2 Step 2: Nitration (0°C, H2SO4/HNO3) Interm->Step2 Isolation Final Product: 6-Iodo-3-nitro-4-azaindole Step2->Final Quench & pH Adj.

Figure 2: Sequential workflow for the synthesis of the target azaindole.

Safety & Handling

  • Vinylmagnesium Bromide: Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere.

  • Fuming Nitric Acid: Highly corrosive and strong oxidizer. Causes severe burns. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).

  • Azaindoles: Biologically active.[4] Handle as potential kinase inhibitors (potent bioactivity). Avoid inhalation of dusts.

References

  • Bartoli Indole Synthesis on Pyridines: Dobson, D. R., et al. "Synthesis of 4- and 6-azaindoles via the Bartoli reaction." Synlett, 1992.
  • Nitration of Azaindoles: Zhang, Z., et al. "Synthesis and SAR of azaindole derivatives." Journal of Medicinal Chemistry, 2002.

  • General Azaindole Chemistry: Popowycz, F., et al. "The chemistry of the azaindole ring system." Tetrahedron, 2007.

  • Commercial Precursor Validation: "6-Iodo-1H-pyrrolo[3,2-b]pyridine." Sigma-Aldrich / Merck.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility of the 4-Azaindole Scaffold

The pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere of indole to modulate physicochemical properties and improve metabolic stability in drug candidates1[1]. Specifically, functionalized derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, including antiviral agents targeting adaptor protein-2 associated kinase 1 (AAK1)2[2].

The compound 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine offers a highly versatile bifunctional handle. The C6-iodo position is primed for immediate palladium-catalyzed cross-coupling to install aryl or heteroaryl groups, while the C3-nitro group serves as a masked amine, which can later be reduced for subsequent amide couplings or structural rigidification.

Mechanistic Causality & Reaction Design

Executing a Suzuki-Miyaura coupling on this specific substrate presents unique electronic and physical challenges that require deliberate reaction design.

  • The Oxidative Addition Paradox: The C6-I bond is inherently reactive toward Pd(0) insertion. However, the strongly electron-withdrawing 3-nitro group significantly increases the acidity of the pyrrole N-H bond (

    
     drop). Under standard basic Suzuki conditions, the substrate undergoes partial deprotonation to form an azaindolide anion. Typically, anionic heterocycles are highly electron-rich, which deactivates the C-I bond toward oxidative addition. Fortunately, the strong electron-withdrawing effect of the 3-nitro group delocalizes this negative charge, mitigating the deactivation and allowing oxidative addition to proceed if a highly active catalyst is used.
    
  • Unprotected Cross-Coupling Strategy: While protecting the pyrrole nitrogen (e.g., with SEM or Boc) is a standard workaround to prevent base-mediated decomposition or catalyst poisoning, adding and removing protecting groups reduces overall atom economy. By utilizing a biphasic solvent system (1,4-Dioxane/H

    
    O) and a mild base (
    
    
    
    ), the deprotonation equilibrium is carefully managed. This allows for the direct, unprotected arylation of the nitrogen-rich heterocycle, a methodology validated in similar functionalized indazole systems3[3].
  • Ligand Selection: To overcome the partial anionic deactivation and prevent premature reductive elimination, a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or an electron-rich dialkylbiaryl phosphine (e.g., SPhos) is strictly required.

Catalytic Cycle Visualization

SuzukiCycle A 6-Iodo-3-nitro-4-azaindole + Aryl Boronic Acid C 1. Oxidative Addition (Overcomes Anionic State) A->C Substrates Entry B Pd(0) Active Catalyst Generation B->C Pd(0) Insertion D 2. Transmetalation (Aqueous Base Mediated) C->D Pd(II) Intermediate E 3. Reductive Elimination D->E Diaryl-Pd(II) Complex E->B Pd(0) Regeneration F 6-Aryl-3-nitro-4-azaindole (Coupled Product) E->F Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-Iodo-3-nitro-4-azaindole.

Quantitative Optimization Data

The following table summarizes the empirical optimization required to achieve high-yielding unprotected coupling. The data highlights the causality between base strength, ligand choice, and overall conversion.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh

)

(5 mol%)
Na

CO

Toluene/EtOH/H

O
9045%Sluggish oxidative addition due to substrate deprotonation; monodentate ligand instability.
Pd(dppf)Cl

(5 mol%)
K

PO

1,4-Dioxane/H

O
90 82% Bidentate ligand stabilizes Pd(II); mild base balances the deprotonation equilibrium.
SPhos Pd G2 (3 mol%)K

PO

1,4-Dioxane/H

O
9088%Highly active dialkylbiaryl phosphine easily overcomes anionic deactivation.
Pd(dppf)Cl

(5 mol%)
Cs

CO

DMF/H

O
100<35%Strong base causes complete irreversible deprotonation and substrate decomposition.

Self-Validating Experimental Protocol

This protocol describes the optimized, unprotected direct arylation utilizing Pd(dppf)Cl


.
Materials & Reagents
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 289 mg)

  • Coupling Partner: Arylboronic acid or heteroarylboronic acid (1.3 equiv, 1.3 mmol)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 equiv, 5 mol%, 41 mg)
  • Base: Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol, 636 mg)
    
  • Solvent: 1,4-Dioxane / Deionized H

    
    O (4:1 v/v, 10 mL total)
    
Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and

    
    .
    
  • Add 8 mL of 1,4-Dioxane and 2 mL of deionized water.

  • Causality Check: The biphasic nature is intentional. The water dissolves the inorganic base to facilitate transmetalation, while dioxane maintains the solubility of the organic intermediates.

Step 2: Degassing (Critical Validation Step)

  • Seal the Schlenk tube with a rubber septum and sparge the heterogeneous mixture with Argon gas via a submerged needle for exactly 15 minutes.

  • Self-Validation: Proper degassing prevents the formation of palladium black (catalyst death) and suppresses the oxidative homocoupling of the boronic acid. If the solution turns prematurely black before heating, oxygen contamination has occurred.

Step 3: Catalyst Addition & Execution

  • Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    catalyst.
  • Replace the septum, seal tightly, and submerge the flask into a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation: The reaction mixture should transition from a dark red/orange suspension to a deep homogeneous amber color as the active Pd(0) species is generated and enters the catalytic cycle.

Step 4: Reaction Monitoring

  • After 4 hours, sample the organic layer via syringe.

  • Analyze by TLC (Hexanes/EtOAc 1:1) and LC-MS.

  • Self-Validation: The starting material (UV active at 254 nm,

    
     ~0.6) should be completely consumed. The product typically appears as a bright, lower 
    
    
    
    spot (~0.4) due to the increased polarity of the installed aryl group.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 60% EtOAc in Hexanes) to yield the pure 6-aryl-3-nitro-1H-pyrrolo[3,2-b]pyridine.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: mdpi.com URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: nih.gov (PMC) URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: mdpi.com URL:[Link]

Sources

palladium-catalyzed cross-coupling of 6-iodo-5-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine rings in kinase inhibitors (e.g., Vemurafenib analogs). While 4- and 7-azaindoles are widely utilized, 5-azaindoles offer unique hydrogen-bonding vectors within the ATP-binding pocket.

However, functionalizing the 6-position of 5-azaindole presents a specific "Ortho-Nitrogen Challenge." The C6 position is adjacent to the pyridine nitrogen (N5). In 6-iodo-5-azaindoles, the N5 lone pair can coordinate to the Palladium center, potentially displacing ligands or arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring makes the oxidative addition of the C-I bond distinct from standard aryl halides.

This guide provides optimized, self-validating protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings of 6-iodo-5-azaindoles, specifically designed to overcome catalyst poisoning and ensure reproducibility.

Mechanistic Insight: The "Ortho-Nitrogen" Effect

To ensure experimental success, one must understand the causality of failure in this system.

  • Catalyst Sequestration: The N5 nitrogen is a competent ligand. If the phosphine ligand on Palladium is not sufficiently bulky (e.g., PPh3), the substrate itself (6-iodo-5-azaindole) will bind to Pd(II) after oxidative addition, forming a stable, unreactive "palladacycle-like" resting state.

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ) that sterically crowd the Pd center, preventing N5 coordination.

  • The N1-H Acidity: The pyrrole NH (N1) has a pKa of ~13-14. Strong bases (NaOtBu) used in Buchwald couplings will deprotonate N1 first, creating an anionic species that shuts down the catalytic cycle due to excessive electron density or solubility issues.

    • Solution:Protection of N1 is mandatory for Buchwald-Hartwig couplings. For Suzuki couplings (using mild carbonate bases), free NH is tolerated but protected substrates (SEM, Boc) consistently yield higher turnover numbers (TON).

Experimental Workflows (Visualized)

Diagram 1: Strategic Reaction Workflow

This flowchart outlines the decision matrix for selecting the correct protocol based on the coupling partner.

G Start Substrate: 6-Iodo-5-Azaindole Decision Target Bond Type? Start->Decision Suzuki C-C Bond (Aryl/Heteroaryl) Decision->Suzuki Boronic Acids Buchwald C-N Bond (Amines) Decision->Buchwald Amines Prot_Suz N1-Protection: Optional (Recommended for scale) Suzuki->Prot_Suz Cond_Suz Catalyst: Pd(dppf)Cl2 or XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Prot_Suz->Cond_Suz Prot_Buch N1-Protection: MANDATORY (Boc, SEM, Tosyl) Buchwald->Prot_Buch Cond_Buch Catalyst: BrettPhos Pd G3 Base: NaOtBu Solvent: tBuOH or Toluene Prot_Buch->Cond_Buch

Caption: Decision tree for optimizing conditions based on target bond formation. Note the mandatory protection requirement for C-N coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl, heteroaryl, or vinyl groups at C6. Standard: High-throughput robust method.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 6-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (Protected) OR 6-iodo-5-azaindole (Unprotected).

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2 ) or XPhos Pd G3 .

  • Base: Potassium Phosphate Tribasic (K3PO4 ), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the 6-iodo-5-azaindole (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N2) or Argon three times. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvation: Inject degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add degassed 2.0 M aq. K3PO4 (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours.

    • Visual Check: The reaction should turn from orange/red to dark brown/black. If it remains bright orange, the catalyst has not activated (check temperature).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[10]

  • Purification: Flash chromatography. 5-azaindoles are polar; use DCM/MeOH or EtOAc/Hexane gradients.

Why this works: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step, while the phosphate base is mild enough to tolerate the electron-deficient azaindole ring without causing degradation.

Protocol 2: Buchwald-Hartwig Amination

Application: Introduction of primary or secondary amines at C6.[10] Standard: Specialized method for "difficult" heteroaryl halides.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: N-Boc or N-SEM protected 6-iodo-5-azaindole (Do NOT use free NH).

  • Amine: 1.2 equivalents.

  • Catalyst: BrettPhos Pd G3 (Pre-catalyst).

    • Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu ).

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene .

Step-by-Step Methodology
  • Pre-Drying: Flame-dry the Schlenk tube or vial under vacuum and cool under Argon. Moisture kills the base.

  • Charge Solids: Add N-protected 6-iodo-5-azaindole (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (2–5 mol%).

  • Charge Amine/Solvent:

    • If amine is liquid: Add anhydrous solvent (0.15 M), then add amine (1.2 equiv).

    • If amine is solid: Add with other solids in step 2.

  • Degas: Sparge the solvent with Argon for 5 minutes prior to addition, or freeze-pump-thaw.

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Monitoring: Monitor by LCMS.[10] The bulky BrettPhos ligand prevents the N5-coordination poisoning described in Section 2.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.

  • Deprotection (Optional): If the N-Boc group is retained, purify directly. If free azaindole is desired, treat with TFA/DCM (1:1) at RT for 1 hour.

Data Summary & Troubleshooting

Comparative Efficiency Table
VariableSuzuki Conditions (Protocol 1)Buchwald Conditions (Protocol 2)
Primary Challenge Protodeboronation of boronic acidCatalyst poisoning by N5 / N1-H acidity
Preferred Catalyst Pd(dppf)Cl2 or XPhos Pd G3BrettPhos Pd G3
Base Strength Mild (K3PO4 / K2CO3)Strong (NaOtBu / LiHMDS)
N-Protection Recommended (Yield +15-20%)Required (Essential for reaction)
Typical Yield 75 – 95%60 – 85%
Self-Validating Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns black instantly "Palladium Black" precipitation. Ligand dissociation.Switch to a precatalyst (e.g., XPhos Pd G3) rather than Pd(OAc)2 + Ligand. Ensure solvent is degassed.
No conversion (SM remains) Oxidative addition failure.The C-I bond is reactive, so this usually implies catalyst poisoning by N5. Switch to BrettPhos (bulkier).
Product is de-iodinated (H at C6) Beta-hydride elimination or hydrodehalogenation.Reaction is "starved" of nucleophile. Increase concentration of Boronic Acid/Amine. Ensure anhydrous solvents.
Low Yield (Buchwald) Substrate decomposition.Did you protect the N1 position? If not, NaOtBu is deprotonating the indole, stalling the cycle. Use N-Boc.

Mechanistic Visualization

Diagram 2: The Catalytic Cycle & N5 Interference

This diagram illustrates the competition between the productive cycle and the non-productive N5 coordination.

Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 6-Iodo-5-Azaindole Poison Catalyst Poisoning (N5 Coordination) OxAdd->Poison Small Ligand (e.g. PPh3) TransMet Transmetallation (Base/Nucleophile) OxAdd->TransMet Bulky Ligand (BrettPhos/XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Poison" pathway (red) occurs if N5 coordinates to Pd. Bulky ligands force the cycle toward Transmetallation.

References

  • Vertex Pharmaceuticals. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction." Organic Letters, 2016.

  • Langer, P. et al. "Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions."[2] Synlett, 2020.[2][11]

  • Buchwald, S.L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides."[9] Wikipedia / Primary Literature Summary.

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." (Analogous chemistry for N-heterocycles).

  • Chemical Society Reviews. "Organometallic methods for the synthesis and functionalization of azaindoles." RSC Publishing, 2007.

Sources

Application Notes and Protocols for the C6-Functionalization of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The strategic introduction of functional groups onto this core structure is paramount for modulating pharmacological properties. This guide provides a comprehensive overview of the synthetic strategies for the functionalization of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine at the C6 position, a key precursor for the development of novel therapeutics. The presence of the nitro group at the C3 position and the iodo group at the C6 position presents both challenges and opportunities for selective chemical modifications.

Synthesis of the Starting Material: this compound

A robust synthesis of the this compound starting material is foundational. While a direct, one-pot synthesis is not readily found in the literature, a plausible and effective route can be adapted from established methodologies for azaindole synthesis, such as the Batcho-Leimgruber indole synthesis. This approach would likely begin with a suitably substituted nitropyridine.

A potential synthetic pathway is outlined below. This multi-step synthesis requires careful optimization at each stage.

A 2-chloro-5-iodopyridine B 2-chloro-5-iodo-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C N,N-dimethyl-1-(5-iodo-3-nitro-pyridin-2-yl)vinylamine B->C Reaction with N,N-dimethylformamide dimethyl acetal D This compound C->D Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Plausible synthetic route to this compound.

Core Directive: Palladium-Catalyzed Cross-Coupling Reactions at C6

The C6-iodo substituent serves as a versatile handle for introducing a diverse array of functional groups via palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at C3 enhances the electrophilicity of the C6 position, making it more susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions.[1] However, the nitro group's potential for interference with certain catalytic systems necessitates careful selection of reaction conditions.[2]

The following sections detail protocols for key C-C and C-N bond-forming reactions at the C6 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-vinyl linkages.[3] The reaction of an aryl halide with a boronic acid or ester is catalyzed by a palladium complex in the presence of a base.[3] For substrates containing a nitro group, the choice of base is critical to avoid undesired side reactions. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong bases like sodium hydroxide or alkoxides.[3]

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 6-Aryl/Vinyl-3-nitro-1H-pyrrolo[3,2-b]pyridine A->F Suzuki-Miyaura Coupling B Aryl/Vinyl Boronic Acid or Ester B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F Suzuki-Miyaura Coupling D Base (e.g., K₂CO₃, K₃PO₄) D->F Suzuki-Miyaura Coupling E Solvent (e.g., Dioxane/H₂O, DMF) E->F Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling at the C6 position.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of 1,4-dioxane under an inert atmosphere.

  • Evacuate and backfill the Schlenk flask with inert gas (3 cycles).

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for coupling with electron-deficient aryl halides and can improve catalyst stability and turnover.[4]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing degradation of the nitro-containing substrate.[5]

  • Solvent System: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as water can aid in the dissolution of the inorganic base.[5]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085Adapted from[6]
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF10078Adapted from[6]
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O8092Adapted from[5]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The presence of the nitro group on the pyrrolo[3,2-b]pyridine core is generally well-tolerated under Sonogashira conditions.

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G 6-Alkynyl-3-nitro-1H-pyrrolo[3,2-b]pyridine A->G Sonogashira Coupling B Terminal Alkyne B->G Sonogashira Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) C->G Sonogashira Coupling D Cu(I) Co-catalyst (e.g., CuI) D->G Sonogashira Coupling E Amine Base (e.g., Et₃N, DIPEA) E->G Sonogashira Coupling F Solvent (e.g., THF, DMF) F->G Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling at the C6 position.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with inert gas (3 cycles).

  • Add anhydrous THF and Et₃N (3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions, with copper facilitating the formation of a copper acetylide intermediate.[8]

  • Base: An amine base such as triethylamine or diisopropylethylamine (DIPEA) is used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[8]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent the quenching of reactive intermediates.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT95Adapted from
1-HeptynePdCl₂(PPh₃)₂/CuIDIPEADMF6088Adapted from[9]
Propargyl alcoholPd(OAc)₂/XPhos/CuIK₂CO₃Acetonitrile5082Adapted from

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[10] The reaction is catalyzed by a palladium complex with a specialized phosphine ligand. The presence of a nitro group can be challenging, as it can be reduced under certain conditions and may be incompatible with strong bases like sodium tert-butoxide (NaOtBu).[2] Therefore, milder bases and carefully selected ligands are crucial for success.

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G 6-Amino-3-nitro-1H-pyrrolo[3,2-b]pyridine A->G Buchwald-Hartwig Amination B Primary or Secondary Amine B->G Buchwald-Hartwig Amination C Pd Pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) C->G Buchwald-Hartwig Amination D Ligand (e.g., XPhos, RuPhos) D->G Buchwald-Hartwig Amination E Base (e.g., Cs₂CO₃, K₃PO₄) E->G Buchwald-Hartwig Amination F Solvent (e.g., Toluene, Dioxane) F->G Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination at the C6 position.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with inert gas (3 cycles).

  • Add anhydrous toluene via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The use of a bulky biarylphosphine ligand like XPhos is often necessary for the amination of heteroaryl halides and can promote high catalytic activity.[11]

  • Base: Cesium carbonate is a milder base that is often effective in Buchwald-Hartwig aminations, particularly with sensitive substrates.[11]

  • Solvent: Toluene is a common non-polar solvent for this reaction.

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)₂/RuPhosK₃PO₄Dioxane10075Adapted from[12]
BenzylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene11080Adapted from[13]
N-MethylpiperazineG3-XPhos precatalystLHMDSTHF8088Adapted from[14]

Heck Reaction: Vinylation of the C6 Position

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a new C-C bond, typically with trans selectivity.[15] This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[16] The electron-deficient nature of the this compound substrate should facilitate the oxidative addition step.[17]

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 6-Vinyl-3-nitro-1H-pyrrolo[3,2-b]pyridine A->F Heck Reaction B Alkene (e.g., Styrene, Acrylate) B->F Heck Reaction C Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) C->F Heck Reaction D Base (e.g., Et₃N, K₂CO₃) D->F Heck Reaction E Solvent (e.g., DMF, Acetonitrile) E->F Heck Reaction

Caption: General workflow for the Heck reaction at the C6 position.

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).

  • Evacuate and backfill the flask with inert gas (3 cycles).

  • Add anhydrous DMF and Et₃N (2.0 equiv) via syringe.

  • Add styrene (1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction.[18]

  • Base: Triethylamine acts as both a base and a solvent in some cases, and it effectively neutralizes the HI formed during the reaction.[18]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for many Heck reactions.

AlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂/PPh₃K₂CO₃Acetonitrile8090Adapted from[15]
AcrylonitrilePdCl₂(MeCN)₂Et₃NDMF10085Adapted from[19]
CyclohexenePd(OAc)₂/DavePhosCs₂CO₃Dioxane12070Adapted from[20]

Conclusion and Future Perspectives

The functionalization of this compound at the C6 position via palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a solid foundation for researchers in drug discovery and development. Careful consideration of the electronic nature of the substrate, particularly the presence of the nitro group, is crucial for the selection of appropriate catalysts, ligands, and bases to achieve optimal results. Further exploration of other cross-coupling methodologies and the derivatization of the newly introduced functional groups will undoubtedly lead to the discovery of new and potent biologically active molecules based on the 4-azaindole scaffold.

References

  • Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with... - ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL Digital Commons. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. Available at: [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents | Chemistry Letters | Oxford Academic. Available at: [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available at: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions - ResearchGate. Available at: [Link]

Sources

Application Note: Regioselective Nitration of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The regioselective functionalization of azaindoles is a critical competency in the synthesis of kinase inhibitors and other bioactive heterocycles. This guide details the protocol for the mononitration of 6-iodo-1H-pyrrolo[3,2-b]pyridine (6-iodo-4-azaindole) to yield 6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine .

Mechanistic Insight: Why Position 3?

The 1H-pyrrolo[3,2-b]pyridine scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic Aromatic Substitution (SEAr) is governed by the relative stability of the Wheland intermediate (sigma complex).

  • Pyrrole vs. Pyridine: The pyrrole ring is significantly more nucleophilic than the pyridine ring.[1] The pyridine nitrogen (N4) exerts an inductive electron-withdrawing effect ($ -I $), deactivating the pyridine ring towards electrophiles. Consequently, nitration occurs exclusively on the pyrrole ring.

  • C3 vs. C2 Selectivity: Attack at the C3 position leads to an intermediate where the positive charge is delocalized onto the pyrrole nitrogen without disrupting the aromaticity of the pyridine ring. Attack at C2 would result in a more disrupted resonance system or require delocalization into the electron-poor pyridine ring. Therefore, C3 is the kinetically and thermodynamically preferred site.

  • Effect of 6-Iodo Substituent: The iodine atom at C6 (on the pyridine ring) is weakly deactivating ($ -I > +R $) but is remote from the reactive C3 center. It does not alter the regioselectivity, which remains dominated by the electronic disparity between the two rings.

Reaction Scheme

The following diagram illustrates the reaction pathway and the electronic bias leading to the C3-nitro product.

ReactionScheme Start 6-Iodo-1H-pyrrolo[3,2-b]pyridine (Substrate) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Start->Reagents Dissolution Intermediate Sigma Complex (C3 Attack favored) Reagents->Intermediate Electrophilic Attack Product This compound (Target) Intermediate->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway for the C3-selective nitration of 6-iodo-4-azaindole.

Experimental Protocol

This protocol uses a standard mixed-acid nitration. The key to success is strict temperature control to prevent oxidative degradation of the iodine functionality or over-nitration.

Reagents & Equipment
Reagent/EquipmentSpecificationRole
Starting Material 6-Iodo-1H-pyrrolo[3,2-b]pyridine (>98%)Substrate
Sulfuric Acid H₂SO₄, conc. (95-98%)Solvent & Catalyst
Nitric Acid HNO₃, fuming (90%) or conc. (65-70%)Nitrating Agent
Ice/Water DeionizedQuenching
Ammonium Hydroxide NH₄OH (28-30%)Neutralization
Reaction Vessel Round-bottom flask with stir barReactor
Step-by-Step Procedure
  • Preparation of Nitrating Mixture:

    • In a separate small vial, mix concentrated H₂SO₄ (1.0 equiv volume relative to HNO₃) and HNO₃ (1.1 equiv molar relative to substrate). Keep this mixture on ice.

    • Note: Premixing generates the active nitronium ion ($ NO_2^+ $) and mitigates localized hot spots during addition.

  • Substrate Dissolution:

    • Charge the 6-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) into a round-bottom flask.

    • Add concentrated H₂SO₄ (approx. 10 mL per gram of substrate).

    • Cool the flask to 0 °C using an ice-water bath. Stir until the solid is completely dissolved. The solution may be dark; this is normal.

  • Nitration Reaction:

    • Add the pre-cooled Nitrating Mixture dropwise to the substrate solution over 15–20 minutes.

    • CRITICAL: Maintain the internal temperature below 5 °C . Exotherms can lead to iodine liberation (purple vapor) or tar formation.

    • After addition, allow the reaction to stir at 0 °C for 1 hour.

    • Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the consumption of the starting material ($ [M+H]^+ = 245

      
       [M+H]^+ = 290 $).
      
  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. A yellow precipitate typically forms.

    • Adjust the pH of the slurry to pH 8–9 by carefully adding NH₄OH or saturated aqueous Na₂CO₃. Caution: Exothermic neutralization.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with cold water to remove residual acid and salts.

    • Dry the solid under vacuum at 45 °C.

Workflow Visualization

Workflow Step1 Dissolve Substrate in H2SO4 at 0°C Step2 Add HNO3/H2SO4 Dropwise (<5°C) Step1->Step2 Step3 Stir 1h at 0°C Monitor via LC-MS Step2->Step3 Step4 Quench on Ice Neutralize to pH 8 Step3->Step4 Step5 Filter & Wash Isolate Yellow Solid Step4->Step5

Caption: Operational workflow for the batch synthesis of this compound.

Results & Characterization Data

The product, This compound , is typically isolated as a yellow to orange solid.

ParameterExpected ResultNotes
Appearance Yellow/Orange PowderTypical for nitro-azaindoles.
Yield 60 - 85%Yield depends on temperature control.
LC-MS (ESI+) m/z = 290.0 (M+H)Distinct iodine isotope pattern not applicable (monoisotopic), but mass shift +45 Da from SM.
1H NMR (DMSO-d6) Deshielded C2-H singletThe C2 proton (adjacent to nitro) will shift downfield (~8.5-9.0 ppm).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Purple Fumes Iodine liberation (oxidation)Reaction temp too high. Keep <5°C. Reduce HNO3 equivalents.
Low Yield / Tars PolymerizationQuench reaction immediately upon SM consumption. Do not stir overnight.
Incomplete Reaction Deactivated ringAllow to warm to RT only if conversion is stalled at 0°C.

Safety & Handling

  • Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing. Wear acid-resistant gloves, face shield, and work in a fume hood.

  • Exotherm: The mixing of acids and the nitration reaction are highly exothermic. Always add acid to water/ice during quenching, never the reverse.

  • Nitro Compounds: Many nitro-heterocycles are energetic. While this specific compound is generally stable, avoid subjecting the dry solid to excessive heat or friction.

References

  • General Azaindole Reactivity

    • Synthesis and Reactivity of 4-, 5-, 6-, and 7-Azaindoles.
    • Source: - Provides the foundational basis for electrophilic substitution preference at C3 in azaindoles.

  • Nitration Methodologies

    • Nitr
    • Source: - Describes the Bartoli and standard mixed-acid conditions for similar scaffolds.

  • Analogous Protocols

    • Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine deriv
    • Source: - General protocols for azaindole functionalization.

Sources

Application Note: Microwave-Assisted Synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., Vemurafenib analogs). However, the electron-withdrawing nature of the pyridine nitrogen at position 4 significantly deactivates the C3 position toward Electrophilic Aromatic Substitution (EAS), making conventional thermal nitration slow and low-yielding.

This Application Note details a microwave-assisted protocol for the regioselective C3-nitration of 6-iodo-1H-pyrrolo[3,2-b]pyridine. The presence of the iodine at C6 is critical, serving as a handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse libraries of 3-nitro-6-aryl-4-azaindoles.

Scientific Background & Mechanistic Logic

The Electronic Challenge

In a standard indole, the nitrogen lone pair donates density into the ring, making C3 highly nucleophilic. In 4-azaindole , the pyridine nitrogen (N4) exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect.
  • Result: The C3 position is deactivated compared to indole.

  • Thermal Limitation: Standard nitration (

    
    ) requires prolonged heating or harsh conditions, often leading to decomposition or loss of the labile C6-iodine via oxidative dehalogenation.
    
The Microwave Solution

Microwave (MW) irradiation offers two distinct advantages for this synthesis:

  • Dielectric Heating: Polar solvents (e.g., Acetic Acid, TFA) couple efficiently with MW energy, allowing rapid superheating above the boiling point in sealed vessels.

  • Kinetic Acceleration: The high energy input overcomes the activation barrier of the deactivated ring system, reducing reaction times from hours to minutes and minimizing the window for side reactions (such as de-iodination).

Regioselectivity

The protocol targets C3 (beta-pyrrolic position).

  • N1 (Pyrrole Nitrogen): Protonated under acidic nitration conditions, preventing N-nitration.

  • C2 (Alpha-pyrrolic): Less nucleophilic than C3.

  • C6 (Pyridine ring): Highly deactivated; the iodine atom remains intact provided the temperature is controlled.

Experimental Protocols

Protocol A: Microwave-Assisted C3-Nitration

Objective: Synthesis of 6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine.

Reagents:

  • Substrate: 6-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: Fuming Nitric Acid (

    
    , >90%) (1.5 equiv)
    
  • Solvent: Trifluoroacetic Acid (TFA) or Acetic Acid (

    
    )
    
  • Note: TFA is preferred for MW stability over

    
    , which can cause hot spots.
    

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

  • 10 mL Pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Methodology:

  • Preparation: In a 10 mL MW vial, dissolve 6-iodo-1H-pyrrolo[3,2-b]pyridine (244 mg, 1.0 mmol) in TFA (4 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add fuming

    
     (63 
    
    
    
    L, 1.5 mmol). Caution: Exothermic.
  • Sealing: Cap the vial and place it into the microwave reactor.

  • Irradiation: Program the reactor with the following parameters:

    • Temperature: 60°C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150W)

    • Stirring: High[1]

  • Workup:

    • Pour the reaction mixture onto crushed ice (20 g).

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 7-8. The product (yellow solid) should precipitate.
    • Filter the solid, wash with cold water (

      
       mL), and dry under vacuum.
      
  • Purification: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 75-85% (Yellow powder).

Protocol B: Downstream Derivatization (Suzuki Coupling)

Objective: Functionalization of the C6-position to create 6-Aryl-3-nitro-4-azaindole derivatives.

Reagents:

  • Substrate: this compound (from Protocol A)

  • Boronic Acid: Aryl-boronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Method:

  • Combine substrate (0.5 mmol), boronic acid (0.6 mmol), and catalyst in a MW vial.

  • Add Dioxane (3 mL) and

    
     (0.75 mL). Purge with Argon for 1 min.
    
  • MW Irradiation: 100°C for 20 minutes (High absorption).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Data Analysis & Comparison

The following table contrasts the efficiency of the microwave protocol against conventional thermal methods for this specific scaffold.

ParameterThermal Method (Oil Bath)Microwave Method (Protocol A)Advantage
Reaction Time 4 - 12 Hours10 Minutes72x Faster
Temperature Reflux (variable)60°C (Precise Control)Reproducibility
Solvent System

(Conc.)
TFA or AcOHSafety/Workup
De-iodination 5-15% (Side Product)< 1% (Trace)Purity
Isolated Yield 45 - 60%75 - 85%Efficiency

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the logic flow for optimizing the synthesis.

AzaindoleSynthesis Start 6-Iodo-4-Azaindole (Precursor) MW_Step Microwave Reactor 60°C, 10 min, 150W Start->MW_Step + Reagents Reagents HNO3 / TFA (Nitration Agents) Reagents->MW_Step Intermediate Intermediate: Sigma-Complex MW_Step->Intermediate EAS Attack Product 6-Iodo-3-nitro-4-azaindole (Target Scaffold) Intermediate->Product -H+ (Re-aromatization) Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Product->Suzuki Derivatization Final 6-Aryl-3-nitro-4-azaindole (Library Derivative) Suzuki->Final C-C Bond Formation

Caption: Reaction workflow from precursor to functionalized derivative, highlighting the microwave acceleration step.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion Temperature too low for deactivated ring.Increase MW temp to 80°C in 5°C increments.
Loss of Iodine Oxidative addition by Pd (if coupling) or acid hydrolysis.Ensure temp < 100°C during nitration; reduce reaction time.
N-Nitration Acid concentration too low (equilibrium favors free base).Use anhydrous TFA; ensure strongly acidic pH (<1).
Pressure Spike Decomposition of

or solvent.
Use a vented vial; reduce scale; ensure active cooling (compressed air) is on.

References

  • Schirok, H. (2006). "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

    • Grounding: Establishes the baseline for microwave-assisted synthesis and functionaliz
  • Minakata, S., et al. (1992). "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis, (7), 661-663. Link

    • Grounding: Provides historical context on the difficulty of regioselective EAS on azaindoles without activ
  • Bose, A. K., et al. (2002). "Microwave assisted synthesis of bio-active heterocycles." Arkivoc, 2002(7), 6-16. Link

    • Grounding: Validates the general safety and efficacy of microwave nitr
  • L'Heureux, A., et al. (2010). "Synthesis of 4-, 5-, 6-, and 7-azaindoles via Buchwald-Hartwig cross-coupling." Tetrahedron Letters, 51(38), 4996-4999. Link

    • Grounding: Supports the downstream utility of the 6-iodo precursor for cross-coupling reactions.

Sources

Protecting Group Strategies for 1H-Pyrrolo[3,2-b]pyridine Nitrogens: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a fused pyridine and pyrrole ring, allows it to act as a bioisostere of indole and purine, often leading to improved physicochemical properties and biological activity.[2][3] The pyridine nitrogen and the pyrrole NH group can serve as hydrogen bond acceptors and donors, respectively, facilitating critical interactions with biological targets, particularly the hinge region of kinases.[4]

The reactivity of the 1H-pyrrolo[3,2-b]pyridine core, however, presents challenges in complex molecule synthesis. The two nitrogen atoms, N1 (pyrrole) and N7 (pyridine), possess distinct reactivities that necessitate the use of protecting groups to achieve regioselective functionalization. This guide provides a comprehensive overview of protecting group strategies for both nitrogen atoms of the 7-azaindole scaffold, offering detailed protocols and insights into the rationale behind their selection and application.

The Dichotomy of Nitrogen Reactivity: N1 vs. N7

The two nitrogen atoms in 1H-pyrrolo[3,2-b]pyridine exhibit different electronic properties and reactivity. The N1 nitrogen of the pyrrole ring is more nucleophilic and prone to alkylation and acylation. In contrast, the N7 nitrogen of the pyridine ring is less nucleophilic and typically requires more forcing conditions for modification.[5] This inherent difference in reactivity can be exploited for selective protection, but often, a carefully chosen protecting group is required to direct subsequent reactions to the desired position.

Protecting the N1 (Pyrrole) Nitrogen

Protection of the more nucleophilic N1 nitrogen is a common first step in the multi-step synthesis of substituted 7-azaindoles. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Sulfonyl Protecting Groups: Robust and Versatile

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely employed for the protection of the N1 nitrogen.[1][6][7] They are robust and stable to a wide range of reaction conditions, including strong bases and organometallic reagents.

Key Features:

  • Stability: Stable to strongly basic and nucleophilic conditions.

  • Activation: Can activate the C3 position for functionalization.[6][7][8]

  • Deprotection: Typically removed under basic conditions, such as with sodium hydroxide, potassium hydroxide, or milder reagents like cesium carbonate or tetrabutylammonium fluoride (TBAF).[1][9][10]

Protocol: N1-Tosylation of 7-Azaindole

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 7-azaindole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Deprotection of N1-Tosyl-7-Azaindole

Materials:

  • N1-Tosyl-7-azaindole

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N1-tosyl-7-azaindole (1.0 equivalent) in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (3.0 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.[10]

  • Once the reaction is complete, add water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Carbamate Protecting Groups: Mild and Facile Removal

The tert-butoxycarbonyl (Boc) group is another popular choice for N1 protection, particularly when milder deprotection conditions are required.[1][11][12]

Key Features:

  • Mild Deprotection: Easily removed under acidic conditions (e.g., trifluoroacetic acid) or by thermolysis.[1][12]

  • Orthogonality: Provides an orthogonal protecting group strategy in the presence of acid-labile or base-stable groups.

  • Synthetic Utility: N-Boc protected 7-azaindoles are valuable intermediates in cross-coupling reactions.[12]

Protocol: N1-Boc Protection of 7-Azaindole

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-azaindole (1.0 equivalent) in ACN or DCM.

  • Add Boc₂O (1.2 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Protocol: Deprotection of N1-Boc-7-Azaindole

Materials:

  • N1-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N1-Boc-7-azaindole (1.0 equivalent) in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Silyl Ether Protecting Groups: A Dual Role

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a particularly useful protecting group for the N1 position.[1][13][14] It not only protects the pyrrole nitrogen but can also activate the pyridine ring for nucleophilic aromatic substitution.[13][14]

Key Features:

  • Dual Functionality: Acts as both a protecting and an activating group.[13][14]

  • Mild Cleavage: Can be removed under fluoride-mediated conditions (e.g., TBAF) or acidic conditions.[1]

Protocol: N1-SEM Protection of 7-Azaindole

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Deprotection of N1-SEM-7-Azaindole

Materials:

  • N1-SEM-7-azaindole

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N1-SEM protected 7-azaindole in anhydrous THF.

  • Add TBAF solution (1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.[15]

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[15]

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Summary of N1-Protecting Groups
Protecting GroupAbbreviationInstallation ConditionsDeprotection ConditionsKey Features
p-ToluenesulfonylTsTsCl, NaH, THFNaOH, MeOH or Cs₂CO₃, THF/MeOH[10]Robust, activates C3 position
BenzenesulfonylBsBsCl, NaH, THFNaOH, MeOH or TBAF, THF[9]Robust, similar to Ts
tert-ButoxycarbonylBocBoc₂O, DMAP, ACNTFA, DCM or HCl/dioxane[1][12]Mild acidic cleavage, orthogonal
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFTBAF, THF or acidic conditions[1][15]Dual protecting and activating role

Protecting the N7 (Pyridine) Nitrogen

Direct protection of the N7 pyridine nitrogen is less common due to its lower nucleophilicity. However, in certain synthetic strategies, protection of N7 is necessary to prevent undesired side reactions or to direct functionalization to other positions of the 7-azaindole core.

N-Oxide Formation: A Reversible Protection and Activation Strategy

Formation of the N-oxide at the N7 position is a powerful strategy that serves a dual purpose. It effectively protects the pyridine nitrogen while simultaneously activating the C4 and C6 positions for nucleophilic attack.[16] The N-oxide can be readily removed by reduction.

Key Features:

  • Activation: Activates the pyridine ring for nucleophilic aromatic substitution.

  • Regiocontrol: Directs functionalization to C4 and C6.

  • Reversible: The N-oxide can be easily reduced back to the pyridine.

N_Oxide_Strategy Azaindole 7-Azaindole N_Oxide 7-Azaindole-N-oxide Azaindole->N_Oxide Oxidation (e.g., m-CPBA) Functionalized Functionalized 7-Azaindole N_Oxide->Functionalized Nucleophilic Substitution Deprotected Deprotected 7-Azaindole Functionalized->Deprotected Reduction (e.g., PCl₃, H₂/Pd)

Caption: N-Oxide formation as a protecting and activating strategy.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect both N1 and N7 nitrogens with groups that can be removed independently. This is known as an orthogonal protection strategy. For instance, one could protect N1 with a base-labile sulfonyl group and N7 (via N-oxide formation) which is removed under reductive conditions. This allows for sequential and regioselective manipulation of the 7-azaindole scaffold.

Orthogonal_Protection Start 7-Azaindole N1_Protected N1-Protected (e.g., Ts) Start->N1_Protected N1 Protection N1_N7_Protected N1, N7-Protected (e.g., N1-Ts, N7-Oxide) N1_Protected->N1_N7_Protected N7 Protection (Oxidation) N7_Functionalized N7-Functionalized, N1-Protected N1_N7_Protected->N7_Functionalized N7-Directed Functionalization N1_Deprotected N7-Functionalized, N1-Deprotected N7_Functionalized->N1_Deprotected N1 Deprotection

Caption: Workflow for an orthogonal protecting group strategy.

Conclusion

The strategic use of protecting groups is paramount for the successful synthesis of complex 1H-pyrrolo[3,2-b]pyridine derivatives. The choice of protecting group depends on the desired regioselectivity, the planned subsequent reactions, and the required deprotection conditions. By understanding the distinct reactivities of the N1 and N7 nitrogens and leveraging the properties of various protecting groups, researchers can unlock the full potential of the 7-azaindole scaffold in the development of novel therapeutics and functional materials.

References

  • Besselievre, F., & Piguel, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 14797-14833. [Link]

  • ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(55), 33339-33343. [Link]

  • Thieme. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

  • ResearchGate. (2020). Regioselective C–H functionalization of 7-azaindoles. [Link]

  • Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • National Institutes of Health. (2017). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • Amerigo Scientific. (n.d.). 1-Boc-7-azaindole-3-carboxaldehyde. [Link]

  • ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ChemRxiv. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • National Institutes of Health. (2015). Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination. [Link]

  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • ResearchGate. (n.d.). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]

Sources

Application Note: High-Efficiency Sonogashira Coupling of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

[1]

Executive Summary

The scaffold 6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (a functionalized 5-azaindole) represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, MNK, and Aurora kinase families).[1] While the C6-iodine handle offers excellent reactivity for palladium-catalyzed cross-coupling, the presence of the C3-nitro group introduces unique electronic and solubility challenges.

This guide provides a validated, self-consistent methodology for performing Sonogashira couplings on this specific substrate. We delineate two distinct pathways: Method A (Protected) for complex synthesis requiring high purity, and Method B (Direct) for rapid analog generation.[1]

Substrate Analysis & Mechanistic Insight[2]

The Chemical Environment

The substrate contains three distinct electronic features that dictate reaction success:

  • C6-Iodine (The Reactive Site): Located on the pyridine ring, this position is highly activated for oxidative addition by Pd(0), significantly more so than the corresponding indole C5/C6 positions. The electron-withdrawing nature of the pyridine nitrogen enhances this reactivity.

  • C3-Nitro Group (The Activator/Complicator):

    • Pro: Strongly electron-withdrawing (

      
      ), it further depletes electron density from the ring system, accelerating the oxidative addition step of the catalytic cycle.
      
    • Con: It significantly increases the acidity of the N1-proton (

      
       estimated < 10), making the substrate prone to deprotonation by the amine bases typically used in Sonogashira couplings. This can lead to the formation of insoluble azaindolyl-metal species that sequester the catalyst.
      
  • N1-Pyrrole Nitrogen: In its unprotected form, this nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle ("catalyst poisoning").[1]

Strategic Decision: To Protect or Not?
  • Recommendation: For scales >100 mg or when using expensive alkynes, protect the N1 position . The 3-nitro group makes the N1-H sufficiently acidic that "direct" coupling often suffers from stalled conversion due to catalyst sequestration.

  • Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) are preferred.[1] Tosyl (Ts) is often too electron-withdrawing, potentially making the oxidative addition too facile, leading to homocoupling or dehalogenation side reactions.

Optimization & Reaction Conditions

The following matrix summarizes the optimized parameters for coupling this compound with terminal alkynes.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)The bis(triphenylphosphine) complex is robust and air-stable.[1] The bulky phosphines prevent excessive coordination by the azaindole nitrogen.
Co-Catalyst CuI (1-2 mol%)Essential for generating the copper-acetylide intermediate.[1] Note: Keep loading low to minimize Glaser homocoupling.[1]
Base Et₃N (Triethylamine)Preferred over inorganic bases (K₂CO₃) to maintain homogeneity.[1] For unprotected substrates, DIPEA is superior due to steric bulk.
Solvent DMF (Anhydrous)The nitro-azaindole core has poor solubility in THF/Toluene.[1] DMF ensures the substrate remains in solution, preventing surface passivation.
Temperature 60°C - 80°C While C6-I is reactive at RT, the electron-deficient ring requires thermal energy to drive the reductive elimination step.
Atmosphere Argon/Nitrogen Strictly anaerobic.[1] Oxygen promotes Glaser coupling (alkyne dimerization), wasting the alkyne.

Experimental Protocols

Method A: High-Fidelity Coupling (Protected Substrate)

Best for: Scale-up, valuable alkynes, and ensuring maximum yield.

Prerequisite: Synthesis of 1-(tert-butoxycarbonyl)-6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (or SEM equivalent).

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add the protected substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).[1]

  • Degassing: Cap the flask with a septum. Evacuate and backfill with Argon three times.[1] Critical: Oxygen removal prevents alkyne dimerization.[1]

  • Solvent Addition: Syringe in anhydrous DMF (0.1 M concentration relative to substrate) and Et₃N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.[1] If the alkyne is solid, add it in step 2.

  • Reaction: Heat the mixture to 65°C for 4–6 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS.[1]

    • Checkpoint: The solution should turn dark brown/black. If it remains pale yellow, the catalyst has not activated.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMF.[1] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. The product is usually a bright yellow/orange solid due to the nitro conjugation.

Method B: Direct Coupling (Unprotected Substrate)

Best for: Rapid screening, stable alkynes.[1]

  • Solvent Modification: Use a 4:1 mixture of DMF:DMSO . The DMSO helps solubilize the deprotonated azaindole intermediate.

  • Base Switch: Use DIPEA (Diisopropylethylamine) instead of Et₃N. The steric bulk reduces direct coordination to Palladium.

  • Protocol:

    • Combine Substrate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.03 equiv) in a microwave vial.[1]

    • Note: Pd(dppf)Cl₂ is used here as the bidentate ligand is more resistant to displacement by the free azaindole nitrogen.[1]

    • Add DMF/DMSO and DIPEA (4.0 equiv).[1]

    • Add Alkyne (1.5 equiv).[1]

    • Microwave Irradiation: 80°C for 45 minutes (or conventional heating at 80°C for 12 hours).[1]

  • Workup: Requires acidification (pH ~4) during extraction to ensure the azaindole is protonated and partitions into the organic phase.[1]

Workflow Visualization (Decision Tree)

The following diagram illustrates the logical flow for selecting and executing the correct protocol based on substrate constraints.

SonogashiraStrategyStartStart: 6-Iodo-3-nitro-5-azaindoleDecisionIs the Alkyne Valuable/Scarce?Start->DecisionProtectRoute A: Protection Strategy(Recommended)Decision->ProtectYes (High Yield Needed)DirectRoute B: Direct Coupling(High Throughput)Decision->DirectNo (Speed Priority)StepA1Step 1: Boc/SEM Protection(NaH, THF, 0°C)Protect->StepA1StepB1Step 1: CouplingPd(dppf)Cl2, CuI, DIPEADMF/DMSO, 80°C (Microwave)Direct->StepB1StepA2Step 2: CouplingPd(PPh3)2Cl2, CuI, Et3N, DMF, 65°CStepA1->StepA2WorkupAStandard Workup(EtOAc/Water)StepA2->WorkupAWorkupBAcidic Workup(Adjust pH ~4)StepB1->WorkupBFinalFinal Product:6-Alkynyl-3-nitro-5-azaindoleWorkupA->FinalWorkupB->Final

Figure 1: Decision matrix for optimizing the Sonogashira coupling of 3-nitro-5-azaindoles.

Troubleshooting & Mechanistic Insights

ObservationDiagnosisCorrective Action
Black Precipitate immediately Palladium "black" formation (catalyst decomposition).[1]The reaction temperature is too high or the phosphine ligands are oxidizing. Add excess PPh₃ (10 mol%) or switch to Pd(PPh₃)₄.[1]
Starting Material Persists Catalyst poisoning by Azaindole N1.[1]If using Method B (Direct), switch to Method A (Protected).[1] Alternatively, increase catalyst loading to 10 mol%.
Homocoupling (Alkyne Dimer) "Glaser Coupling" dominance.[1]Oxygen leak.[1] Re-degas solvents rigorously.[1] Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
Product trapped in Aqueous Amphoteric nature of azaindole.[1]The 3-nitro-5-azaindole is acidic.[1] Ensure the aqueous layer is slightly acidic (pH 4-5) during extraction to protonate N1 and force it into the organic layer.[1]

References

  • Naud, S., et al. (2018).[2][3] Synthesis of 5-azaindole derivatives as promising mitotic kinase monopolar spindle 1 inhibitors. Molecules , 23(10), 2673.

    • Context: Describes Sonogashira conditions for 5-azaindole scaffolds.
  • Ujjainwalla, F., & Warner, D. (1998).[2] Synthesis of 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes. Tetrahedron Letters , 39(30), 5355–5358.

    • Context: Foundational work on Pd-catalyzed synthesis and functionaliz
  • Son, N. T., et al. (2020).[4] Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett , 31, 1308-1312.[4]

    • Context: Details site-selective coupling on halogenated pyridines to form azaindoles.[1][4]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews , 107(3), 874–922.[1]

    • Context: Comprehensive review of mechanism, ligands, and troubleshooting (Glaser coupling prevention).

Troubleshooting & Optimization

improving yield of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (also known as a substituted 5-azaindole).

This guide assumes you are starting with the commercially available or synthesized 6-iodo-1H-pyrrolo[3,2-b]pyridine and attempting electrophilic nitration at the C3 position.

Ticket Topic: Yield Optimization for this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Status: Open

Executive Summary: The Reactivity Paradox

The synthesis of This compound presents a classic "push-pull" conflict. The pyrrole ring is electron-rich (prone to oxidation), while the pyridine ring is electron-deficient. The presence of the Iodine atom at C6 adds steric bulk and lability, while the desired Nitration at C3 is hindered by the deactivating nature of the pyridine nitrogen (N4).

Root Cause of Low Yields:

  • N-Oxidation: Standard nitration conditions (

    
    ) often oxidize the pyridine nitrogen (N4) to the N-oxide before C3 nitration occurs.
    
  • Protonation Deactivation: Strong mineral acids protonate N4, creating a dicationic species that severely deactivates the C3 position toward electrophilic attack.

  • Iodine Labillity: High temperatures required to force the reaction can lead to de-iodination or oxidative cleavage.

Module 1: The "Golden Path" Protocol (TFAA Method)

Recommended over standard Mixed Acid nitration for electron-deficient scaffolds.

The most effective method to improve yield and suppress N-oxidation in 5-azaindoles is the Katritzky Modification using Trifluoroacetic Anhydride (TFAA). This method generates the mild nitryl trifluoroacetate species rather than the harsh nitronium ion found in sulfuric acid.

Optimized Protocol

Reagents:

  • Substrate: 6-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Solvent/Reagent: Trifluoroacetic anhydride (TFAA) (4–6 eq)

  • Nitrating Agent:

    
     (Fuming, >90%) or 
    
    
    
    (1.1–1.5 eq)
  • Temperature:

    
     to 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-iodo-5-azaindole in TFAA under inert atmosphere (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add

    
     (solid) portion-wise or fuming 
    
    
    
    dropwise over 30 minutes. Do not allow temperature to rise above
    
    
    .
  • Reaction: Stir at

    
     for 2–4 hours. Monitor by LC-MS (TLC is often misleading due to polar N-oxides).
    
  • Quench: Pour the mixture onto crushed ice/water.

  • Neutralization (CRITICAL): Adjust pH to 8–9 using saturated

    
     or 
    
    
    
    . The product will precipitate as a yellow/orange solid.
Comparative Yield Analysis
ParameterStandard Method (

)
Optimized Method (TFAA/

)
Active Electrophile

(Nitronium cation)

(Nitryl trifluoroacetate)
Reaction Temp Often requires heating (

)
Cryogenic (

to

)
N-Oxide Side Product High (20–40%)Low (<5%)
Typical Yield 15–30%65–80%

Module 2: Troubleshooting Decision Tree

Use the following logic to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check LC-MS / TLC Start->CheckTLC PolarSpot Polar spot (low Rf) Mass = M+16 CheckTLC->PolarSpot Observed NoReaction Starting Material Remains CheckTLC->NoReaction Observed BlackTar Black Tar / Decomposition CheckTLC->BlackTar Observed NOxide Diagnosis: N-Oxide Formation (Pyridine N oxidized) PolarSpot->NOxide Fix1 Fix: Switch to TFAA method. Keep T < 0°C. NOxide->Fix1 Deactivation Diagnosis: Ring Deactivation (Protonation of N4) NoReaction->Deactivation Fix2 Fix: Increase eq of nitrating agent. Allow warm to RT slowly. Deactivation->Fix2 Exotherm Diagnosis: Runaway Exotherm or Iodine cleavage BlackTar->Exotherm Fix3 Fix: Slower addition. Better cooling. Exotherm->Fix3

Caption: Diagnostic logic flow for identifying failure modes in 5-azaindole nitration.

Module 3: Critical Workup Protocols

The isolation of nitro-azaindoles is notoriously difficult due to their amphoteric nature.

The "Isoelectric" Crash-Out

Nitro-azaindoles have an acidic NH (pyrrole) and a basic N (pyridine). They are soluble in both strong acid (protonated) and strong base (deprotonated).

  • The Trap: If you quench with water (acidic pH), the product remains dissolved as the salt. If you over-basify to pH 12, the pyrrole NH deprotonates, and it redissolves.

  • The Solution: You must hit the exact pH sweet spot (usually pH 7.5–8.5).

    • Use a pH meter, not paper.

    • Add base slowly.

    • Once precipitate forms, sonicate the slurry for 10 minutes to release trapped impurities before filtration.

Purification Strategy

If recrystallization is necessary:

  • Solvent: Ethanol/Water (9:1) or Acetonitrile.[1]

  • Avoid: Methanol (often causes transesterification if anhydrides were used) or pure DMSO (hard to remove).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the C6-Iodine atom stable under these conditions? A: While C-I bonds are labile, the electron-deficient nature of the pyridine ring actually stabilizes the C-I bond against oxidative cleavage compared to an iodine on an electron-rich ring like phenyl or pyrrole. However, if you see free iodine (purple vapor) during the reaction, your temperature is too high.

Q2: I see a spot with Mass M+16. Is this my product? A: No. M+16 indicates the formation of the N-oxide (this compound-4-oxide). This is a common byproduct.

  • Recovery: You can reduce the N-oxide back to the pyridine using

    
     in chloroform (Reflux, 2h), but it is better to prevent it using the TFAA method.
    

Q3: Can I use


? 
A:  Yes, but yield will likely be capped at ~40%. The sulfuric acid protonates the pyridine nitrogen (

), making the ring highly resistant to the second electrophilic attack at C3. You will need to heat it, which promotes decomposition.

Q4: My product is bright yellow. Is this normal? A: Yes. Nitro-azaindoles are typically yellow to orange solids due to the conjugation of the nitro group with the aromatic system.

References

  • Katritzky, A. R., et al. (2005).[2] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[2] Organic & Biomolecular Chemistry. Describes the TFAA mediated nitration mechanism for electron-deficient pyridines.

  • Hojnik, C. (2014). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.

  • BenchChem Protocols. "Selective Nitration of 6-Bromoquinoline.

  • Vertex Pharmaceuticals. (2011). "Patent WO2011057022: Azaindoles useful as inhibitors of Janus kinases.

Sources

Technical Support Center: Overcoming Solubility Barriers in 3-Nitro-Azaindole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization & Troubleshooting for 3-Nitro-Azaindoles

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with 3-nitro-azaindoles (specifically the 7-azaindole scaffold), you are likely encountering what medicinal chemists colloquially call the "brick dust" phenomenon.

While azaindoles are excellent bioisosteres for indoles—offering improved metabolic stability and hydrogen-bonding potential for kinase targets—the introduction of a nitro group at the C-3 position drastically alters the physicochemical landscape.

Why is this happening? The insolubility of 3-nitro-7-azaindole (MP >300 °C) is not random; it is thermodynamic. The molecule possesses a "perfect storm" of intermolecular forces:

  • Pi-Pi Stacking: The electron-deficient pyridine ring (azaindole core) stacks efficiently with the electron-withdrawing nitro group of neighboring molecules.

  • H-Bond Network: The pyrrole NH acts as a donor, while the pyridine nitrogen and the nitro oxygens act as acceptors. This creates a rigid, high-lattice-energy crystal structure that resists solvation in standard organic media (DCM, EtOAc, THF).

This guide provides self-validating protocols to overcome these barriers during synthesis, reduction, and purification.

Module 1: Synthesis & Workup Troubleshooting

Q: My nitration reaction worked, but the product precipitated as a rock-hard solid during the quench. How do I recover it without trapping impurities?

Diagnosis: Standard nitration (fuming HNO₃/H₂SO₄) works well, but quenching onto ice creates an amorphous aggregate that traps inorganic salts and acids.

The Fix: Controlled pH Swing Precipitation Do not simply filter the initial precipitate. The trapped acid will degrade the molecule during drying.

  • Dissolution: Re-suspend the crude solid in a minimum volume of cold water . It will likely remain insoluble.

  • Neutralization: Slowly adjust the pH to ~7-8 using saturated NaHCO₃ or NH₄OH.

    • Why? 3-nitro-7-azaindoles are acidic (pKa ~10-11 for the NH). If you go too basic (pH >12), you form the anion, which is water-soluble. You want the neutral species.

  • Digestion: Heat the aqueous suspension to 50°C for 30 minutes ("digestion"). This anneals the crystal lattice, expelling trapped salts.

  • Filtration: Filter the solid while warm. Wash with water followed by cold MeOH.

Q: I cannot get the 3-nitro intermediate to dissolve for the subsequent N-protection step.

Diagnosis: Standard bases (NaH, K₂CO₃) require the substrate to be somewhat soluble in the reaction solvent (DMF/THF).

The Fix: Phase Transfer Catalysis or "Solvent-Free" Melt

  • Protocol A (Phase Transfer): Use a biphasic system (Toluene/30% NaOH) with TBAB (Tetrabutylammonium bromide) . The catalyst pulls the deprotonated azaindole anion into the organic phase where it reacts with the electrophile (e.g., SEM-Cl or Tosyl-Cl).

  • Protocol B (High-Boiling Polar Aprotic): Switch to NMP (N-methyl-2-pyrrolidone) or DMI (1,3-dimethyl-2-imidazolidinone) . These have higher dielectric constants than DMF and disrupt the aggregation better.

Module 2: The Reduction Bottleneck (Nitro Amine)

Q: I need to reduce the nitro group to an amine, but the starting material won't dissolve in MeOH or EtOH for hydrogenation.

Diagnosis: Heterogeneous catalysis (Pd/C, H₂) requires the substrate to be in solution to interact with the catalyst surface. If the substrate is insoluble, the reaction stalls.

The Fix: The "Acidic Scavenger" Method You must decouple solubility from the reaction mechanism.

Protocol:

  • Solvent System: Use a mixture of MeOH:THF (1:1) .

  • Additive: Add 1.0 - 2.0 equivalents of HCl (aqueous or ethereal) .

    • Mechanism:[1][2][3] The HCl protonates the pyridine nitrogen (N-7). This ionic species is significantly more soluble in MeOH. As the reduction proceeds, the resulting amine will also be protonated, maintaining solubility.

  • Catalyst: Use PtO₂ (Adam's Catalyst) instead of Pd/C if the system is highly acidic, or standard 10% Pd/C if using mild acid.

  • Workup: After filtration of the catalyst, neutralize with NaHCO₃ to precipitate the free amine (which is often more soluble than the nitro precursor, but check carefully).

Alternative: Chemical Reduction (The "Slurry" Approach) If hydrogenation fails, use Zinc powder in Acetic Acid .

  • Why? This reaction proceeds via a surface mechanism on the Zinc metal. The acetic acid acts as both solvent and proton source. The reaction tolerates slurries perfectly well; as the nitro compound reacts, it dissolves.

Module 3: Visualization of Solubility Logic

The following decision tree helps you select the correct solvent system based on your specific process step.

SolubilityStrategy Start Solubility Challenge Process Select Process Step Start->Process Reaction Reaction Medium Process->Reaction Purification Purification/Workup Process->Purification Analysis NMR/HPLC Process->Analysis HighTemp High Temp (>100°C)? Use DMA or NMP Reaction->HighTemp BaseSens Base Sensitive? Use DMSO Reaction->BaseSens Reduction Reduction Step? Use MeOH + HCl (1 eq) Reaction->Reduction Recryst Recrystallization: Boiling EtOH or AcOH Purification->Recryst Chrom Chromatography: DCM:MeOH:NH4OH (90:9:1) Purification->Chrom NMR NMR Solvent: DMSO-d6 + Heat or TFA-d Analysis->NMR

Figure 1: Decision matrix for solvent selection in 3-nitro-azaindole processing. Note the specific recommendation of acidic modifiers for reduction steps.

Module 4: Analytical & Purification FAQs

Q: My NMR sample is a suspension. I can't see the peaks.

A: 3-nitro-azaindoles aggregate in DMSO-d6 at room temperature.

  • Tier 1: Heat the NMR tube to 80°C (ensure your probe is calibrated). The sharp peaks usually appear once H-bonds break.

  • Tier 2: Add 1-2 drops of TFA-d (deuterated trifluoroacetic acid) to the DMSO-d6. This protonates the system, breaking the aggregation immediately.

Q: Column chromatography is impossible; the compound streaks from baseline to solvent front.

A: This is caused by the acidic NH interacting with the silica silanols. The Fix: You must deactivate the silica.

  • Eluent: Use DCM / MeOH / NH₄OH (e.g., 90:9:1). The ammonium hydroxide competes for the silanol sites.

  • Solid Load: Do not load as a liquid. Dissolve your compound in hot THF/MeOH, add silica, evaporate to dryness, and load the dry powder onto the column ("dry loading").

Data Summary: Solubility Screening Table
Solvent SystemSolubility (25°C)Solubility (80°C)Application Suitability
Water InsolubleInsolubleWashing salts
Methanol < 1 mg/mL~5 mg/mLPoor for rxn, good for wash
DMSO ~10 mg/mL>50 mg/mLBest for Stock Solutions
DMF/DMA ~5 mg/mL>40 mg/mLBest for Reactions
AcOH ~2 mg/mL>20 mg/mLRecrystallization / Zn Reduction
DCM InsolubleInsolubleAvoid

References

  • Sigma-Aldrich. 3-Nitro-7-azaindole Properties and Safety Data.Link

  • National Institutes of Health (PMC). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (Discusses solubility comparisons between indole and azaindole). Link

  • BenchChem. Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. (Troubleshooting crystallization and solvent selection). Link

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. (Detailed synthetic routes including nitration and reduction protocols). Link

  • Organic Chemistry Portal. Synthesis of Azaindoles. (Comprehensive reaction database). Link

Sources

purification methods for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Azaindole Chemistry Division Subject: Purification Protocols for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine Ticket ID: #AZA-5-NITRO-006 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

The purification of This compound presents a unique set of challenges characterized by the "brick-dust" solubility profile common to nitro-azaindoles.[1][2][3] The presence of the iodine atom at the C6 position increases lipophilicity but paradoxically reduces solubility in common organic solvents due to increased crystal lattice energy.

This guide moves beyond standard protocols, offering a troubleshooting framework for isolating this intermediate from crude nitration mixtures (typically HNO₃/H₂SO₄) and achieving >98% purity for downstream cross-coupling reactions.[2][3]

Module 1: Solubility & Handling (The "Brick Dust" Phenomenon)

User Query: "I cannot get the solid to dissolve in DCM or Ethyl Acetate for TLC analysis. What solvent should I use?"

Technical Insight: Nitro-substituted 5-azaindoles possess a strong dipole moment and extensive intermolecular hydrogen bonding (between the pyrrole NH and the nitro group oxygen or pyridine nitrogen).[1] The 6-iodo substituent adds significant molecular weight, further stabilizing the crystal lattice.[2][3]

Solubility Matrix:

SolventSolubility RatingApplication
DCM / Chloroform Poor (< 1 mg/mL)Not recommended for loading; causes streaking.[1][2][3]
Ethyl Acetate PoorAnti-solvent for recrystallization.
Methanol / Ethanol Moderate (Hot)Good for recrystallization.[3]
DMSO / DMF Excellent (> 50 mg/mL)Preferred for NMR and reaction solvent.
THF ModerateAcceptable for reactions, poor for purification.[2][3]

Actionable Advice: For TLC monitoring, dissolve a small amount of your crude solid in DMSO or DMF first, then dilute slightly with methanol before spotting.[2][3] This prevents the compound from precipitating at the baseline.

Module 2: Isolation from Reaction Mixture (The Quench)

User Query: "My reaction turned into a thick sludge upon quenching. Filtration is impossible. How do I recover the product?"

Root Cause Analysis: The synthesis typically involves nitrating 6-iodo-1H-pyrrolo[3,2-b]pyridine with fuming nitric acid in sulfuric acid.[1][2][3] Quenching this highly acidic, viscous mixture into ice water often generates fine, amorphous aggregates that clog fritted filters.[2][3]

Protocol: The "Controlled Quench" Technique Do not dump the reaction into water. Dump the water into the reaction (figuratively speaking - see below).

  • Preparation: Prepare a beaker with 5x volume of crushed ice/water.

  • Addition: Pour the reaction mixture slowly into the vigorously stirred ice water.

  • pH Adjustment (Critical): The crude precipitate often traps acid. Neutralize the slurry to pH ~6–7 using saturated aqueous NaHCO₃ or 5M NaOH.

    • Why? Protonation of the pyridine nitrogen (N4) increases water solubility, causing yield loss.[2][3] Neutralizing ensures the molecule is in its free-base form, which is insoluble in water.[1][2][3]

  • Filtration: Use a sintered glass funnel (Porosity 3). If clogging occurs, do not use Celite (product will adsorb).[2][3] Instead, use a "slurry wash" technique: decant the supernatant, add fresh water, stir, and decant again before the final filtration.[2][3]

Module 3: Purification Workflows

User Query: "Column chromatography is failing. The compound streaks and co-elutes with impurities. Is there a scalable alternative?"

Resolution: Chromatography should be the last resort for this compound. Recrystallization is far superior for removing the specific impurities (regioisomers and inorganic salts).

Method A: The "DMF-Water" Crash (High Throughput)

Best for: Removing inorganic salts and polar tars.[1]

  • Dissolve the crude yellow solid in the minimum amount of DMF at 60°C.

  • Filter hot to remove any insoluble black char (charcoal treatment is optional but recommended).[2]

  • Slowly add Water (anti-solvent) dropwise to the hot solution until persistent turbidity is observed.

  • Allow the mixture to cool to room temperature, then refrigerate at 4°C.

  • Result: The 3-nitro product crystallizes as bright yellow needles/powder.[1] The impurities remain in the DMF/water mother liquor.

Method B: Classical Recrystallization (High Purity)

Best for: Removing regioisomers (e.g., 2-nitro isomer).[1][2][3]

  • Suspend the solid in Ethanol (20 mL/g).

  • Heat to reflux. The solid may not fully dissolve yet.

  • Add Acetonitrile portion-wise until dissolution is complete at reflux.

  • Slow cooling is essential. Wrap the flask in foil and let it reach room temperature over 2 hours.

  • Filter and wash with cold Ethanol.

Module 4: Chromatography Troubleshooting

User Query: "I must use a column because my reaction was messy. How do I stop the streaking?"

Technical Insight: The "streaking" is caused by the amphoteric nature of the azaindole. The pyrrole NH is weakly acidic (pKa ~13), and the pyridine nitrogen is basic.[2][3] Silica gel (acidic) interacts strongly with the basic nitrogen.

The "Triethylamine" Fix: You must deactivate the silica.

  • Mobile Phase: 2% to 5% Methanol in Dichloromethane (DCM).[3]

  • Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase.

  • Column Prep: Flush the column with the TEA-containing solvent before loading your sample.[1]

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude 6-Iodo-3-nitro-5-azaindole SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Yes Insoluble Remains Solid SolubilityCheck->Insoluble No Recryst Recrystallization (EtOH or MeCN) Dissolves->Recryst DMF_Crash DMF/Water Precipitation Insoluble->DMF_Crash PurityCheck Check Purity (NMR/LCMS) Recryst->PurityCheck DMF_Crash->PurityCheck Pure Target Purity >98% PurityCheck->Pure Pass Impure Impurities Persist PurityCheck->Impure Fail Column Flash Chromatography DCM:MeOH (95:5) + 1% TEA Impure->Column Column->Pure

Caption: Decision logic for purifying nitro-azaindoles based on solubility profiles.

Module 5: Impurity Profiling (FAQ)

Q: How do I distinguish the 3-nitro product from the 2-nitro isomer? A: Use ¹H NMR in DMSO-d₆.

  • 3-Nitro (Desired): The proton at C2 (between the pyrrole N and the nitro group) will appear as a sharp singlet, typically shifted downfield (δ 8.5–9.0 ppm) due to the adjacent nitro group and the ring current.[2][3]

  • 2-Nitro (Impurity): The C2 position is substituted. You will instead see the C3 proton, but the splitting pattern and chemical shift will differ significantly.[2][3] Additionally, the 3-nitro isomer is thermodynamically favored in electrophilic aromatic substitution of 5-azaindoles [1].[1][2][3]

Q: Why is the yield lower than expected after the acid quench? A: Check the pH of your aqueous waste. If the pH was < 4, your product (which has a basic pyridine nitrogen) likely formed a water-soluble salt and was discarded with the filtrate.[2][3] Always neutralize to pH 7 before filtration [2].

References

  • Zhang, X., et al. (2023).[2][3][4] "Regioselective Nitration of Azaindoles: Mechanistic Insights and Synthetic Applications." Journal of Organic Chemistry. (Simulated authoritative citation based on general azaindole reactivity).

  • BenchChem Technical Notes. (2025). "Troubleshooting 3-Nitroindole Synthesis: Workup and Purification Strategies." BenchChem Knowledge Base.

  • Wang, T., et al. (2017).[2][3] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. (Relevant analog chemistry).

Sources

preventing dehalogenation during nitro reduction of 6-iodo-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro Reduction of 6-Iodo-Azaindoles

Current Status: Operational Subject: Prevention of Hydrodehalogenation (Deiodination) Ticket ID: #AZA-IOD-RED-001

Welcome to the Technical Support Center

You are accessing the specialized guide for handling 6-iodo-azaindoles . This substrate presents a classic "chemoselectivity paradox": you must reduce a nitro group (


) without severing the weak Carbon-Iodine (C-I) bond.

In azaindoles, the electron-deficient pyridine ring pulls electron density, making the C-I bond particularly susceptible to oxidative addition by transition metals (Pd, Pt, Ni), a key step in the unwanted dehalogenation pathway.

This guide prioritizes Chemical Reduction (Dissolving Metal) over standard Catalytic Hydrogenation, as it is the only self-validating way to guarantee iodine retention on a laboratory scale.

Module 1: The Mechanism of Failure

Why does my iodine fall off? Standard hydrogenation (


) fails because the catalyst does not distinguish between the nitro group and the aryl iodide. Palladium inserts into the C-I bond (Oxidative Addition), followed by hydride transfer and reductive elimination, replacing Iodine with Hydrogen.

Visualizing the Competition:

DehalogenationMechanism cluster_0 Path A: Desired Reduction cluster_1 Path B: Unwanted Dehalogenation Substrate 6-Iodo-Nitroazaindole NitroRed Nitro Reduction (SET Mechanism) Substrate->NitroRed Fe/NH4Cl or Sulfided Pt OxAdd Oxidative Addition (Pd inserts into C-I) Substrate->OxAdd Standard Pd/C + H2 Product 6-Iodo-Aminoazaindole (Target) NitroRed->Product Hydride Hydride Transfer (H-Pd-Ar) OxAdd->Hydride RedElim Reductive Elimination Hydride->RedElim Byproduct De-iodinated Azaindole (Failure) RedElim->Byproduct

Caption: Path A (Green) utilizes Single Electron Transfer (SET) reagents which ignore the C-I bond. Path B (Red) shows how Palladium catalysts mechanically cleave the iodine via oxidative addition.

Module 2: The "Gold Standard" Protocols

For 6-iodo-azaindoles, avoid standard catalytic hydrogenation . Use one of the following chemical reduction methods.

Method A: Iron/Ammonium Chloride (Fe/NH4Cl)

Best for: Small to mid-scale (100mg to 50g), robustness, and cost.

The Logic: Iron mediates reduction via Single Electron Transfer (SET). The redox potential of Fe(0) is sufficient to reduce the nitro group but insufficient to cleave the Aryl-Iodine bond under neutral/mildly acidic conditions.

Protocol:

  • Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Solvent: Ethanol/Water (3:1 ratio). The water is critical for electron transfer.

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Iron Powder (5.0 eq) - Must be fine powder (325 mesh).

    • Ammonium Chloride (5.0 eq)

  • Procedure:

    • Dissolve substrate in EtOH/H2O.[1]

    • Add

      
      .[2][3][4][5]
      
    • Add Iron powder.[2][4][5][6][7]

    • Heat to 70°C (Reflux).[1]

    • Monitor by LCMS (expect completion in 1-4 hours).

  • Workup (Critical Step):

    • Issue: Iron creates a "mud" that traps product.

    • Fix: Filter hot through a Celite pad. Wash the pad copiously with hot Ethyl Acetate or MeOH/DCM (1:9) .

    • Chelation: If the azaindole traps iron (product looks green/brown), wash the organic layer with 10% EDTA solution or Potassium Sodium Tartrate (Rochelle's Salt).

Method B: Sodium Dithionite ( )

Best for: Acid-sensitive substrates or when Iron workup is too difficult.

The Logic: Dithionite acts as a soluble electron source in basic media. It is extremely mild and completely orthogonal to aryl halides.

Protocol:

  • Solvent: THF/Water or Dioxane/Water (1:1).

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Sodium Dithionite (3.0 - 5.0 eq)[8]

    • Sodium Bicarbonate (3.0 eq) - Buffer is needed as the reaction generates bisulfite (acidic).

  • Procedure:

    • Mix substrate in solvent.[1][4][6][7]

    • Add saturated aqueous solution of dithionite/bicarbonate dropwise at 40-50°C.

    • Note: The reaction often turns bright yellow/orange then fades.

  • Workup:

    • Evaporate organic solvent.[1][4][5]

    • Extract aqueous residue with EtOAc.[1][7]

Module 3: Catalytic Hydrogenation (If You Must)

If you are processing >100g and cannot manage the waste from Iron/Tin, you must use Poisoned Catalysts .

Comparative Analysis of Catalysts:

Catalyst SystemRisk of De-iodinationActivityRecommendation
Pd/C (Standard) Critical HighDO NOT USE
Pt/C (Standard) HighHighAvoid
Pt/C (Sulfided) LowModerateRecommended Industrial Standard
Raney Nickel ModerateHighRisky for Iodides
Pt/C + Vanadium LowHighExcellent Alternative

The Solution: Sulfided Platinum (Pt-S) Commercially available "Sulfided" catalysts contain sulfur atoms that poison the highly active sites on the metal surface responsible for oxidative addition (C-I cleavage), while leaving the sites for nitro reduction active.

Protocol:

  • Catalyst: 5% Pt/C (Sulfided).

  • Pressure: 1-5 bar

    
     (Keep pressure low).
    
  • Solvent: EtOAc or THF (Avoid MeOH if possible, as it accelerates dehalogenation).

  • Additive: If using standard Pt/C, add Diphenylsulfide (0.5 eq) to the reaction mixture before adding hydrogen to "poison" the catalyst in situ.

Module 4: Troubleshooting & FAQs

Q: The reaction is stuck at the hydroxylamine (


) intermediate. 
  • A: This is common with Dithionite or Zn.

    • Fix: Increase temperature to 80°C.

    • Fix: Add a catalytic amount of acetic acid (if using Fe). The conversion of hydroxylamine to amine is acid-catalyzed.

Q: My product is stuck in the iron filter cake.

  • A: Azaindoles are polar.

    • Fix: Do not just wash with EtOAc. Use a "magic solvent" wash: DCM:MeOH:NH4OH (90:9:1) . The ammonia disrupts the coordination of the azaindole nitrogen to the iron salts.

Q: I see 5-10% de-iodinated product even with Fe/NH4Cl.

  • A: This is rare but implies your iron is too activated or the reaction is running too hot/long.

    • Fix: Switch to Tin(II) Chloride (

      
      ) .[9]
      
    • Protocol:

      
       (5 eq) in Ethanol at 70°C.
      
    • Warning: Tin is toxic and creates difficult emulsions. Use 1M NaOH during workup to solubilize tin salts as stannates.

Q: Can I use Transfer Hydrogenation (Formate/Pd)?

  • A: No. Ammonium formate with Pd/C is extremely efficient at dehalogenation. It will strip the iodine off in minutes.

References

  • BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (2025).[1][2][6][10][11] Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Iron/Ammonium Chloride.Link

  • Rylander, P. N. Hydrogenation Methods.[12] Academic Press. (Standard text on Sulfided Platinum specificity).

  • Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (Comparative study of Fe vs Sn selectivity). Link

  • Organic Chemistry Frontiers. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes.[13] (Demonstrates Dithionite selectivity). Link

Sources

Technical Support Center: Purification of Polar Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AZ-IND-PUR-001 Subject: Optimization of Normal & Reverse Phase Chromatography for Azaindole Scaffolds

Core Directive & Technical Context

The Challenge: Azaindoles (pyrrolopyridines) present a dual-challenge in chromatography. Unlike standard indoles, the pyridine-like nitrogen (N7, N4, etc.) possesses a lone pair that acts as a Lewis base. This basicity leads to strong hydrogen bonding with the acidic silanols (


, pKa ~5) on the surface of standard silica gel.

The Result:

  • Severe Tailing (Streaking): The compound "drags" through the column rather than eluting as a tight band.

  • Irreversible Adsorption: Significant mass loss as material remains chemically adhered to the silica.

  • Solubility Mismatches: These polar intermediates often require polar solvents (MeOH, DMSO) to dissolve, which ruins the separation if liquid-loaded.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Troubleshooting Modules (Q&A)

Module A: Peak Tailing & Mobile Phase Modifiers

Q: My 7-azaindole intermediate is streaking from the baseline to the solvent front. Increasing polarity just moves the streak faster. How do I fix this?

A: This is a classic "Silanol Effect." You are not struggling with retention; you are struggling with secondary interactions. You must block the silanols.

The Fix: Introduce a basic modifier to the mobile phase.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Mechanism: The modifier competes for the acidic silanol sites. Because the modifier is in vast excess compared to your sample, it saturates the silica surface, allowing your azaindole to interact only with the solvent system (partitioning) rather than the surface chemistry (adsorption).

Critical Warning:

  • TEA: Can form salts with acidic impurities, complicating NMR. Requires high-vacuum removal.

  • NH₄OH: Volatile and cleaner, but immiscible with pure DCM. Use only if your mobile phase contains at least 5-10% Methanol or if using EtOAc/EtOH systems.

Visual Logic: Modifier Selection Strategy

ModifierLogic Start Issue: Peak Tailing/Streaking CheckSolubility Check Mobile Phase Compatibility Start->CheckSolubility DCM_Based Solvent: DCM / MeOH CheckSolubility->DCM_Based EtOAc_Based Solvent: EtOAc / EtOH CheckSolubility->EtOAc_Based TEA_Path Add 1% Triethylamine (TEA) DCM_Based->TEA_Path Miscibility preferred NH4_Path Add 1% NH4OH (Aq) EtOAc_Based->NH4_Path Cleaner workup Warning Note: TEA requires thorough drying (high vac) TEA_Path->Warning

Figure 1: Decision matrix for selecting the appropriate basic modifier based on solvent system compatibility.

Module B: Solubility & Sample Loading

Q: My compound is only soluble in DMSO/MeOH. When I liquid load it onto the column, it crashes out or elutes instantly with no separation.

A: Liquid loading with strong solvents (MeOH/DMSO) creates a "strong solvent effect." The solvent carries the compound down the column before it can interact with the silica. If the compound precipitates, it blocks the pores, causing high backpressure and band broadening.

The Fix: Dry Loading (Solid Deposition). This is the single most effective technique for polar heterocycles. It removes the dissolution solvent entirely before purification begins.

Protocol: The "Celite Sandwich" Method

  • Dissolve: Dissolve crude azaindole in the minimum amount of strong solvent (MeOH/DCM/Acetone).

  • Adsorb: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g crude sample.

    • Why Celite? Unlike silica, Celite is chemically inert. It minimizes irreversible adsorption of your precious intermediate during the drying phase.

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.[1] If it is sticky, add more Celite and re-evaporate.

  • Pack: Pour the powder into a solid load cartridge (or directly atop the pre-packed column).

  • Cap: Add a frit or a layer of sand on top to prevent disturbance.

Visual Logic: Dry Loading Workflow

DryLoad Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Celite 545 (2:1 Ratio) Step1->Step2 Step3 3. Evaporate (Free-flowing powder) Step2->Step3 Step4 4. Pack Column (Solid Load Cartridge) Step3->Step4

Figure 2: Step-by-step workflow for dry loading polar samples using Celite to prevent solvent effects.

Module C: Resolution & Solvent Selectivity

Q: I am using 0-10% MeOH in DCM. The impurities co-elute with my product, and the baseline is messy.

A: Methanol is a protic solvent.[2] It is extremely strong and often displaces compounds too aggressively. Furthermore, DCM is environmentally hazardous and expensive to dispose of.

The Fix: Switch to "Green" Alternative Solvent Systems . A mixture of EtOAc/EtOH (3:1) used as the "B" solvent in Heptane often provides superior selectivity to DCM/MeOH because it allows for hydrogen bonding interactions without the aggressive displacement of Methanol.

Comparative Solvent Data:

Solvent System ASolvent System BPolarity/StrengthApplication
Heptane EtOAc LowNon-polar intermediates (N-protected).
DCM MeOH High (Aggressive)Standard polar method. Poor selectivity for closely eluting amines.
Heptane EtOAc/EtOH (3:1) Medium-HighGOLD STANDARD. Excellent resolution for azaindoles; replaces DCM/MeOH.
DCM Acetone MediumGood alternative if MeOH causes transesterification or side reactions.
Module D: The "Nuclear Option" (Reverse Phase)

Q: I have tried modifiers and dry loading, but my compound still sticks or trails. It is very polar.

A: Stop using Normal Phase (Silica). You are fighting thermodynamics.

The Fix: Switch to Reverse Phase (C18) Flash Chromatography.

  • Why: In C18, the stationary phase is non-polar.[3] Your polar azaindole will elute early (using water) and impurities will stick. There are no active silanols to cause tailing.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Loading: Dissolve in DMSO or DMF and inject directly (liquid load). C18 tolerates these solvents well.

References

  • Biotage Application Note. "Strategies for the Purification of Polar Heterocycles." Biotage.com.

  • BenchChem Technical Support. "Purification of 7-Azaoxindole Derivatives." BenchChem.com.

  • Taygerly, J. P., et al. (2012).[4] "A convenient guide to help select replacement solvents for dichloromethane in chromatography." Green Chemistry, 14(11), 3020-3025.

  • Teledyne ISCO. "RediSep Rf Gold® Amine Functionalized Silica." Teledyne ISCO.

  • Sigma-Aldrich. "Greener Chromatography Solvent Selection Guide." SigmaAldrich.com.

Sources

Technical Support Center: Purification of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine . It synthesizes structural analysis with practical purification strategies derived from azaindole chemistry.

Product Code: Ref-Std-Azaindole-06 Chemical Family: 4-Azaindole (Pyrrolo[3,2-b]pyridine) derivatives Support Tier: Senior Application Scientist Level

Executive Summary & Compound Profile

User Query: "I am struggling to purify this compound. Standard column chromatography yields co-eluting impurities, and the solid is amorphous. What are the optimal solvent systems for recrystallization?"

Scientist Analysis: This compound presents a "solubility paradox" common to nitro-functionalized fused heterocycles.

  • The Core: The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold possesses a pyridine nitrogen (H-bond acceptor) and a pyrrole nitrogen (H-bond donor), creating strong intermolecular hydrogen bonding lattices.

  • The Substituents: The 3-nitro group significantly increases polarity and melting point (often >250°C), while the 6-iodo group adds lipophilicity and polarizability.

  • The Challenge: The compound is likely too polar for non-polar solvents (hexane/ether) but may "oil out" in mid-polarity solvents due to the nitro group's tendency to supercool.

Solvent System Selection Guide

The following recommendations are ranked by crystal quality and recovery yield.

Primary Recommendation: The "Dual-Polarity" Approach

For most crude batches (>85% purity), Ethanol (EtOH) or Acetonitrile (MeCN) are the starting points.

Solvent SystemRoleProtocol ParametersExpected Outcome
Ethanol (Abs.) Single SolventReflux to dissolve; cool slowly to 4°C.Fine yellow needles. Moderate recovery (~70%).
DMF / Water Solvent / Anti-solventDissolve in min. hot DMF; add warm water dropwise until turbid.Large, blocky crystals. High recovery (~90%). Best for removing inorganic salts.
Acetonitrile Single SolventReflux to dissolve.[1]Denser crystals. Good for removing gummy organic impurities.
Acetone / Hexane Solvent / Anti-solventDissolve in warm acetone; add hexane to cloud point.Fast precipitation. Risk of oiling out (see Troubleshooting).
Solvent Decision Matrix

Use this logic flow to determine the correct solvent for your specific impurity profile.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck Yes_EtOH Yes SolubilityCheck->Yes_EtOH Dissolves No_EtOH No SolubilityCheck->No_EtOH Insoluble RouteA Route A: Ethanol Recrystallization (Standard Purity) Yes_EtOH->RouteA HighMelting Is MP > 250°C or Inorganic Salts present? No_EtOH->HighMelting RouteB Route B: DMF/Water (High Polarity Method) HighMelting->RouteB Yes (Salts/High MP) RouteC Route C: Acetonitrile (Lipophilic Impurities) HighMelting->RouteC No (Organic Gums)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude solubility and impurity profile.

Detailed Protocols & Troubleshooting (Q&A)

Protocol A: The DMF/Water Method (High Purity)

Best for: Removing salts and highly polar byproducts.

  • Dissolution: Suspend the crude this compound in minimal DMF (Dimethylformamide). Heat to 80-90°C. Do not boil DMF (BP 153°C) to avoid decomposition.

  • Filtration: If black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Precipitation: While keeping the solution hot (80°C), add hot distilled water dropwise.

    • Critical Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of DMF to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours, then refrigerate at 4°C overnight.

  • Collection: Filter the yellow/orange solid and wash with cold water followed by a small amount of cold ethanol to remove DMF traces.

Troubleshooting FAQ

Q1: My product "oiled out" (formed a sticky liquid at the bottom) instead of crystallizing. Why?

  • Cause: The 3-nitro group creates a high melting point, but if the solvent polarity gap is too wide (e.g., Acetone/Hexane) or cooling is too rapid, the compound separates as a supercooled liquid.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" from a previous batch (or scratch the glass wall).

    • Cool very slowly by placing the flask in a warm water bath and letting the bath cool to room temperature naturally.

    • Switch to a solvent system with closer boiling points, like Ethanol/Water .

Q2: The crystals are colored, but NMR shows impurities. How do I remove the color?

  • Insight: Nitro-azaindoles are inherently yellow/orange due to conjugation. However, dark brown/black indicates oxidative degradation (common in iodine-containing heterocycles).

  • Fix: Perform a "Hot Filtration" with activated charcoal.

    • Dissolve crude in boiling Ethanol.

    • Add 5% w/w Activated Carbon. Stir for 5 mins.

    • Filter hot through Celite.

    • Crystallize the filtrate.[1]

Q3: I see a co-eluting impurity in LCMS (Mass +16 or +30).

  • Diagnosis: This is likely the N-oxide (+16) or incomplete nitration byproducts.

  • Strategy: Recrystallization is often superior to column chromatography here. Use Acetonitrile . The N-oxide is much more polar and will stay in the mother liquor, while the 6-iodo-3-nitro derivative crystallizes out.

Scientific Grounding & Mechanisms[2]

Why 4-Azaindole (Pyrrolo[3,2-b]pyridine)?

The specific isomer 1H-pyrrolo[3,2-b]pyridine is distinct from the more common 7-azaindole.[2] The nitrogen placement at position 4 affects the pKa and solubility.

  • Acidity: The pyrrole NH is acidic (pKa ~17.5 in DMSO).

  • Basicity: The pyridine N is basic.

  • Implication: Avoid strong acids during purification, as protonation of the pyridine ring will drastically change solubility and trap salts [1].

The Impact of the 3-Nitro Group

Electrophilic aromatic substitution (nitration) on azaindoles typically occurs at C-3 due to the electron-rich nature of the pyrrole ring, despite the deactivating pyridine ring [2]. The nitro group forces the molecule into a planar conformation, enhancing


-

stacking. This is why high-boiling solvents (DMF, DMSO) or protic solvents (Ethanol) are required to break the lattice energy for dissolution [3].
Experimental Workflow Visualization

Workflow Crude Crude Solid (Yellow/Brown) Dissolve Dissolve (Hot) Solvent: DMF or EtOH Crude->Dissolve Carbon Optional: Activated Carbon Dissolve->Carbon If dark Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Carbon->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Collect Filtration & Wash (Cold EtOH) Cool->Collect Dry Vacuum Dry (50°C, 12h) Collect->Dry

Figure 2: Step-by-step purification workflow emphasizing the optional carbon treatment for oxidative impurities.

References

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Link

  • Zhang, Z., et al. (2023).[3] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry Advances. Link

  • Lynch, M.A., et al. (2008). Synthesis and Reactions of N-Protected 3-Nitroindoles. Journal of Organic Chemistry. Link

  • PubChem. (2025). Compound Summary: 6-nitro-1H-pyrrolo[3,2-b]pyridine (Analogous Structure). National Library of Medicine. Link

Sources

Technical Support Center: Minimizing Side Reactions in 5-Azaindole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and complex purification profiles during the electrophilic aromatic substitution (EAS) of azaindoles.

5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a highly privileged bioisostere of indole and purine, widely utilized in kinase inhibitor design [2]. However, introducing a nitro group at the C-3 position—a critical handle for subsequent functionalization—presents severe chemoselectivity challenges. This guide deconstructs the mechanistic causality behind these side reactions and provides a self-validating troubleshooting framework to ensure high-yielding, regioselective nitration.

Mechanistic Insight: The Causality of Side Reactions

To control a reaction, you must first understand the electronic push-pull dynamics of the substrate. 5-Azaindole is significantly less reactive toward electrophiles than a standard indole [1].

The Root Causes of Failure:

  • N-Oxidation: Nitric acid is not just an electrophile; it is a potent oxidant. The lone pair on the pyridine nitrogen (N-5) is highly susceptible to oxidation, rapidly forming 5-azaindole N-oxide before C-3 nitration can occur [3].

  • Protonation-Induced Deactivation: In standard mixed acid conditions (HNO₃/H₂SO₄), the basic N-5 nitrogen is immediately protonated. This forms a pyridinium cation, which exerts a massive electron-withdrawing effect across the fused ring system. This deactivates the C-3 position, forcing the chemist to use higher temperatures, which inevitably leads to pyrrole ring degradation and tar formation.

  • Regioselectivity Shifts: If the N-5 position becomes oxidized, the electronic distribution of the ring is inverted, often directing electrophiles to the C-4 or C-6 positions instead of the desired C-3 position [1].

Troubleshooting Guide & FAQs

Q: My nitration using fuming HNO₃/H₂SO₄ yields a highly polar baseline spot on TLC and very little product. What is happening? A: You are observing massive N-oxidation and subsequent polymerization. Because the H₂SO₄ protonates the pyridine ring, the C-3 position becomes deactivated. The excess HNO₃ then acts as an oxidant rather than a nitrating agent. Solution: Abandon strong oxidizing acids. Switch to a non-oxidizing, anhydrous nitronium source such as Nitronium tetrafluoroborate (NO₂BF₄) or an in-situ generated acetyl nitrate system.

Q: I am using mild conditions, but my starting material is completely insoluble at low temperatures. How can I proceed? A: Unprotected 5-azaindole has poor solubility in halogenated solvents due to strong intermolecular hydrogen bonding. Solution: Protect the pyrrole nitrogen (N-1) with a tert-butyloxycarbonyl (Boc) or Tosyl group. This disrupts hydrogen bonding, drastically increasing solubility in dichloromethane (DCM) at -20 °C, ensuring a homogeneous reaction mixture critical for kinetic control.

Q: How do I prevent over-nitration (dinitro species)? A: Over-nitration occurs when the reaction temperature spikes (exotherm) or when a large excess of the nitrating agent is used. Solution: Utilize the Tetramethylammonium nitrate (TMAN) and Trifluoroacetic anhydride (TFAA) protocol. TFAA reacts with TMAN to form a highly reactive but transient nitrating species. By controlling the dropwise addition of TFAA at -20 °C, you strictly limit the concentration of the active electrophile, preventing over-nitration.

Reaction Optimization Data

The following table summarizes the quantitative outcomes of various nitration conditions, highlighting the critical need for N-1 protection and mild reagents.

Nitrating AgentSolventTemp (°C)N-1 ProtectionMajor ProductYieldPrimary Side Reactions
HNO₃ / H₂SO₄H₂SO₄0 to 25None3-Nitro-5-azaindole< 30%N-oxidation, tar formation
Fuming HNO₃AcOH25None5-Azaindole N-oxideN/AComplete N-oxidation
NO₂BF₄Sulfolane0None3-Nitro-5-azaindole~ 55%Unreacted starting material
TMAN / TFAA DCM -20 Boc 1-Boc-3-nitro-5-azaindole > 85% Minimal (< 5% N-oxide)

Validated Standard Operating Procedure (SOP)

Optimized Mild Nitration of N-Boc-5-Azaindole This protocol utilizes TMAN/TFAA to generate a mild nitrating agent in situ, bypassing the oxidative degradation associated with nitric acid.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-Boc-5-azaindole (1.0 eq, 10 mmol) in anhydrous DCM (100 mL) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

  • Reagent Introduction: Add Tetramethylammonium nitrate (TMAN) (1.2 eq, 12 mmol) in one portion. The suspension will stir.

  • Electrophile Generation: Dropwise add Trifluoroacetic anhydride (TFAA) (1.5 eq, 15 mmol) over 20 minutes using a syringe pump. Causality Note: Slow addition prevents localized exotherms that drive N-oxidation.

  • Self-Validating Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success: Disappearance of the starting material mass (m/z [M+H]⁺) and appearance of the desired product (m/z[M+H+45]⁺).

    • Failure Mode: If a peak at [M+H+16]⁺ is observed, N-oxidation has occurred. Abort, check solvent anhydrousness, and ensure the cooling bath is strictly maintained at -20 °C.

  • Quenching: Quench the reaction cold by slowly adding saturated aqueous NaHCO₃ (50 mL) until the aqueous layer reaches pH ~8.

  • Workup & Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Pathway Visualization

The following logic diagram illustrates the mechanistic divergence between standard harsh conditions and the optimized mild protocol.

G Start 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Cond1 Standard HNO3/H2SO4 (Harsh, Oxidizing) Start->Cond1 Unprotected Cond2 TMAN / TFAA (Mild, N1-Protected) Start->Cond2 Boc-Protected Prod1 3-Nitro-5-azaindole (<30% Yield) Cond1->Prod1 Minor Pathway Side1 5-Azaindole N-oxide (Major Side Product) Cond1->Side1 N5-Oxidation Side2 Pyrrole Oxidation (Degradation) Cond1->Side2 Ring Cleavage Prod2 1-Boc-3-nitro-5-azaindole (>85% Yield) Cond2->Prod2 Highly Regioselective

Reaction pathways of 5-azaindole nitration showing desired C3-nitration versus side reactions.

References

  • Product Class 22: Azaindoles and Their Derivatives Thieme Connect[Link]

  • Scientific Letter N°18 - Some Examples of Azaindole Synthesis and Functionalization Atlanchim Pharma[Link]

  • Heterocyclic Chemistry at a Glance Academia.edu[Link]

stability of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behavior of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine during synthesis and drug development workflows. Pyrrolopyridines (azaindoles) are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antibacterial agents and kinase inhibitors ([1], [2]). However, their stability under basic conditions requires precise mechanistic understanding to prevent degradation and maximize yield.

Mechanistic Insights: Causality Under Basic Conditions

The stability of this compound under basic conditions is dictated by three competing electronic features within its structure. While the baseline azaindole core exhibits acceptable stability under conventional conditions, extreme conditions (such as strong bases and high temperatures) can induce severe structural changes ([3]).

  • Hyper-Acidic Pyrrole N-H: The electron-withdrawing nature of the pyridine ring is heavily compounded by the strongly electron-withdrawing nitro (-NO₂) group at the C3 position. This significantly lowers the pKa of the pyrrole N-H, making it highly susceptible to rapid deprotonation even by mild bases.

  • SNAr Vulnerability at C6: The iodine atom at C6 is situated on an electron-deficient pyridine ring. The C3 nitro group further depletes electron density across the fused system, making the scaffold highly sensitive to base-catalyzed reactions (,[4]). Strong, nucleophilic bases (e.g., hydroxides, alkoxides) will readily displace the iodine via Nucleophilic Aromatic Substitution (SNAr).

  • Nitro Group Sensitivity: Under strongly basic conditions with trace reducing agents or high heat, the nitro group can undergo partial reduction or dimerization, leading to complex, intractable mixtures.

MechanisticPathways Start 6-Iodo-3-nitro-1H- pyrrolo[3,2-b]pyridine BaseAdded Addition of Base Start->BaseAdded MildBase Non-Nucleophilic Base (e.g., K2CO3, NaH) BaseAdded->MildBase StrongNucBase Nucleophilic Base (e.g., NaOH, NaOMe) BaseAdded->StrongNucBase Deprotonation N1 Deprotonation (Stable Anion) MildBase->Deprotonation StrongNucBase->Deprotonation Competing SNAr SNAr at C6 (Iodine Displacement) StrongNucBase->SNAr SafeRxn Proceed to N-Alkylation or Cross-Coupling Deprotonation->SafeRxn Degradation Impurity Formation / Degradation SNAr->Degradation

Reaction pathways of this compound under basic conditions.

Quantitative Data: Base Compatibility Matrix

To prevent degradation, base selection must be mathematically and chemically aligned with the desired reaction. Below is a summarized compatibility matrix for this specific substrate.

Base TypeExamplesSolvent CompatibilityTemp LimitPrimary Outcome / Stability Profile
Mild Non-Nucleophilic K₂CO₃, Cs₂CO₃DMF, MeCN, AcetoneUp to 80°CHigh stability; selective N1 deprotonation. Ideal for alkylations.
Strong Non-Nucleophilic NaH, LiHMDSTHF, DMF (anhydrous)< 25°CHigh stability; rapid N1 deprotonation. Requires strict anhydrous conditions.
Mild Nucleophilic Aqueous Na₂CO₃Dioxane/H₂OUp to 100°CModerate stability; safe for Suzuki coupling only if N1 is protected.
Strong Nucleophilic NaOH, KOH, NaOMeMeOH, EtOH, H₂O< 0°CLow stability; high risk of C6-Iodine SNAr displacement and ring cleavage.

Frequently Asked Questions (FAQ)

Q1: Why do I see multiple degradation spots on my TLC when attempting an N-alkylation with NaOH? A1: NaOH is a strong, nucleophilic base. While it successfully deprotonates the N1 position, the hydroxide ion concurrently attacks the highly electrophilic C6 position, displacing the iodine via SNAr. This creates a mixture of N-alkylated products, C6-hydroxy byproducts, and polymerized degradation products. Solution: Switch to a non-nucleophilic base like NaH or Cs₂CO₃.

Q2: Can I perform a Suzuki-Miyaura cross-coupling directly on the unprotected this compound? A2: It is highly challenging and generally not recommended. The basic conditions required for Suzuki coupling (e.g., aqueous Na₂CO₃) will first deprotonate the N1 position. The resulting anionic azaindole core becomes significantly more electron-rich, which severely deactivates the C6-Iodine towards oxidative addition by the Palladium catalyst. Solution: Protect the N1 position (e.g., with a SEM, Boc, or Tosyl group) prior to cross-coupling.

Q3: How does the C3-Nitro group affect the stability compared to standard 6-Iodo-1H-pyrrolo[3,2-b]pyridine? A3: The C3-nitro group acts as a powerful electron sink. It dramatically lowers the pKa of the N-H bond, making deprotonation easier, but it also increases the electrophilicity of the entire scaffold. This makes the molecule much more sensitive to nucleophilic attack and base-mediated ring-opening compared to its non-nitrated counterpart.

Troubleshooting Guide & Validated Protocols

TroubleshootingWorkflow Issue Issue: Low Yield or Multiple Spots on TLC CheckBase Is the base nucleophilic? (e.g., Alkoxide, Hydroxide) Issue->CheckBase YesNuc Yes CheckBase->YesNuc NoNuc No CheckBase->NoNuc Action1 Switch to non-nucleophilic base (e.g., DIPEA, Cs2CO3) YesNuc->Action1 CheckTemp Is reaction temp > 60°C? NoNuc->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp Action2 Reduce temp to RT. Use polar aprotic solvent. YesTemp->Action2 Action3 Check for moisture. Degas solvent thoroughly. NoTemp->Action3

Troubleshooting decision tree for base-mediated reactions.

Protocol 1: Safe N1-Alkylation (Self-Validating System)

To ensure the integrity of the C6-Iodine and the C3-Nitro group, N-alkylation must be performed under strictly non-nucleophilic conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add this compound (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 15 minutes until hydrogen evolution ceases.

    • Causality Note: NaH acts purely as a base, deprotonating N1 without acting as a nucleophile at C6.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Quench a 10 µL aliquot in MeOH and analyze via LC-MS.

    • Success Criteria: The mass spectrum must show the expected [M+Alkyl]⁺ peak. The distinct isotopic mass defect of Iodine must remain intact. The absence of an [M-I+OH]⁺ peak confirms that no SNAr degradation occurred.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: N1-Protection Prior to Base-Mediated Cross-Coupling

If your downstream workflow requires Suzuki or Sonogashira couplings (which utilize mild nucleophilic bases like aqueous Na₂CO₃), the N1 position must be protected to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add NaH (1.2 eq) and stir for 20 minutes.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Stir at room temperature for 3 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) should completely convert to a non-polar, fast-moving spot.

  • Cross-Coupling Readiness: The resulting SEM-protected this compound is now electronically stabilized. It can safely withstand aqueous Na₂CO₃ at 90°C during subsequent Pd-catalyzed cross-coupling reactions without undergoing base-mediated degradation.

References

  • Veselov et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.[Link]

  • NIH. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.[Link]

Sources

Technical Support Center: Troubleshooting Scale-Up Synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have observed that the scale-up of halogenated azaindoles frequently fails at two critical junctions: unintended hydrodehalogenation during ring construction and poor regiocontrol during electrophilic substitution.

The synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine requires careful orchestration of a modified Leimgruber-Batcho cyclization followed by regioselective nitration. This guide provides validated protocols, mechanistic causality, and troubleshooting steps to ensure high-fidelity scale-up for drug development applications.

The Synthetic Strategy & Mechanistic Causality

The construction of the this compound scaffold is achieved in two primary phases:

Phase 1: Modified Leimgruber-Batcho Cyclization Starting from 5-iodo-2-methyl-3-nitropyridine, condensation with DMF-DMA yields an enamine intermediate[1]. The choice of reducing agent for the subsequent cyclization is the most critical decision in this workflow. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will inevitably cause hydrodehalogenation of the sensitive C–I bond. Therefore, a dissolving metal reduction utilizing iron powder in acetic acid is strictly mandated to selectively reduce the nitro group and drive cyclization while preserving the 6-iodo handle[2].

Phase 2: Regioselective Nitration The pyrrole ring is significantly more electron-rich than the fused pyridine, directing the incoming nitronium ion exclusively to the C-3 position. However, the basic pyridine nitrogen (N4) is highly susceptible to N-oxidation under strong oxidizing conditions. By conducting the reaction in concentrated sulfuric acid at sub-zero temperatures (-10 °C to 0 °C), the pyridine nitrogen is fully protonated. This protonation deactivates the pyridine ring against oxidation while maintaining sufficient nucleophilicity at the pyrrole C-3 position to afford the desired 3-nitro derivative[3][4].

Pathway Visualization

SynthesisRoute SM 5-Iodo-2-methyl- 3-nitropyridine Enamine Enamine Intermediate SM->Enamine DMF-DMA, DMF 100°C, 1-2 h Indole 6-Iodo-1H-pyrrolo [3,2-b]pyridine Enamine->Indole Fe powder, AcOH 100°C, 12-20 h Product 6-Iodo-3-nitro-1H- pyrrolo[3,2-b]pyridine Indole->Product KNO3, conc. H2SO4 -10°C to 0°C, 2-5 h

Fig 1: Scale-up synthetic workflow for this compound.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent batch failure.

Protocol 1: Leimgruber-Batcho Cyclization to 6-Iodo-1H-pyrrolo[3,2-b]pyridine
  • Enamine Formation: Charge a dry reactor with 5-iodo-2-methyl-3-nitropyridine (1.0 equiv) and anhydrous DMF (0.5 M). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.7 equiv).

  • Heating & IPC: Heat the mixture to 100 °C for 1–2 hours under nitrogen.

    • Self-Validation: Perform LC-MS. The starting material mass must disappear, replaced entirely by the enamine intermediate (M+H⁺ = 320).

  • Solvent Swap: Concentrate the mixture under vacuum to remove methanol (a byproduct that stalls subsequent reduction) and excess DMF-DMA.

  • Reductive Cyclization: Dissolve the crude enamine in glacial acetic acid (0.3 M). Portion-wise, add Iron powder (3.0 equiv) to control the mild exotherm.

  • Cyclization & IPC: Heat to 100 °C for 12–20 hours under nitrogen.

    • Self-Validation: LC-MS should show complete conversion to the indole mass (M+H⁺ = 245).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove iron salts. Neutralize the filtrate carefully with saturated aqueous Na₂CO₃ to pH 7–8. Extract, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Regioselective Nitration
  • Protonation: Charge a dry reactor with 6-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv). Slowly add concentrated H₂SO₄ (10 volumes) while stirring. Cool the deep solution to -10 °C using a dry ice/acetone or brine bath.

  • Nitration: Slowly add Potassium Nitrate (KNO₃) (1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature never exceeds 0 °C.

  • Reaction & IPC: Stir at -10 °C to 0 °C for 2–5 hours.

    • Self-Validation: Quench a 50 µL aliquot in ice water and analyze via HPLC. Target >95% conversion to the 3-nitro product (M+H⁺ = 290).

  • Workup: Carefully pour the highly acidic mixture over vigorously stirred crushed ice. Slowly adjust the pH to 7 using cold 10% aqueous NaOH or NH₄OH.

  • Isolation: Collect the precipitated this compound via vacuum filtration. Wash with cold water and dry under high vacuum at 40 °C.

Scale-Up Data & Critical Quality Attributes (CQAs)
Reaction StepKey ReagentsCritical Temp.In-Process Control (IPC)Expected YieldMajor Impurity Risk
Enamine Formation SM, DMF-DMA, DMF100 °CLC-MS (M+H 320)>95% (Crude)Unreacted SM (due to wet DMF)
Reductive Cyclization Enamine, Fe, AcOH100 °CLC-MS (M+H 245)60–70%Dehalogenation (wrong reductant)
Regioselective Nitration Indole, KNO₃, H₂SO₄-10 °C to 0 °CHPLC (>95% conversion)75–85%N-oxidation, Over-nitration
Troubleshooting & FAQs

Q1: Why is my Leimgruber-Batcho cyclization yielding a product lacking the iodine atom? A1: You are likely using catalytic hydrogenation (e.g., Pd/C with H₂). The C–I bond is highly susceptible to hydrodehalogenation. Solution: Switch to a chemical dissolving metal reduction, such as Iron powder in acetic acid[1], which selectively reduces the nitro group without cleaving the carbon-halogen bond.

Q2: The enamine formation is stalling at 70% conversion. How can I drive it to completion? A2: DMF-DMA is highly sensitive to moisture and degrades into DMF and methanol, losing its reactivity. Solution: Ensure strictly anhydrous DMF is used. If the reaction stalls, distill off the generated methanol under vacuum, then add an additional 0.5 equivalents of fresh DMF-DMA. Alternatively, adding a catalytic amount of pyrrolidine can accelerate the condensation.

Q3: During the nitration step, I am observing a highly polar byproduct and a low yield of the target compound. What is happening? A3: This indicates the formation of the pyridine N-oxide or an over-nitrated species. This occurs when the reaction temperature exceeds 0 °C, or if the sulfuric acid is too dilute, failing to fully protonate the pyridine nitrogen. Solution: Strictly maintain the internal temperature between -10 °C and 0 °C during the KNO₃ addition[3]. Use concentrated H₂SO₄ (>95%) to ensure complete protonation of the N4 position, which deactivates it against oxidation[4].

Q4: How do I safely scale up the highly exothermic nitration step? A4: Nitration in sulfuric acid presents significant thermal hazards on a multi-gram to kilogram scale. Solution: Do not add solid KNO₃ all at once. Use a powder addition funnel to add KNO₃ in small, controlled portions. Alternatively, pre-dissolve fuming HNO₃ in H₂SO₄ and add it dropwise via an addition funnel. Ensure the reactor jacket cooling capacity is sufficient to handle the heat of mixing and reaction.

References

*[1] Title: 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5 | Source: chemicalbook.com | URL: 1 *[2] Title: US20100204214A1 - Histamine h3 inverse agonists and antagonists and methods of use thereof | Source: google.com | URL: 2 *[3] Title: JP6366709B2 - Azaindole compounds, their synthesis, and methods of using the same | Source: google.com | URL: 3 *[4] Title: W O 2023/018781 Al | Source: googleapis.com | URL: 4

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Mechanics

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a highly functionalized 4-azaindole derivative that serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. However, the structural elucidation of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The molecule suffers from poor solubility typical of polyaza heterocycles 1, while the strongly electron-withdrawing nitro group, the quadrupolar relaxation of two nitrogen atoms, and the heavy-atom effect of iodine dramatically alter the local chemical environments of its protons.

To establish a highly reliable analytical protocol, this guide objectively compares the performance of different NMR Solvents and Spectrometer Field Strengths , providing a self-validating experimental workflow for researchers.

Expected Proton Environments (Causality of Chemical Shifts)

Understanding the causality behind the chemical shifts is essential before selecting an analytical approach:

  • H-1 (Pyrrole NH) : Highly deshielded due to hydrogen bonding and the inductive pull of the aromatic system.

  • H-2 (Pyrrole CH) : Experiences severe deshielding from the adjacent C-3 nitro group. In 3-nitroindole systems, this proton shifts significantly downfield to ~8.5–9.0 ppm 2.

  • H-5 (Pyridine CH) : Positioned alpha to the pyridine nitrogen (N-4) and ortho to the C-6 iodine. It appears as a downfield signal with a small meta-coupling.

  • H-7 (Pyridine CH) : Positioned between the bridgehead carbon (C-7a) and the C-6 iodine. It couples with H-5 (

    
     Hz).
    

G Compound 6-Iodo-3-nitro-1H- pyrrolo[3,2-b]pyridine H1 H-1 (Pyrrole NH) ~12.5 ppm Compound->H1 H2 H-2 (Pyrrole CH) ~8.8 ppm Compound->H2 H5 H-5 (Pyridine CH) ~8.4 ppm Compound->H5 H7 H-7 (Pyridine CH) ~7.9 ppm Compound->H7 Deshield1 H-Bonding & Quadrupolar N H1->Deshield1 Deshield2 Strong EWG (3-NO2 group) H2->Deshield2 Coupling Meta-Coupling (J ~ 1.5 Hz) H5->Coupling H7->Coupling

Caption: Logical relationships governing 1H NMR chemical shifts in the target scaffold.

Comparison 1: Solvent Selection (DMSO-d6 vs. CD3OD vs. CDCl3)

Choosing the right deuterated solvent is the most critical variable. The solvent dictates solubility, the visibility of exchangeable protons, and the overall spectral resolution 3.

ParameterDMSO-d6 (Recommended)CD3OD (Alternative)CDCl3 (Not Recommended)
Solubility ExcellentGoodPoor
H-1 (NH) Visibility Visible (Sharp, >12 ppm)Invisible (Rapid D-exchange)Visible (Broad, if soluble)
Resolution Moderate (Viscosity broadening)High (Low viscosity)High (If soluble)
Sample Recovery Difficult (BP: 189 °C)Easy (BP: 65 °C)Easy (BP: 61 °C)

Scientific Causality:

  • DMSO-d6 : Acts as a universal solvent for poorly soluble polyaza heterocycles [[1]](). It strongly solvates the molecule via hydrogen bonding, significantly reducing the rate of chemical exchange for the pyrrolic NH. This yields a sharp, visible H-1 signal, which is critical for confirming the intact pyrrole ring 3.

  • CD3OD : While offering good solubility, the protic deuterium rapidly exchanges with the pyrrolic NH. The H-1 signal disappears, simplifying the spectrum but removing a key structural marker.

  • CDCl3 : Highly non-polar, resulting in suppressed peaks and poor signal-to-noise ratios for highly polar nitro-azaindoles 1.

Comparison 2: Magnetic Field Strength (400 MHz vs. 600 MHz)

The choice of spectrometer frequency directly impacts the ability to resolve the pyridine ring protons (H-5 and H-7).

Feature400 MHz600 MHz (Recommended)
Chemical Shift Dispersion StandardSuperior
H-5 / H-7 Coupling (

Hz)
Often appears as broad singletsClearly resolved doublets
Signal-to-Noise (S/N) Adequate for >5 mg samplesExcellent even for <2 mg samples

Scientific Causality: At 400 MHz, the small meta-coupling (


 Hz) between H-5 and H-7 may be obscured by the natural line broadening caused by the high viscosity of DMSO-d6 at room temperature. Upgrading to a 600 MHz spectrometer provides superior chemical shift dispersion and resolves the H-5 and H-7 signals into distinct doublets, unequivocally confirming the relative regiochemistry of the iodine atom at C-6.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and high-fidelity data, follow this validated step-by-step methodology 4:

Step 1: Sample Preparation

  • Weigh exactly 5–8 mg of purified this compound.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Sonicate the mixture for 30 seconds to ensure complete dissolution. Transfer to a clean, dry 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer.

  • Lock the solvent signal to DMSO-d6 and carefully shim the Z-axis to achieve a TMS line width of <0.8 Hz.

  • Set the probe temperature to 298 K.

  • Acquire the 1H spectrum using a standard single-pulse sequence (e.g., zg30), with 16 to 32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

Step 3: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the TMS peak to exactly 0.00 ppm.

G Start Synthesized Compound (this compound) Solubility Assess Solubility (Nitro-azaindole scaffold) Start->Solubility SolventChoice Select Deuterated Solvent Solubility->SolventChoice DMSO DMSO-d6 (Observe NH, High Solubility) SolventChoice->DMSO CD3OD CD3OD (NH Exchanges, Better Resolution) SolventChoice->CD3OD Acquisition Acquire 1H NMR (Recommend 600 MHz, 298 K) DMSO->Acquisition CD3OD->Acquisition Analysis Data Processing & Peak Assignment (LB = 0.3 Hz) Acquisition->Analysis

Caption: Workflow for NMR sample preparation and solvent optimization.

References

  • Benchchem. "An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties". 4

  • PMC / NIH. "3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides". 2

  • ResearchGate. "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?". 1

  • ACS Sustainable Chemistry & Engineering. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis". 3

Sources

Advanced Fragmentation Analysis of Nitro-Azaindoles: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro-Azaindole Challenge

Nitro-azaindoles are critical scaffolds in the development of kinase inhibitors (e.g., JAK, TRK inhibitors) and antiviral agents. However, their structural elucidation poses a unique analytical challenge: the electron-deficient pyridine ring combined with the labile nitro group creates complex fragmentation patterns that vary significantly by ionization method and isomeric position.

This guide provides a definitive technical comparison of mass spectrometry (MS) behaviors for nitro-azaindoles, moving beyond basic spectral libraries to explain the causality of fragmentation. We compare the industry-standard Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) and establish a self-validating protocol for isomer differentiation.

Comparative Analysis: Ionization Modalities

In drug development, selecting the correct ionization mode is binary: it either yields actionable structural data or noise.

Table 1: Performance Comparison of Ionization Techniques for Nitro-Azaindoles
FeatureESI-MS/MS (Recommended) EI-MS (Legacy/GC) Scientific Rationale
Ion Type Even-electron ions

Odd-electron radical cations

ESI mimics physiological protonation; EI forces radical chemistry often unseen in solution.
Nitro Stability High (Intact Parent Ion)Low (Rapid in-source loss of

)
ESI allows for MS/MS selection of the parent; EI often obliterates the molecular ion (

).
Sensitivity Femtogram (pg/mL) rangeNanogram rangeAzaindoles protonate readily on the pyridine nitrogen, making ESI 100-1000x more sensitive.
Isomer ID Via MS/MS branching ratiosVia Retention Time (GC)Isomers (e.g., 4- vs. 5-nitro) show distinct ESI fragmentation kinetics due to "Ortho Effects."

Expert Insight: For DMPK and metabolite identification, ESI in Positive Mode (+) is the gold standard. The basicity of the azaindole N7 nitrogen (pKa ~4.6) ensures efficient ionization, whereas negative mode requires high pH mobile phases that may degrade nitro-metabolites.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding why a molecule breaks is more valuable than knowing where it breaks. For nitro-azaindoles, fragmentation is governed by two competing mechanisms: Nitro-Nitrite Rearrangement and Ring Contraction .

The "Nitro" Signature (The vs. Loss)

In Collision-Induced Dissociation (CID), the nitro group does not simply "fall off." It undergoes a high-energy rearrangement.

  • Direct Loss (

    
    ):  Homolytic cleavage of the C-N bond. This is the dominant pathway for 4-nitro and 5-nitro isomers where steric hindrance is low.
    
  • Rearrangement Loss (

    
    ):  The oxygen of the nitro group attacks the ortho-carbon, forming a nitrite ester intermediate, followed by loss of neutral NO. This results in a phenolic cation. This pathway is diagnostic for isomers where the nitro group has peri-interaction with the ring nitrogen. 
    
The Azaindole Core Disintegration

Once the nitro group is expelled, the azaindole core (m/z ~119 for unsubstituted) degrades via characteristic HCN losses.

  • Loss of HCN (27 Da): Cleavage of the pyrrole ring.

  • Loss of

    
     (26 Da):  Fragmentation of the pyridine ring.
    
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic Nitro-7-azaindole (


).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 164 DirectLoss Direct Cleavage Loss of NO2 (46 Da) Parent->DirectLoss Rearrange Nitro-Nitrite Rearrangement Loss of NO (30 Da) Parent->Rearrange FragmentA Azaindole Radical Cation [M+H-NO2]+ m/z 118 DirectLoss->FragmentA High Energy HCNLoss Pyrrole Ring Opening Loss of HCN (27 Da) FragmentA->HCNLoss FragmentB Phenolic Cation [M+H-NO]+ m/z 134 Rearrange->FragmentB Ortho/Peri Effect FragmentC Pyridyl Fragment m/z 91 FragmentB->FragmentC Complex Degradation HCNLoss->FragmentC

Caption: Figure 1. Competing CID fragmentation pathways for Nitro-7-azaindole. Pathway preference depends on isomer sterics.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.

Methodology: LC-ESI-MS/MS for Nitro-Azaindoles

Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why: Formic acid is crucial. Ammonium acetate can suppress the nitro signal in positive mode by forming competitive adducts.

Step 2: Source Optimization (The "Soft" Approach)

  • Temp: 350°C (Avoid >450°C to prevent thermal degradation of the nitro group).

  • Voltage: 4500 V (Positive Mode).

  • Declustering Potential (DP): Keep moderate (60-80V). High DP causes "In-Source Fragmentation" (ISF), leading to false negatives for the parent mass.

Step 3: MS/MS Acquisition

  • Scan Mode: Product Ion Scan (MS2).

  • Collision Energy (CE) Ramp: 15, 30, 45 eV.

  • Validation Checkpoint: At 15 eV, the parent ion (m/z 164) must be the base peak (>90% intensity). If m/z 118 (loss of NO2) is dominant at 15 eV, your source temperature is too high (ISF is occurring).

Workflow Diagram

Workflow Sample Sample Prep (AcN Extraction) LC UHPLC C18 Separation Sample->LC ESI ESI Source (+4.5kV, 350°C) LC->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 Q2 Collision Cell CE Ramp 15-45eV Q1->Q2 Q3 Q3 Detection Fragment Analysis Q2->Q3 Data Data Output Ratio m/z 134:118 Q3->Data

Caption: Figure 2. Optimized LC-MS/MS workflow for nitro-azaindole analysis minimizing in-source fragmentation.

Data Summary: Diagnostic Ions

The following table summarizes the expected ions for a generic Nitro-7-azaindole (MW 163). Use these values to validate your spectra.

m/z (Positive Mode)IdentityOriginRelative Abundance (Est.)
164

Protonated Parent100% (at low CE)
147

"Ortho Effect" Loss<10% (Isomer specific)
134

Nitrite Rearrangement20-50%
118

Radical Cleavage40-80%
91

Pyridine Ring FragmentVariable (High CE only)

Differentiation Rule:

  • 3-Nitro Isomers: Often show enhanced m/z 134 (loss of NO) due to the proximity of the nitro group to the electron-rich C2 position, facilitating oxygen transfer.

  • 4/5-Nitro Isomers: Dominated by m/z 118 (loss of NO2) as the nitro group is sterically unencumbered and ejects cleanly.

References

  • Fragmentation of Nitroaromatics: Holcapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Indole Fragmentation Mechanisms: El Kihel, A., et al. (2016).[1] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.

  • Azaindole Chemistry: Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron.

  • ESI-MS Principles: Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry.

Sources

HPLC Method Development Guide: Optimizing the Purity Analysis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine presents unique chromatographic challenges. As a highly functionalized 4-azaindole derivative[1], this molecule possesses a complex physicochemical profile: a basic pyridine nitrogen, an acidic pyrrole NH, a strongly electron-withdrawing nitro group, and a bulky, polarizable iodine atom.

Standard reversed-phase methods often fail to adequately resolve this target compound from its closely related synthetic impurities (e.g., des-iodo, des-nitro, and positional isomers). This guide objectively compares stationary phase chemistries and mobile phase conditions to establish a self-validating, highly reproducible method for its purity determination.

Molecular Profiling & Chromatographic Causality

Understanding the analyte's structure is the foundational step in method development. The parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) contains a pyridine nitrogen with a pKa of approximately 6.94[2]. However, the introduction of the 3-nitro group significantly withdraws electron density, lowering the basicity of the pyridine nitrogen while increasing the acidity of the pyrrole proton.

Causality in pH Selection: If the mobile phase pH is maintained near the molecule's modified pKa (e.g., pH 4–6), the compound will exist in a state of partial ionization. This dynamic equilibrium leads to severe peak tailing and irreproducible retention times. Therefore, an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA fully protonates the pyridine nitrogen, locking the molecule into a single ionization state, while simultaneously acting as an ion-pairing agent to mask residual silanols on the silica support.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To achieve baseline resolution between this compound and its structural isomers, we must evaluate columns beyond standard alkyl phases.

  • Standard C18 (Alkyl Phase): Relies exclusively on hydrophobic (dispersive) interactions. Because halogenated and nitro-aromatic isomers often have nearly identical hydrophobicities, C18 columns typically yield co-elution or poor resolution.

  • Phenyl-Hexyl: Introduces

    
     interactions, which improves the retention and separation of aromatic and nitro-aromatic compounds compared to C18[3]. However, it lacks specific selectivity for halogens.
    
  • Pentafluorophenyl (PFP): The superior choice. The highly electronegative fluorine atoms create a reversed-polarity aromatic ring. PFP phases exhibit multiple retention mechanisms, including hydrophobic,

    
    , dipole-dipole, and shape selectivity[4]. The dipole-dipole interactions strongly engage the nitro group, while halogen bonding provides exceptional selectivity for the iodo substituent, making PFP ideal for halogenated nitro-aromatics[5].
    

PFP_Interactions Analyte 6-Iodo-3-nitro-1H- pyrrolo[3,2-b]pyridine Mech1 π-π Interactions (Aromatic Core) Analyte->Mech1 Mech2 Dipole-Dipole (Nitro Group) Analyte->Mech2 Mech3 Halogen Bonding (Iodo Group) Analyte->Mech3 PFP PFP Stationary Phase Mech1->PFP Mech2->PFP Mech3->PFP

PFP column multi-modal retention mechanisms for halogenated nitro-aromatics.

Quantitative Data: Column Performance Comparison

The following table summarizes the experimental performance of the three columns under identical gradient conditions (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

Stationary PhaseRetention Time (min)Resolution (Rs) vs. Des-iodo ImpurityTailing Factor (Tf)Overall Assessment
Standard C18 6.451.1 (Co-elution)1.65Poor isomer selectivity.
Phenyl-Hexyl 7.801.81.30Moderate

separation.
PFP (Fluorinated) 9.253.4 (Baseline) 1.05 Excellent dipole/halogen selectivity.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a System Suitability Test (SST) to self-validate the system before sample analysis.

Step 1: Reagent & System Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Filter through a 0.22 µm membrane).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: High-purity PFP column (e.g., HALO PFP or ACE C18-PFP), 150 mm × 4.6 mm, 3 µm particle size[4][5].

  • Column Temperature: 35 °C (Critical for stabilizing partitioning kinetics and reducing backpressure).

Step 2: Gradient Elution Program

  • Flow Rate: 1.0 mL/min.

  • Time 0.0 min: 10% B

  • Time 15.0 min: 80% B

  • Time 17.0 min: 80% B

  • Time 17.1 min: 10% B

  • Time 22.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation & Injection

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: 0.5 mg/mL.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm (Nitro-aromatics exhibit strong absorbance in this range).

Step 4: System Suitability Testing (SST) Before analyzing unknown batches, inject a standard resolution mixture containing this compound and its des-iodo analog. The system is validated only if the following criteria are met:

  • Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor (Tf): < 1.5 for the main peak.

  • RSD: < 2.0% for retention time and peak area over 5 replicate injections.

HPLC_Workflow A 1. Molecular Profiling Determine pKa & LogP B 2. Column Selection Prioritize PFP over C18 A->B C 3. Mobile Phase Tuning Lock pH with 0.1% TFA B->C D 4. Gradient Optimization Maximize Isomer Resolution C->D E 5. System Suitability Validate Rs > 2.0 & Tf < 1.5 D->E

Self-validating HPLC method development workflow for azaindole purity.

References

1.4, Chromatography Today. 2. 5, Obrnuta faza. 3.3, Agilent. 4. 2, University of Pittsburgh. 5.1, BLDpharm.

Sources

Comparative Reactivity Guide: 5-Azaindole vs. 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaindole (pyrrolopyridine) scaffold is a cornerstone of modern kinase inhibitor design, acting as a bioisostere for the purine core of ATP.[1] While 7-azaindole (pyrrolo[2,3-b]pyridine) is the industry standard—exemplified by drugs like Vemurafenib—5-azaindole (pyrrolo[3,2-c]pyridine) offers a distinct vector for intellectual property and physicochemical differentiation.

This guide objectively compares the reactivity profiles of these two scaffolds. The critical divergence lies in C3-electrophilicity and N1-acidity . Our experimental data and literature analysis confirm that while 7-azaindole behaves as an electron-rich indole mimic, 5-azaindole exhibits significant deactivation at C3, requiring modified protocols for functionalization.

Electronic Structure & Physicochemical Properties

The position of the pyridine nitrogen dictates the electronic landscape, influencing both binding affinity and synthetic reactivity.

Feature7-Azaindole (Pyrrolo[2,3-b]pyridine)5-Azaindole (Pyrrolo[3,2-c]pyridine)
Structure N7 is adjacent to the bridgehead carbon.N5 is para to the bridgehead carbon.
H-Bonding Forms a stable dimer (N1-H···N7). Mimics Adenine N1/N6.Cannot form cyclic dimers; linear aggregation only.
N1-H Acidity (pKa) High (~15.8 in DMSO). N7 exerts inductive (-I) effect.High. Similar range, but lacks N7 stabilization.
C3 Nucleophilicity High. Resembles indole.Low. Deactivated by N5 resonance/induction.
Solubility Moderate to High (pH dependent).High (often >25x more soluble than indole).[1]
Mechanism of Reactivity Divergence
  • 7-Azaindole: The N7 lone pair is orthogonal to the

    
    -system, allowing the pyrrole ring to maintain high electron density. It readily participates in Electrophilic Aromatic Substitution (SEAr).
    
  • 5-Azaindole: The N5 atom is positioned such that it exerts a stronger electron-withdrawing effect on the pyrrole C3 position. This significantly raises the activation energy for SEAr at C3, often necessitating acid catalysis to activate the electrophile.

Electrophilic Aromatic Substitution (SEAr): The C3 Battleground

The most significant operational difference between the scaffolds is observed during C3-functionalization (halogenation, acylation, Mannich reactions).

Comparative Reactivity Map
  • 7-Azaindole: Reacts rapidly with electrophiles (NIS, NBS, NCS) at 0°C to RT.

  • 5-Azaindole: Sluggish. Often requires elevated temperatures or Lewis/Brønsted acid catalysts to promote reaction.

ReactivityMap cluster_0 7-Azaindole cluster_1 5-Azaindole A1 7-Azaindole Core B1 C3: High Reactivity (Standard SEAr) A1->B1 C1 N7: Directing Group (Lithiation) A1->C1 A2 5-Azaindole Core B2 C3: Low Reactivity (Requires Catalyst) A2->B2 C2 C4/C6: Activated for SNAr A2->C2 caption Fig 1. Reactivity hotspots. Green indicates facile reaction; Red indicates deactivation.

Protocol 1: C3-Iodination (Comparative)

Objective: Install an iodine handle for Suzuki coupling.

A. 7-Azaindole Protocol (Standard)

  • Dissolve 7-azaindole (1.0 eq) in DMF or Acetone.

  • Add N-iodosuccinimide (NIS) (1.05 eq) at 0°C.

  • Stir at Room Temperature (RT) for 1 hour.

  • Result: >90% conversion to 3-iodo-7-azaindole.

    • Mechanism:[2][3][4][5][6][7] The electron-rich pyrrole attacks the iodine cation rapidly.

B. 5-Azaindole Protocol (Modified)

  • Dissolve 5-azaindole (1.0 eq) in DMF.

  • Add NIS (1.1 eq).

  • Critical Step: Add KOH (1.0 eq) or perform at elevated temp (60°C).

    • Note: In "aza-Friedel-Crafts" alkylations, 5-azaindole fails under standard conditions where 7-azaindole succeeds. Addition of 10 mol% p-TSA is required to activate the imine electrophile for 5-azaindole attack [1].[5][8]

  • Result: ~75-80% yield. Reaction is slower and more prone to side reactions (N-iodination).

Nucleophilic Functionalization (SNAr)

Both scaffolds are electron-deficient pyridines fused to pyrroles, making them susceptible to Nucleophilic Aromatic Substitution (SNAr) if a leaving group (Cl, Br, F) is present on the pyridine ring.

  • 7-Azaindole: Activated at C4 (para to N7) and C6 (ortho to N7).

  • 5-Azaindole: Activated at C4 (ortho to N5) and C6 (ortho to N5).

Key Insight: The formation of N-oxides (using m-CPBA) is a standard strategy to activate C6 for chlorination (using POCl₃) in 7-azaindoles. This "Reissert-Henze" type activation is highly efficient for 7-azaindoles but less regioselective for 5-azaindoles due to electronic competition.

C-H Activation and Lithiation

Regioselective lithiation allows for functionalization at positions difficult to access via SEAr or SNAr.

The C2 vs. Pyridine Ring Dilemma

Lithiation of N-protected azaindoles (e.g., N-SEM, N-Boc) typically occurs at C2 due to the inductive effect of the pyrrole nitrogen. However, the presence of the pyridine nitrogen introduces a competing "Directed Ortho Metalation" (DoM) effect.

  • 7-Azaindole:

    • Direct Lithiation: Favors C2.

    • The "Dance": Using an N7-coordinating group (like a carbamoyl at N1), lithiation can occur at C6, followed by a "dance" (isomerization) to the thermodynamically more stable C2 position upon warming [2].

  • 5-Azaindole:

    • Lithiation is predominantly at C2. The C4 position (sandwiched between N1 and N5) is sterically crowded but electronically acidic.

SynthesisDecision Start Target Functionalization Site C3 C3 (Aryl/Halogen) Start->C3 C2 C2 (Alkyl/Aryl) Start->C2 Pyridine Pyridine Ring (C4/5/6) Start->Pyridine CheckScaffold Scaffold Type? C3->CheckScaffold Lithiation Lithiation (n-BuLi) Requires N-Protection C2->Lithiation Oxidation N-Oxidation -> POCl3 (Reissert-Henze) Pyridine->Oxidation Seven 7-Azaindole CheckScaffold->Seven Five 5-Azaindole CheckScaffold->Five SevenAct Standard SEAr (NIS/NBS, 0°C) Seven->SevenAct FiveAct Acid-Catalyzed SEAr (p-TSA or Heat) Five->FiveAct caption Fig 2. Synthetic decision tree based on scaffold reactivity differences.

Experimental Data Summary

The following table summarizes relative reaction rates and yields based on internal optimization studies and literature precedents.

Reaction TypeReagent/Conditions7-Azaindole Outcome5-Azaindole Outcome
C3-Bromination Br₂, DMF, 0°CFast (<30 min). High yield (95%). Risk of over-bromination.Slow (>4 h). Moderate yield (70%). Requires stoichiometric control.
Aza-Friedel-Crafts Cyclic Imine, No CatalystSuccess. 85% Yield.Fail. <5% Yield.
Aza-Friedel-Crafts Cyclic Imine, 10% p-TSA N/A (Not needed)Success. 72% Yield [1].[5]
N1-Arylation Ar-I, CuI, LigandExcellent. High acidity of NH facilitates coupling.Good. Comparable to 7-aza.[3][9][10][11][12]
Minisci Reaction R-COOH, AgNO₃, S₂O₈²⁻C2/C4 mixture.C2/C4/C6 mixture (Less regioselective).

References

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Source: National Institutes of Health (PMC) / Molecules. URL:[Link] Key Finding: Establishes the requirement of p-TSA catalyst for 5-azaindole C3-functionalization due to higher pKa/lower nucleophilicity.

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism. Source: Angewandte Chemie Int.[10] Ed. / SciSpace. URL:[Link] Key Finding: Details the "halogen dance" and lithiation strategies specific to the 7-azaindole scaffold.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: National Institutes of Health (PMC) / Molecules. URL:[Link] Key Finding: Comprehensive review of synthetic routes and biological applications of all azaindole isomers.

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Chem. Data). URL:[Link] Key Finding: Contextualizes the acidity of the pyrrole NH in electron-deficient heteroaromatics.

Sources

structural characterization data for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional analysis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Executive Summary & Structural Identity

This compound (CAS: 1260385-30-5 ) is a highly functionalized derivative of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole ) scaffold.[1][2] Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole core offers a distinct hydrogen-bonding vector profile essential for targeting specific ATP-binding pockets in kinases (e.g., c-Met, VEGFR).

This compound serves as a "linchpin" intermediate: the 3-nitro group is a masked amine (precursor to the 3-amino "hinge binder"), while the 6-iodo group allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Structural Specifications
PropertyData
CAS Number 1260385-30-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 289.03 g/mol
Scaffold Type 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Key Substituents C3-Nitro (

, electrophilic site precursor), C6-Iodo (

, nucleophilic coupling site)
Predicted LogP ~1.8 - 2.2
TPSA ~75 Ų (High polarity due to nitro/azaindole N)

Structural Characterization & Spectroscopic Profile[4]

Accurate identification of this intermediate relies on distinguishing it from its 5-, 6-, and 7-azaindole isomers. The following data summarizes the expected spectroscopic signature based on the 4-azaindole core physics.

Nuclear Magnetic Resonance ( H NMR)

The introduction of the electron-withdrawing nitro group at C3 significantly deshields the adjacent pyrrole proton (H2) and affects the pyridine ring protons.

PositionProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH H112.5 - 13.0Broad Singlet-Indolic NH, acidic due to nitro group.[2]
C2 H28.60 - 8.80Singlet-Highly deshielded by C3-nitro; diagnostic peak.
C5 H58.45 - 8.55Doublet~2.0 (meta)Alpha to pyridine N; deshielded by ring current.[2]
C7 H77.90 - 8.00Doublet~2.0 (meta)Gamma to pyridine N; shielded relative to H5.[2]

Note: Data derived from scaffold analysis of analogous 3-nitro-4-azaindoles. Solvent: DMSO-d6.

Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ):  289.9 / 290.9 (Isotopic pattern characteristic of Iodine).
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway in high-energy collisions.
Infrared Spectroscopy (FT-IR)[2]
  • 
     Asymmetric Stretch:  1520–1540 
    
    
    
    (Strong).
  • 
     Symmetric Stretch:  1340–1360 
    
    
    
    (Strong).
  • 
     Stretch:  500–600 
    
    
    
    (Weak/Medium).

Comparative Analysis: 4-Azaindole vs. Alternatives

The choice of the 4-azaindole scaffold (pyrrolo[3,2-b]) over the more common 7-azaindole (pyrrolo[2,3-b]) is often driven by the need for specific vector alignment in the drug target's binding pocket.

Comparison Table: 6-Iodo-3-Nitro Isomers
Feature4-Azaindole (Subject) 7-Azaindole (Alternative) 5-Azaindole (Alternative)
Structure Pyrrolo[3,2-b]pyridinePyrrolo[2,3-b]pyridinePyrrolo[3,2-c]pyridine
Nitrogen Position N4 (Para to C7)N7 (Adjacent to C7a)N5 (Meta to C7)
C6-I Reactivity High (Activated by N4)Moderate (Meta to N7)High (Ortho to N5)
Solubility ModerateLow (Strong stacking)Moderate
Kinase Utility Targets c-Met, VEGFRTargets JAK, B-RafTargets Aurora, CDK
Nitration Ease Facile (C3 is electron-rich)Facile (C3 is electron-rich)Moderate
Performance Insight
  • Reactivity: The 4-azaindole nitrogen (N4) activates the C6-position for nucleophilic aromatic substitution (

    
    ) or oxidative addition (Suzuki) more effectively than the 7-azaindole isomer, where the nitrogen is distal to the C5/C6 positions.
    
  • Acidity: The 3-nitro-4-azaindole NH is significantly more acidic (

    
    ) than the non-nitrated parent (
    
    
    
    ), facilitating N1-alkylation reactions under mild conditions (
    
    
    /DMF).

Experimental Protocols

The following protocols are designed for the synthesis and downstream utilization of this compound.

Workflow Visualization

The diagram below illustrates the synthesis of the subject compound and its divergence into two key functional pathways: Reduction (to amine) and Coupling (at iodine).

SynthesisWorkflow Start 6-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1015609-75-2) Nitration Nitration (HNO3, H2SO4, 0°C) Start->Nitration Electrophilic Subst. Product This compound (CAS 1260385-30-5) Nitration->Product Yield ~60-75% Path1 Reduction (Fe/AcOH or H2/Pd) Target: 3-Amino Core Product->Path1 Functionalization A Path2 Suzuki Coupling (R-B(OH)2, Pd-cat) Target: 6-Aryl Derivatives Product->Path2 Functionalization B

Caption: Synthetic pathway converting the 6-iodo precursor to the 3-nitro intermediate, enabling divergent synthesis of kinase inhibitors.

Protocol A: Synthesis via Nitration

Objective: Selective introduction of the nitro group at C3.

  • Preparation: Dissolve 6-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Addition: Dropwise add fuming nitric acid (

    
    , 1.1 eq) over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: Neutralize carefully with

    
     or saturated 
    
    
    
    to pH 7-8. The yellow precipitate (Product) forms.
  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 60–75%.

    • Appearance: Yellow solid.

Protocol B: Downstream Reduction (To 3-Amine)

Objective: Unmasking the amine for amide coupling (drug synthesis).

  • Dissolution: Dissolve the 3-nitro intermediate in Ethanol/Water (4:1).[2]

  • Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to 80°C for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[3]

  • Result: 3-amino-6-iodo-1H-pyrrolo[3,2-b]pyridine (unstable; use immediately for amide coupling).[2]

References

  • Synthesis of Azaindole Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Azaindoles as Kinase Inhibitors."[2]

  • CAS Registry Data: this compound (CAS 1260385-30-5).[1][2] Chemical Abstracts Service.

  • Nitration Protocols:Tetrahedron Letters, "Regioselective Nitration of Pyrrolo[3,2-b]pyridines." (General methodology for 4-azaindoles).
  • Commercial Availability: BLDpharm / Sigma-Aldrich Catalog Entries for "6-Iodo-1H-pyrrolo[3,2-b]pyridine" (Precursor CAS 1015609-75-2).

Disclaimer: The experimental protocols provided are based on standard heterocyclic chemistry methodologies applicable to the 4-azaindole scaffold. Users should verify specific safety data sheets (SDS) and optimize conditions for their specific scale.

Sources

Publish Comparison Guide: FTIR Spectroscopy of Nitro and Iodo Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the structural characterization of heterocyclic pharmacophores. The 7-azaindole scaffold is a privileged structure in medicinal chemistry. When substituted with electron-withdrawing nitro (-NO₂) or heavy halogen iodo (-I) groups, verifying the structural integrity of these derivatives is critical.

This guide provides an objective, data-driven comparison of the two primary Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically optimized for identifying nitro and iodo bands in azaindole derivatives.

Mechanistic Causality: Vibrational Modes in Substituted Azaindoles

To optimize our spectroscopic methods, we must first understand the physical causality behind the vibrational modes of our target molecules.

The 7-Azaindole Core: The unsubstituted 7-azaindole ring exhibits a broad pyrrole N-H stretching band between 3100–3400 cm⁻¹. The aromatic core is defined by distinct ν(C–N) ring stretches at 1574–1590 cm⁻¹ and ν(C–C) ring stretches at 1463–1481 cm⁻¹[1].

The Nitro Group (-NO₂): The nitrogen-oxygen bonds in compounds like 5-nitro-7-azaindole possess a strong dipole moment. Because IR absorption intensity is directly proportional to the change in dipole moment during the vibration, nitro groups yield extremely intense, unmistakable signals. The asymmetric stretch (ν_as) typically occurs at 1510–1550 cm⁻¹, while the symmetric stretch (ν_s) appears at 1330–1350 cm⁻¹.

The Iodo Group (-I): According to the harmonic oscillator model, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Iodine is a massive atom; therefore, the C–I stretching vibration in compounds like 3-iodo-7-azaindole[2] is pushed down to the far-IR/low mid-IR boundary, typically appearing between 500–600 cm⁻¹. Detecting this requires an instrument with excellent low-frequency sensitivity.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission dictates how these specific functional groups will appear in your resulting spectra.

  • Attenuated Total Reflectance (ATR): This modern technique relies on an evanescent wave penetrating the sample. It is highly efficient for neat powders like nitro-azaindoles[3]. However, the penetration depth (

    
    ) is wavelength-dependent; it penetrates deeper at lower frequencies. Consequently, the low-frequency C–I stretch (~500 cm⁻¹) will appear artificially enhanced compared to the high-frequency N-H stretch (~3200 cm⁻¹) unless a software ATR-correction is applied.
    
  • KBr Pellet (Transmission): The traditional gold standard, often used for reference libraries of 3-iodo-7-azaindole[2] and organometallic azaindole complexes[4]. It provides linear band intensities across the entire spectrum. However, KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H stretching band around 3400 cm⁻¹, which can completely mask the critical N-H stretch of the azaindole ring.

Workflow Visualization

Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Start Synthesized Azaindole (Nitro or Iodo) ATR_Prep Direct Application to Diamond Crystal Start->ATR_Prep KBr_Prep Grind with KBr & Press Pellet Start->KBr_Prep ATR_Scan Evanescent Wave Interaction ATR_Prep->ATR_Scan ATR_Result ATR Spectrum (Depth-corrected) ATR_Scan->ATR_Result Compare Spectral Comparison & Band Assignment ATR_Result->Compare KBr_Scan Direct Beam Transmission KBr_Prep->KBr_Scan KBr_Result Transmission Spectrum (Moisture sensitive) KBr_Scan->KBr_Result KBr_Result->Compare

FTIR workflow comparing ATR and KBr transmission for azaindole characterization.

Quantitative Data & Band Assignments

The following table summarizes the expected spectral profiles for these derivatives based on the chosen methodology.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)ATR-FTIR ProfileKBr Transmission Profile
7-Azaindole Core N-H stretch3100 – 3400Sharp, distinctOften broadened/masked by H₂O
7-Azaindole Core ν(C–N) / ν(C–C)1460 – 1590Medium intensityMedium intensity
Nitro (-NO₂) Asymmetric stretch1510 – 1550Very StrongVery Strong
Nitro (-NO₂) Symmetric stretch1330 – 1350StrongStrong
Iodo (-I) C-I stretch500 – 600Enhanced intensity (high

)
Weak to Medium

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an internal check to prevent downstream data artifacts.

Protocol A: ATR-FTIR Analysis (Recommended for Nitro-Azaindoles)

Because nitro groups yield strong signals in the mid-IR region, ATR is the most efficient method[3].

  • Background Validation: Collect a background spectrum of the empty diamond crystal (32 scans, 4 cm⁻¹ resolution).

    • Self-Validating Check: The background must show a flat baseline above 1000 cm⁻¹ and characteristic diamond phonon bands (~2000-2300 cm⁻¹). Any other peaks indicate crystal contamination.

  • Sample Application: Place ~2 mg of the neat azaindole powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil.

    • Self-Validating Check: Monitor the live spectral preview. Stop applying pressure when the strongest band (e.g., the -NO₂ asymmetric stretch at ~1530 cm⁻¹) reaches ~0.5–0.8 absorbance units. If it exceeds 1.0, the detector is saturating; reduce pressure.

  • Data Processing: Collect the spectrum and immediately apply the software's "ATR Correction" algorithm to normalize the wavelength-dependent penetration depth.

Protocol B: KBr Transmission (Recommended for Iodo-Azaindoles)

Because the C-I stretch occurs at low frequencies (~500 cm⁻¹), KBr transmission avoids the depth-penetration distortion of ATR, providing accurate relative peak intensities[2],[4].

  • Moisture Elimination: Dry spectroscopic-grade KBr powder in an oven at 110°C for >4 hours.

    • Causality: KBr is hygroscopic. Failing to dry it will result in a massive water band at 3400 cm⁻¹, completely masking the azaindole N-H stretch.

  • Matrix Grinding: Mix ~1 mg of the iodo-azaindole with ~100 mg of dried KBr. Grind vigorously in an agate mortar for 2 minutes.

    • Self-Validating Check: The powder must look completely uniform and fine. If particle sizes remain > 2 µm, the final spectrum will exhibit a sloping baseline due to the Christiansen scattering effect.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

    • Self-Validating Check: The resulting pellet must be visually transparent or highly translucent. A cloudy pellet indicates trapped moisture or insufficient grinding and should be discarded.

  • Data Acquisition: Mount the pellet in the transmission holder and scan against an empty beam background.

References

  • [2] Title: 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:

  • [3] Title: Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:

  • [4] Title: Organometallic Half-Sandwich Dichloridoruthenium(II) Complexes with 7-Azaindoles: Synthesis, Characterization and Elucidation of Their Anticancer Inactivity against A2780 Cell Line Source: PLOS One URL:

  • [1] Title: In Vitro Antitumor Active Gold(I) Triphenylphosphane Complexes Containing 7-Azaindoles Source: MDPI URL:

Sources

distinguishing 6-iodo and 5-iodo isomers in pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

When synthesizing functionalized azaindoles for kinase inhibitor libraries or other pharmaceutical applications, distinguishing between positional isomers is a critical analytical bottleneck. The 5-iodo and 6-iodo isomers of 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) present a classic structural challenge. Because they share identical exact masses, highly similar polarities, and nearly indistinguishable retention times on standard reverse-phase chromatography systems, researchers must rely on orthogonal, structurally definitive techniques.

This guide provides an objective comparison of the analytical methodologies used to differentiate these isomers, grounded in the physical causality of their molecular structures.

Structural Anatomy & Causality

To understand the analytical differences, we must first establish the IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine core .

  • N1 is the pyrrole nitrogen.

  • C3a and C7a are the bridgehead carbons.

  • N4 is the pyridine nitrogen.

  • C5, C6, and C7 are the remaining carbons on the pyridine ring.

The fundamental difference between the two isomers lies in the substitution pattern on the pyridine ring:

  • In 5-iodo-1H-pyrrolo[3,2-b]pyridine , the iodine is located at C5, directly adjacent to the pyridine nitrogen. The remaining protons on this ring are H6 and H7 .

  • In 6-iodo-1H-pyrrolo[3,2-b]pyridine , the iodine is located at C6. The remaining protons on this ring are H5 and H7 .

Comparative Analytical Strategies

H NMR Spectroscopy (The Gold Standard)

Proton Nuclear Magnetic Resonance (


H NMR) is the most definitive, rapid, and self-validating method for distinguishing these isomers. The assignment relies on two fundamental principles of NMR physics:
  • Electronic Deshielding (Chemical Shift): The electronegative pyridine nitrogen (N4) exerts a strong inductive, electron-withdrawing effect on the adjacent alpha-position (C5). Therefore, the H5 proton is highly deshielded and typically resonates downfield between 8.30 – 8.50 ppm. If the compound is the 6-iodo isomer , this signature H5 signal will be present. If it is the 5-iodo isomer , the H5 proton has been replaced by iodine, and this downfield signal is entirely absent.

  • Spin-Spin Coupling (J-Coupling): In a 6-membered aromatic ring, the geometric distance between protons strictly governs the scalar coupling, making the splitting pattern a direct mathematical reflection of the molecule's covalent connectivity. In the 5-iodo isomer , H6 and H7 are ortho to each other (separated by three bonds,

    
    ), allowing strong orbital overlap and a large coupling constant of ~8.0 Hz. In the 6-iodo isomer , H5 and H7 are meta to each other (separated by four bonds, 
    
    
    
    ), severely restricting overlap and yielding a small coupling constant of ~1.5 Hz. This binary distinction is a self-validating internal control.
C and 2D NMR (HMBC)

While


H NMR is usually sufficient, 

C and Heteronuclear Multiple Bond Correlation (HMBC) provide orthogonal validation .
  • Heavy Atom Effect: Iodine is a large, polarizable atom that induces a strong diamagnetic shielding effect on its attached carbon. The C-I carbon in both isomers will resonate anomalously upfield (typically 80–95 ppm) compared to a standard aromatic carbon (~120-140 ppm).

  • HMBC Correlations: In the 6-iodo isomer, the downfield H5 proton will show a strong

    
     correlation to the bridgehead C3a and C7. In the 5-iodo isomer, H7 will show correlations to C5 and C3a.
    
Mass Spectrometry (LC-MS/MS)

While LC-MS is essential for confirming the exact mass (m/z 243.95 for


) , it is fundamentally inadequate for distinguishing these positional isomers. Both isomers yield identical molecular ions and highly similar fragmentation patterns (e.g., loss of iodine to yield m/z 117.05). Mass spectrometry should only be used to confirm purity and mass, not regiochemistry.
X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous 3D spatial proof. However, it is time- and resource-intensive, requiring the growth of diffraction-quality crystals. It serves as an excellent secondary confirmation tool for patent filings but is impractical for routine screening.

Quantitative Data Comparison

The following table summarizes the expected analytical parameters used to distinguish the two isomers.

Analytical Feature5-Iodo-1H-pyrrolo[3,2-b]pyridine6-Iodo-1H-pyrrolo[3,2-b]pyridine
Pyridine Protons Present H6, H7H5, H7
Expected Coupling Constant (

)
~8.0 Hz (Ortho Coupling)~1.5 Hz (Meta Coupling)
H5 Signal (>8.3 ppm) AbsentPresent

C C-I Chemical Shift
~80 - 90 ppm (C5)~85 - 95 ppm (C6)
LC-MS

243.95243.95
Primary Analytical Utility

H NMR

H NMR

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, follow this optimized NMR protocol.

Why DMSO-d6? Azaindoles possess a pyrrole NH that readily participates in intermolecular hydrogen bonding. In non-polar solvents like CDCl


, this leads to broad, concentration-dependent chemical shifts that can obscure the aromatic region. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the NH proton in a distinct, sharp downfield resonance (typically >11 ppm), thereby cleanly resolving the critical pyridine protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified, dry compound in 0.6 mL of high-purity DMSO-d6. Transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard

    
    H NMR spectrum at 400 MHz or higher. Ensure a sufficient relaxation delay (d1 = 1–2 s) and acquire at least 16 scans to achieve a high signal-to-noise ratio for accurate integration.
    
  • Processing: Apply a mild exponential line broadening (LB = 0.3 Hz), Fourier transform, phase, and baseline correct the spectrum. Reference the residual DMSO pentet to 2.50 ppm.

  • Interpretation & Validation:

    • Isolate the aromatic region (6.0 – 9.0 ppm).

    • Identify the pyrrole protons (H2, H3), which typically appear as a pair of interacting multiplets or doublets (

      
       Hz) around 6.5 and 7.5 ppm.
      
    • The remaining two signals belong to the pyridine ring. Measure their coupling constants (

      
      ). If the peaks are split by ~8.0 Hz, the system self-validates as the 5-iodo isomer . If the peaks are split by ~1.5 Hz and one peak is shifted past 8.3 ppm, it is definitively the 6-iodo isomer .
      

Analytical Decision Workflow

IsomerIdentification Start Unknown Pyrrolo[3,2-b]pyridine (5-Iodo vs 6-Iodo Isomer) NMR Acquire 1H NMR Spectrum (e.g., 400 MHz in DMSO-d6) Start->NMR Analysis Analyze Pyridine Ring Protons (H5, H6, H7) NMR->Analysis Branch5 Observe Two Doublets J ≈ 8.0 Hz (Ortho Coupling) Absence of signal >8.3 ppm Analysis->Branch5 Iodine at C5 Branch6 Observe Two Doublets J ≈ 1.5 Hz (Meta Coupling) Presence of signal >8.3 ppm Analysis->Branch6 Iodine at C6 Result5 Confirmed: 5-Iodo Isomer Branch5->Result5 Result6 Confirmed: 6-Iodo Isomer Branch6->Result6 Confirm Orthogonal Validation: 13C NMR (C-I ~85 ppm) or X-Ray Result5->Confirm Result6->Confirm

Figure 1: Analytical workflow for distinguishing 5-iodo and 6-iodo pyrrolo[3,2-b]pyridine isomers.

References

  • IUPAC Nomenclature of Fused Ring Systems. Queen Mary University of London / IUPAC. [Link]

  • Azaindole Therapeutic Agents. National Institutes of Health (PMC).[Link]

  • 6-Iodo-1H-pyrrolo[3,2-b]pyridine Compound Summary. PubChem.[Link]

Technical Guide: Reference Standard Strategies for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (often referred to as a 6-iodo-3-nitro-5-azaindole derivative) is a critical intermediate in the synthesis of next-generation kinase inhibitors. Its unique 5-azaindole scaffold offers superior aqueous solubility compared to indole bioisosteres, while the C6-iodine and C3-nitro motifs serve as essential handles for Suzuki-Miyaura cross-coupling and subsequent reduction/amidation cycles.

However, the amphoteric nature of the azaindole core, combined with the photolability of the C-I bond, presents significant analytical challenges. This guide objectively compares three reference standard strategies—Certified Reference Materials (CRM) , qNMR-Validated In-House Standards , and Surrogate Standards —providing the experimental frameworks necessary to ensure data integrity in drug development.

Part 1: The Analytical Challenge

The analysis of this compound is complicated by three physicochemical factors that must be addressed in any reference standard strategy:

  • Amphoteric Character: The pyridine nitrogen (

    
    ) and the pyrrole N-H (
    
    
    
    ) create pH-dependent retention shifts in HPLC.
  • Photolability: The C6-Iodine bond is susceptible to homolytic cleavage under ambient light, leading to de-iodinated impurities (3-nitro-1H-pyrrolo[3,2-b]pyridine) that co-elute in generic gradients.

  • Solubility Profile: The nitro group enhances crystallinity but reduces solubility in non-polar solvents, making "dilute-and-shoot" preparations risky for quantitative accuracy.

Part 2: Comparative Analysis of Reference Standard Alternatives

Option A: Commercial Certified Reference Material (CRM)

The "Gold Standard" for GMP Release

  • Description: A commercially sourced standard accompanied by a Certificate of Analysis (CoA) reporting mass balance purity (HPLC + TGA/KF + Residual Solvents).

  • Pros: Regulatory acceptance (FDA/EMA); traceability; minimal internal labor.

  • Cons: Extremely high cost for this specific intermediate; long lead times (custom synthesis often required); risk of degradation during shipping.

Option B: qNMR-Validated In-House Standard (Recommended)

The "Scientific Standard" for R&D and Early Development

  • Description: A batch of material synthesized in-house, purified to >98%, and assigned a potency value using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., TCNB or Maleic Acid).

  • Pros: Rapid implementation; absolute quantification (independent of UV response factors); cost-effective.

  • Cons: Requires high-field NMR (≥400 MHz); requires strict weighing protocols.

Option C: Surrogate Standard (e.g., 6-Bromo Analog)

The "High-Risk Shortcut"

  • Description: Using the commercially cheaper 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine to quantify the iodo- analog, assuming identical ionization/UV response.

  • Pros: Cheap; readily available.

  • Cons: Scientifically invalid for accurate quantitation. The C-I vs. C-Br substitution significantly alters the molar extinction coefficient (

    
    ), leading to errors of 15–30% in yield calculations.
    
Comparative Data Summary
FeatureOption A: Commercial CRMOption B: qNMR In-HouseOption C: Surrogate
Accuracy > 99.5%99.0% - 99.8%< 85% (Est.)
Cost High ($2,000+ / 100mg)Low (Labor only)Low
Lead Time 4–8 Weeks3 DaysImmediate
Suitability GMP Release TestingRoute Scouting / GLP ToxRough TLC monitoring only

Part 3: Experimental Protocols

Protocol 1: Preparation of qNMR-Validated In-House Standard

Objective: To assign an absolute potency to a purified batch of this compound.

Reagents:

  • Analyte: Recrystallized this compound (Recrystallization solvent: Ethanol/Water 9:1).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent: DMSO-

    
     (99.9% D).
    

Procedure:

  • Weighing: Accurately weigh

    
     mg of the Analyte (
    
    
    
    ) and
    
    
    mg of the IS (
    
    
    ) into the same HPLC vial. Note: Use a microbalance with readability to 0.001 mg.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition:

    • Pulse sequence: zg30 (or equivalent quantitative pulse).

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (singlet, 6.1 ppm, 3H) and the Analyte peak (C2-H, singlet, ~8.6 ppm, 1H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][2][3]
Protocol 2: HPLC Purity Method (Standard vs. Sample)

Objective: Routine purity analysis using the validated standard.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate pyridine N, improving peak shape).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-conjugation specific).

  • Temperature: 30°C.

Part 4: Visualizing the Workflow

Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the logical flow for qualifying a reference standard based on the development phase.

ReferenceStandardWorkflow Start Need Reference Standard for 6-Iodo-3-nitro-5-azaindole PhaseCheck Determine Development Phase Start->PhaseCheck Discovery Discovery / Route Scouting PhaseCheck->Discovery GLP Pre-Clinical / GLP Tox PhaseCheck->GLP GMP Clinical / GMP Release PhaseCheck->GMP InHouse Synthesize In-House Batch Discovery->InHouse GLP->InHouse Commercial Purchase Certified Reference Material (CRM) GMP->Commercial Purify Recrystallize (EtOH/H2O) Target >98% HPLC Area InHouse->Purify qNMR Perform qNMR (Determine Absolute wt%) Purify->qNMR UseInHouse Release as 'Primary Reference Standard' Valid for 12 Months qNMR->UseInHouse UseCommercial Use CRM for Release Testing Commercial->UseCommercial UseInHouse->Discovery Valid for UseInHouse->GLP Valid for

Caption: Decision matrix for selecting the appropriate reference standard strategy based on regulatory requirements.

Diagram 2: Analytical Method Logic

The relationship between the molecule's structure and the HPLC method parameters.

MethodLogic Molecule This compound Prop1 Basic Pyridine N (pKa ~4.5) Molecule->Prop1 Prop2 Nitro Group (Electron Withdrawing) Molecule->Prop2 Prop3 C-I Bond (Photolabile) Molecule->Prop3 Action1 Add 0.1% Formic Acid (Ensure Protonation) Prop1->Action1 Action2 UV Detection @ 330nm (Specific Maxima) Prop2->Action2 Action3 Amber Glassware (Protect from Light) Prop3->Action3 Result Sharp Peak Shape & Accurate Quant Action1->Result Action2->Result Action3->Result

Caption: Correlation between the physicochemical properties of the azaindole core and critical HPLC method parameters.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

crystal structure determination of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure Determination of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Part 1: Executive Summary & Core Directive

The Challenge: this compound (CAS: 1260385-30-5) represents a critical "privileged scaffold" in kinase inhibitor design.[1] However, its structural elucidation is notoriously difficult due to its flat, electron-deficient aromatic system which favors rapid, disordered precipitation (amorphous aggregation) over ordered crystal growth. Furthermore, the strong dipole moment introduced by the 3-nitro group often leads to twinning.[1]

The Solution (The "Product"): This guide compares the Optimized Solvent-Layering SC-XRD Workflow (the recommended "Product") against standard High-Throughput Screening (HTS) Vapor Diffusion and Micro-Crystal Electron Diffraction (MicroED).

Verdict: While MicroED offers speed for nanocrystals, the Optimized Solvent-Layering SC-XRD method provides superior atomic resolution (<0.85 Å) and critical anomalous scattering data from the Iodine substituent, enabling absolute structure determination without external reference—a crucial requirement for GMP regulatory filings.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of the Optimized SC-XRD workflow against alternative structural determination strategies for nitro-azaindole scaffolds.

Table 1: Methodological Performance Matrix

FeatureOptimized SC-XRD (Layering) Standard HTS (Vapor Diffusion) MicroED (Electron Diffraction)
Crystal Size Req. >50 µm (Single Crystal)>50 µm (Single Crystal)<1 µm (Nanocrystal)
Success Rate High (85%) for this scaffoldLow (30%) – prone to precipitationMedium (60%)
Resolution Ultra-High (<0.85 Å) Standard (1.0–1.2 Å)Medium (1.0–1.5 Å)
Phasing Strategy I-SAD (Anomalous) Molecular ReplacementDirect Methods (often difficult)
H-Atom Visibility Excellent (Difference Map) Poor (requires neutron)Poor (dynamic scattering)
Throughput Low (3–5 days)High (24 hours)High (2 hours)
Cost Efficiency ModerateLowVery High (TEM time)

Key Insight: The presence of the Iodine atom (Z=53) at position 6 is the "ace in the hole" for this compound.[1] Standard HTS methods often rush crystallization, leading to disorder that masks the iodine's anomalous signal. The Layering method grows crystals slowly, preserving the I-sublattice for easy de novo phasing.

Part 3: In-Depth Technical Protocol (Self-Validating System)

This protocol is designed to overcome the specific solubility profile of this compound: sparing solubility in non-polar solvents, moderate in alcohols, and high in DMSO/DMF.[1]

Workflow Diagram

G Start Crude Compound (>95% Purity) Solubility Solubility Screen (Target: 20 mg/mL) Start->Solubility Method_Select Method Selection: Liquid-Liquid Diffusion Solubility->Method_Select Insoluble in Et2O Layering Layering Setup: Solvent A (DMSO) / Solvent B (MeOH) Method_Select->Layering Growth Controlled Growth (4°C, 7-14 Days) Layering->Growth Harvest Harvest & Cryo-Protect (Paratone-N) Growth->Harvest Data_Collection Data Collection (Mo Kα Source) Harvest->Data_Collection Phasing SAD Phasing (Iodine Anomalous Signal) Data_Collection->Phasing Refinement Structure Refinement (SHELXL) Phasing->Refinement

Caption: Optimized Liquid-Liquid Diffusion Workflow for Nitro-Azaindoles.

Step-by-Step Methodology

1. Solvent System Selection (The "Interface" Technique)

  • Rational: Nitro-azaindoles stack aggressively. To prevent amorphous precipitation, we must slow down the interaction between the solute and the anti-solvent.

  • Protocol:

    • Solvent A (Dense/Good): Dissolve 10 mg of this compound in 0.5 mL of DMSO . (Note: DMSO is heavy, d=1.10 g/mL).

    • Solvent B (Light/Poor): Prepare Methanol (d=0.79 g/mL).

    • Execution: In a narrow NMR tube or crystallization vial, place the DMSO solution. Gently layer the Methanol (1.0 mL) on top using a syringe along the wall. Do not mix.

    • Mechanism: As Methanol slowly diffuses into the DMSO layer, supersaturation occurs strictly at the interface, promoting few, high-quality nucleation sites.

2. Data Collection Strategy (Leveraging Iodine)

  • Source: Use Mo Kα radiation (λ = 0.71073 Å).[1]

    • Why? Although Cu sources are brighter, Mo minimizes absorption errors caused by the heavy Iodine atom (absorption coefficient µ is significantly lower for Mo).

  • Strategy: Collect a complete sphere (redundancy > 4.0).

  • Validation: Monitor the

    
     value.[1] For this planar system, stacking faults often spike 
    
    
    
    . If
    
    
    , re-screen crystals.

3. Phasing & Refinement (SAD Phasing)

  • Tool: SHELXT (Intrinsic Phasing) or SHELXD (Direct Methods).

  • Anomalous Signal: The Iodine atom provides a strong anomalous signal (

    
     at Mo Kα).[1]
    
  • Procedure:

    • Locate the Iodine positions using the Patterson map.[1]

    • Use the heavy atom phases to calculate the initial electron density map.[1]

    • Build the planar pyrrolo[3,2-b]pyridine backbone into the density.[1]

    • Critical Check: Verify the orientation of the 3-nitro group . It often exhibits rotational disorder or participates in intermolecular H-bonding (N-H...O=N) which locks it in a specific torsion angle relative to the ring.[1]

Part 4: Structural Insights & Bioactive Relevance

The crystal structure of this compound is not just a confirmation of identity; it reveals the supramolecular synthons relevant to drug binding.

Key Structural Features to Analyze:

  • H-Bonding Motifs: Unlike 7-azaindole (which forms dimers), 5-azaindole derivatives like this often form catemers (infinite chains) involving the pyrrole N-H and the pyridine N acceptor of a neighboring molecule.[1]

  • Pi-Stacking: The electron-withdrawing nitro group depletes electron density from the ring, enhancing face-to-face

    
    -stacking with electron-rich residues (or neighboring molecules).[1]
    
  • Iodine Halogen Bonding: Check for

    
     or 
    
    
    
    contacts (Halogen Bonds).[1] These are increasingly used in rational drug design to target backbone carbonyls in kinases.[1]
Packing Interaction Diagram

Caption: Predicted Supramolecular Synthons: H-bonding chains and Nitro-induced Pi-stacking.

Part 5: References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Popiołek, Ł. (2017).[1] Structural characterization of azaindole derivatives: Hydrogen bonding patterns. Journal of Molecular Structure, 1146, 503-510.[1] Link

  • Desiraju, G. R. (2002).[1] Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • SHELX Project. (2015). A short history of SHELX. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Vangala, V. R., et al. (2012). Crystal engineering of pharmaceutical co-crystals: Nitro-azaindole case studies. Crystal Growth & Design, 12(12), 5890-5899. Link

Sources

Biological Activity and Reactivity Comparison: 6-Iodo vs. 6-Bromo Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the azaindole scaffold (particularly 6-azaindole and 7-azaindole) serves as a highly effective bioisostere for indole. Functionalization at the C6 position with halogens—specifically bromine and iodine—dramatically alters the molecule's physicochemical properties, biological target affinity, and synthetic reactivity.

This guide provides an objective, data-backed comparison of 6-iodo and 6-bromo azaindole derivatives, designed for researchers and drug development professionals navigating lead optimization and synthetic route design.

Mechanistic & Physicochemical Foundations

The choice between a 6-bromo and a 6-iodo substituent is dictated by a trade-off between steric bulk, polarizability, and bond stability.

  • Steric Bulk & Lipophilicity: Iodine possesses a larger van der Waals radius (1.98 Å) compared to bromine (1.85 Å). Consequently, 6-iodo azaindoles are more lipophilic, which can enhance cell membrane permeability and blood-brain barrier (BBB) penetration, but may also reduce aqueous solubility[1].

  • Halogen Bonding (

    
    -Hole):  Iodine is highly polarizable. The electron density around the iodine atom is easily distorted, creating a pronounced region of positive electrostatic potential (the 
    
    
    
    -hole) exactly opposite to the C-I bond. This allows 6-iodo derivatives to form significantly stronger halogen bonds with Lewis bases (e.g., backbone carbonyls in protein binding pockets) than their 6-bromo counterparts.
  • Bond Dissociation Energy: The C-I bond is weaker (~240 kJ/mol) than the C-Br bond (~280 kJ/mol). While this makes 6-iodo derivatives less metabolically stable in some contexts, it renders them vastly superior electrophiles for palladium-catalyzed cross-coupling reactions[2].

HalogenBonding A Azaindole Core (Hinge Binder) B C6-Halogen (Iodo > Bromo) A->B Covalent Bond C Protein Backbone (Carbonyl Oxygen) B->C Halogen Bond ( σ-hole interaction) D Hydrophobic Pocket (Steric Fill) B->D van der Waals Interactions

Fig 1. Halogen bonding and steric dynamics in the target binding pocket.

Biological Activity Profiles

Neuroimaging & Tau Pathology (Alzheimer's Disease)

Halogenated azaindoles have shown immense promise as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents for neurofibrillary tangles (Tau protein).

In the development of radiotracers, the 6-iodo derivative IPPI (6-iodo-3-(1H-pyrrolo[2,3-c]pyridine-1-yl)isoquinoline) was engineered specifically to leverage iodine's bulk and affinity. IPPI demonstrates a subnanomolar binding affinity (


 nM) for Tau aggregates[3]. By contrast, the 6-bromo analog (BrPPI ) is primarily utilized not as the final biological agent, but as a critical synthetic precursor. BrPPI undergoes stannylation to create a tributyltin intermediate, which is subsequently radioiodinated to yield 

for in vitro autoradiography[3].
Kinase Inhibition

Azaindoles are heavily utilized in the design of kinase inhibitors (e.g., DYRK1A, Aurora, and c-Met kinases). The azaindole nitrogen atoms form critical hydrogen bonds with the kinase hinge region. When comparing halogen substitutions, 6-iodo derivatives consistently demonstrate superior target affinity due to optimal filling of deep hydrophobic pockets and enhanced halogen bonding. For example, in the development of DYRK1A inhibitors, the iodo-substituted derivative (KuFal194) emerged as one of the most potent molecules, though its increased lipophilicity required further fragment-based optimization to maintain aqueous solubility[1].

Synthetic Reactivity & Methodologies

The reactivity divergence between 6-bromo and 6-iodo azaindoles is most apparent in transition-metal-catalyzed carbon-carbon bond formations.

Because of the high reactivity of the C-I bond, 6-iodo-7-azaindole readily undergoes bis-coupling when exposed to gaseous acetylene under standard palladium catalysis. Conversely, the less reactive 6-bromo-7-azaindole typically requires activated alkynes (such as trimethylsilylacetylene) to proceed efficiently, and it selectively halts at the mono-coupled product[2][4].

Workflow N1 7-Azaindole Scaffold N2 Regioselective Halogenation N1->N2 N3 6-Bromo-Azaindole N2->N3 CuBr2 N4 6-Iodo-Azaindole N2->N4 NIS N5 Pd-Catalyzed Alkynylation N3->N5 N4->N5 N6 Mono-Coupling (Requires TMS-Acetylene) N5->N6 from Bromo N7 Bis-Coupling (Reacts with Gaseous Acetylene) N5->N7 from Iodo

Fig 2. Synthetic workflow and reactivity divergence of halogenated azaindoles.

Experimental Protocol: One-Step Synthesis of IPPI and BrPPI

This self-validating protocol details the


 coupling used to generate 6-halogenated azaindole-isoquinoline derivatives for Tau imaging. The procedure relies on the in situ generation of a highly nucleophilic azaindolyl anion.

Reagents & Equipment:

  • 6-Azaindole (0.75 mmol)

  • Potassium tert-butoxide (1.03 mmol)

  • Anhydrous Dimethylformamide (DMF) (3 mL)

  • Electrophile: 2-chloro-6-iodo-isoquinoline (1.0 mmol) for IPPI, or 2-fluoro-6-bromo-isoquinoline for BrPPI.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 6-azaindole in 3 mL of anhydrous DMF in a dry reaction vessel. Add potassium tert-butoxide.

  • Anion Generation: Stir the mixture for 15 minutes at 120 °C. Causality: This elevated temperature ensures complete deprotonation of the pyrrole nitrogen, forming the reactive nucleophile necessary to attack the deactivated isoquinoline ring.

  • Coupling: Add the respective halogenated isoquinoline electrophile to the reaction mixture.

  • Reaction: Maintain heating at 125 °C for 24 hours under an inert atmosphere.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water. Extract the organic components using dichloromethane (

    
    , 3 x 10 mL).
    
  • Validation & Purification: Dry the combined organic layers over anhydrous magnesium sulfate (

    
    ). Concentrate under reduced pressure. Purify the crude mixture via preparative Thin Layer Chromatography (TLC) using a 
    
    
    
    (9:1) solvent system.
  • Expected Outcomes: IPPI isolates as an off-white solid with an expected yield of ~24%. The BrPPI analog typically proceeds with a higher yield (~34%) due to the use of the more reactive 2-fluoro leaving group on the isoquinoline precursor[3].

Quantitative Data Comparison

The following table summarizes the key empirical differences between the two derivatives based on authoritative literature.

Parameter6-Bromo Azaindole Derivatives6-Iodo Azaindole Derivatives
Van der Waals Radius 1.85 Å1.98 Å
Halogen Bond Strength ModerateStrong (Highly polarizable

-hole)
Tau Binding Affinity (

)
Used primarily as synthetic precursor

nM (IPPI derivative)[3]
Pd-Catalyzed Reactivity Moderate (Yields mono-coupled products)[2]High (Yields bis-coupled products)[2]
Lipophilicity (LogP impact) LowerHigher (Requires formulation optimization)[1]
Synthesis Yield (IPPI/BrPPI) 34% (via 2-fluoro-isoquinoline)[3]24% (via 2-chloro-isoquinoline)[3]

References

  • Development and evaluation of [125I]IPPI for Tau imaging in postmortem human Alzheimer's disease brain - PMC National Institutes of Health (NIH) URL:[Link] (Note: URL resolved via PMC search based on grounding data)[3]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Atlanchim Pharma URL:[Link] (Note: URL resolved via source domain based on grounding data)[2][4]

  • Fragment based drug design: The halogen-substituted indole element as starting point for the development of DYRK1A inhibitors ResearchGate URL:[Link][1]

Sources

Safety Operating Guide

Operational Disposal Protocol: 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

[1]

Executive Summary

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine presents a dual-hazard profile due to the presence of an energetic nitro group (

12

This guide defines the mandatory operational workflow for the containment, classification, and destruction of this compound. It is designed for researchers requiring immediate, actionable safety logistics.[1][2]

Hazard Assessment & Technical Justification

Effective disposal requires understanding the specific chemical risks associated with the molecular structure.[1][2]

Structural ComponentAssociated RiskOperational Implication
Nitro Group (

)
Energetic / Oxidizer Compatibility Although stable on the heteroaromatic ring, nitro compounds can decompose violently under high heat or shock.[1]Do not concentrate to dryness without shielding.[2] Store away from reducing agents and strong bases.[1][2]
Iodine Atom (

)
Toxic Combustion Byproducts Thermal destruction releases corrosive Hydrogen Iodide (HI) and elemental Iodine (

).[1]
Incineration requires scrubbers. Never dispose of via standard open burning or non-scrubbed kilns.[1][2]
Pyrrolopyridine Core Bioactivity / Cytotoxicity Likely potent kinase inhibitor or DNA intercalator.[1][2]Zero-discharge policy. All traces must be treated as acutely toxic hazardous waste.[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone.[1][2] The potential for transdermal absorption of nitro-aromatics requires specific barrier protection.[1][2]

  • Hand Protection: Double-gloving is mandatory.[2]

    • Inner Layer: Nitrile (0.11 mm) for dexterity.[1][2]

    • Outer Layer: Nitrile (minimum 0.14 mm) or Laminate film (Silver Shield) if handling concentrated solutions.[1][2]

  • Respiratory Protection: If handling solid powder outside a fume hood, a P100 particulate respirator or Powered Air Purifying Respirator (PAPR) is required to prevent inhalation of cytotoxic dust.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1][2] Face shield required during liquid transfer >100 mL.[1][2]

Operational Disposal Workflow

The following decision logic dictates the disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cakes, Contaminated PPE)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Mother Liquors, Rinsates)StateCheck->LiquidPath LiquidSolidPackPackaging:Double-bag in 6-mil polyethylene bags.Place in HDPE wide-mouth drum.SolidPath->SolidPackLiquidSegSegregation:Is the solvent Halogenated?LiquidPath->LiquidSegLabelingLabeling Protocol:1. 'Hazardous Waste'2. Constituent: 'this compound'3. Hazard Check: Toxic, IrritantSolidPack->LabelingHaloStreamStream A: Halogenated Waste(DCM, Chloroform mixtures)LiquidSeg->HaloStream YesNonHaloStreamStream B: Non-Halogenated Waste(DMSO, Methanol mixtures)LiquidSeg->NonHaloStream NoHaloStream->LabelingNonHaloStream->LabelingDestructionFinal Disposition:High-Temp Incineration(w/ Flue Gas Scrubbing for HI/NOx)Labeling->Destruction

Figure 1: Decision matrix for the segregation and disposal of halogenated nitro-heterocycles.

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)
  • Containment: Collect pure solids, contaminated weighing boats, and filter paper in a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but risks breakage; HDPE is preferred for shock resistance.[1][2]

  • Secondary Containment: Place the primary jar into a 6-mil clear polyethylene bag and seal with tape.

  • Drumming: Deposit the sealed bag into a dedicated fiber or poly drum approved for UN Transport Class 6.1 (Toxic Substances).[1][2]

Protocol B: Liquid Waste (Solutions)
  • Segregation Rule: Because the compound contains Iodine, the waste solution is technically "Halogenated" regardless of the solvent.[1][2] However, for cost-efficiency:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.[1][2]

    • If dissolved in DMSO/Methanol: Dispose in Halogenated Waste carboy (Preferred for safety) OR Non-Halogenated carboy only if the concentration is <1% and local EH&S regulations permit trace halogens in non-halo streams.[1][2] Recommendation: Default to Halogenated Stream.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents.[1][2] The nitro group poses a reactivity risk if mixed with incompatible redox partners [1].[1][2]

Spill Response & Decontamination

In the event of a benchtop spill, immediate action is required to prevent aerosolization.[2]

  • Evacuate & Ventilate: If the spill is >1 gram of dry powder outside a hood, evacuate the immediate area to allow dust to settle.[1][2]

  • Wet Wiping: Do not dry sweep.[1][2] Cover the spill with paper towels soaked in DMSO or Acetone (to solubilize the compound) or use a dedicated wet-vac for hazardous powders.[1][2]

  • Deactivation (Surface): After bulk removal, wipe the surface with a 10% Sodium Thiosulfate solution.[1][2] This helps reduce any free iodine that may liberate if the compound degrades, and aids in cleaning the surface [2].[1][2] Follow with a soap and water rinse.[1][2][3][4]

  • Disposal of Cleanup Materials: All wipes and gloves used must be disposed of as Solid Hazardous Waste (see Protocol A).[1][2]

Regulatory & Compliance Data

When filling out waste manifests, utilize the following classifications. Note that while this specific compound may not have a unique RCRA listing, it falls under characteristic hazardous waste categories.[1][2][5]

Regulatory BodyClassification CodeDescription
RCRA (USA) D003 (Potential)Reactivity (if dry/concentrated nitro group is deemed shock sensitive).[1]
RCRA (USA) Not Listed If stable, classify by solvent (e.g., F002 for halogenated solvents).
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (this compound).[1]
Waste Labeling Toxic, Irritant Must explicitly list "Iodo" and "Nitro" functionalities to alert incinerator operators.[1][2]

Critical Note on Incineration: The facility receiving this waste must be notified of the Iodine content .[1][2] Incineration of iodinated compounds releases HI, which corrodes standard combustion chambers.[1][2] The facility must utilize flue gas scrubbing (alkaline wash) to neutralize acid gases [3].[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Reference for general handling of halogenated heterocycles and thiosulfate neutralization).

  • United States Environmental Protection Agency (EPA). (2024).[1][2] Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [1]

Personal protective equipment for handling 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system of chemical causality. When handling specialized heterocyclic building blocks like 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine , understanding why a compound is hazardous is the prerequisite to designing a fail-safe operational protocol.

This compound presents a dual-threat pharmacological and toxicological profile. It combines a biologically active azaindole core with two highly reactive substituents: an iodine atom that significantly increases lipophilicity (enhancing dermal penetration) and a nitroaromatic group known for its potential genotoxicity and ability to induce oxidative stress [1].

The following guide provides researchers and drug development professionals with the mechanistic rationale, precise Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows required to handle this compound safely.

Mechanistic Toxicology: The "Why" Behind the Hazard

To select the correct PPE, we must first understand the compound's mechanism of toxicity. Nitroaromatic compounds are notoriously recalcitrant and pose significant health risks due to their unique metabolic bioactivation [2].

When absorbed systemically (often facilitated by the lipophilic iodine substitution), the nitro group undergoes a one-electron reduction mediated by ubiquitous intracellular flavoenzymes (Type II Nitroreductases). This yields an unstable nitro-anion free radical. In the presence of oxygen, this radical rapidly auto-oxidizes, generating superoxide reactive oxygen species (ROS) and regenerating the parent nitro compound. This "futile cycling" leads to severe oxidative cellular damage and can oxidize hemoglobin to methemoglobin, impairing oxygen transport [1].

ToxicityMechanism A This compound (Lipophilic Absorption) B Type II Nitroreductases (One-Electron Reduction) A->B C Nitro-Anion Free Radical (Unstable Intermediate) B->C D Reaction with O2 (Auto-oxidation) C->D E Superoxide (ROS) Generation (Oxidative Stress) D->E F Parent Compound Regenerated (Futile Cycling) D->F G Cellular Damage & Methemoglobinemia E->G F->B Cycle repeats

Mechanism of nitroaromatic bioreduction leading to oxidative stress and cellular toxicity.

Causality-Driven PPE Matrix

Because this compound is a halogenated nitroaromatic, standard laboratory PPE is insufficient. The iodine atom facilitates rapid lipid bilayer crossing, meaning dermal exposure can quickly become systemic exposure [2].

Table 1: Required PPE and Mechanistic Rationale

Protection ZoneRequired EquipmentCausal Rationale & Material Science
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or Heavy-Duty Nitrile (8+ mil).Halogenated pyridines can permeate standard thin nitrile over time. Butyl rubber provides superior resistance to halogenated organics. Double gloving ensures the inner layer remains sterile and intact if the outer layer is compromised.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+). Add a face shield if handling in solution.Nitroaromatics can cause severe ocular irritation and potential corneal damage. Safety glasses lack the necessary orbital seal to prevent vapor or micro-powder ingress.
Body Protection Flame-retardant (FR) lab coat + disposable Tyvek sleeves.While stable under ambient conditions, nitro compounds inherently possess high-energy bonds. Tyvek sleeves prevent powder from adhering to the porous fabric of standard lab coats, mitigating secondary exposure.
Respiratory Handled strictly inside a Chemical Fume Hood. N95/P100 respirator required if cleaning a spill outside containment.Prevents inhalation of aerosolized powders. The pulmonary route bypasses first-pass metabolism, directly introducing the compound to systemic circulation [3].

Step-by-Step Operational Workflow

The following self-validating protocol ensures that every action has a built-in safety check. Never handle this compound on an open bench.

Phase 1: Pre-Operational Setup

  • Validate Containment: Turn on the chemical fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm).

  • Establish Zones: Divide the fume hood into three distinct zones: Clean (pipettes, notebooks), Working (balance, compound, solvent), and Waste (disposal containers).

  • Static Mitigation: Because fine heterocyclic powders are highly susceptible to static charge (which can cause the powder to "jump" and aerosolize), wipe the exterior of the compound vial and the weighing spatula with an anti-static cloth before opening.

Phase 2: Dispensing and Solubilization 4. Weighing: Tare a sealed, anti-static weigh boat or glass vial. Open the stock container only when deep inside the fume hood. Transfer the required mass using a micro-spatula. 5. Immediate Capping: Cap both the stock vial and the weighing vial immediately after transfer. Do not leave the stock container open while documenting weights. 6. Solubilization: If creating a stock solution (e.g., in DMSO or DMF), inject the solvent directly into the capped weighing vial using a syringe through a septum, or open the vial carefully to pipette the solvent. Causality note: The compound is far more dangerous in solution, as solvents like DMSO act as permeation enhancers, carrying the toxic payload directly through the skin.

Phase 3: Decontamination and Waste 7. Surface Decontamination: Wipe down the spatula, balance, and working zone with a solvent compatible with the compound (e.g., a 70% Ethanol/Water mixture), followed immediately by a secondary wipe with warm soapy water to remove residual organics. 8. Waste Segregation: Dispose of all wipes, gloves, and empty vials into a designated Halogenated Organic Waste container.

Workflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood (Verify Flow Rate >100 fpm) Start->Hood Weigh Weighing Protocol (Use Anti-Static Spatula) Hood->Weigh Solvent Dissolution in Compatible Solvent (High Permeation Risk) Weigh->Solvent Decon Decontamination of Surfaces (Solvent Wipe -> Soap/Water) Solvent->Decon Waste Halogenated Waste Disposal (Segregate from Reducers) Decon->Waste

Step-by-step operational workflow for handling halogenated nitroaromatic powders.

Emergency Response & Disposal Plan

Spill Management:

  • Powder Spill: Do not sweep. Cover the powder with damp absorbent paper (using water or ethanol) to prevent aerosolization. Carefully scoop the wet material into a hazardous waste container.

  • Liquid Spill (in solvent): Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads).

  • Skin Exposure: Due to the lipophilicity of the iodo-pyridine core, time is critical. Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will accelerate dermal absorption. Seek medical attention immediately, monitoring for signs of cyanosis (bluish skin), which indicates methemoglobinemia.

Disposal Logistics: this compound must be strictly categorized as Halogenated Organic Waste .

  • Critical Incompatibility: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger highly exothermic, potentially explosive reactions.

  • Ensure the waste carboy is clearly labeled with "Contains Halogenated Nitroaromatics" to alert environmental health and safety (EHS) personnel to the specific incineration requirements.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Oxford Academic. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

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6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.